2-[(4-Methoxyphenoxy)methyl]oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126709. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFHZLPMLKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305536 | |
| Record name | 4-Methoxyphenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-94-1 | |
| Record name | 4-Methoxyphenyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2,3-epoxypropoxy)-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2211-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2211-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxyphenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl 4'-methoxyphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(4-Methoxyphenoxy)methyl]oxirane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY25P7XTV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(4-Methoxyphenoxy)methyl]oxirane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-[(4-Methoxyphenoxy)methyl]oxirane, a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.
Chemical Identity and Physical Properties
This compound, also known as Glycidyl 4-Methoxyphenyl Ether, is an organic compound characterized by the presence of both an epoxide ring and a methoxy-substituted aromatic ether. This unique combination of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2211-94-1 |
| Molecular Formula | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | Glycidyl 4-Methoxyphenyl Ether, 2,3-Epoxypropyl 4-methoxyphenyl Ether, 1-(4-Methoxyphenoxy)-2,3-epoxypropane[2] |
| InChI | InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3[1] |
| SMILES | COc1ccc(cc1)OCC2CO2[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | White to light yellow powder or crystal | [2] |
| Melting Point | 46.0 to 50.0 °C | [2] |
| Boiling Point | No specific data available for the 4-methoxy isomer. The 2-methoxy isomer has a boiling point of 152-158°C. | [3] |
| Density | No specific data available. | |
| Solubility | No specific data available. Generally, glycidyl ethers have low solubility in water. | |
| Maximum Absorption Wavelength | 290 nm (in Methanol) | [2] |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-methoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an epihalohydrin, typically epichlorohydrin. The reaction proceeds via an SN2 mechanism.[4]
The synthesis can be conceptualized as a two-step process within a single reaction vessel:
-
Deprotonation of 4-methoxyphenol: A base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming the sodium 4-methoxyphenoxide.
-
Nucleophilic attack on epichlorohydrin: The resulting phenoxide attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group and forming the glycidyl ether.
Caption: General schematic of the Williamson ether synthesis for this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example based on the synthesis of a similar glycidyl ether and the principles of the Williamson ether synthesis.[1] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in an excess of epichlorohydrin.
-
Prepare a solution of sodium hydroxide in water.
-
Heat the mixture of 4-methoxyphenol and epichlorohydrin to approximately 85°C with vigorous stirring.
-
Add the sodium hydroxide solution dropwise to the heated mixture over a period of 30 minutes.
-
Maintain the reaction at 85°C, monitoring the consumption of 4-methoxyphenol by a suitable method (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture to extract the product.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility in organic synthesis.
The ring-opening can be catalyzed by both acids and bases.
-
Base-catalyzed ring-opening: In the presence of a base, the nucleophile attacks one of the carbon atoms of the epoxide ring. The attack generally occurs at the less substituted carbon atom due to steric hindrance (SN2-type reaction).
-
Acid-catalyzed ring-opening: Under acidic conditions, the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack. In this case, the nucleophile preferentially attacks the more substituted carbon atom, as the transition state has some carbocationic character.
The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, although the primary site of reactivity remains the epoxide.
Caption: Reactivity of this compound with various nucleophiles.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the aromatic region), a singlet for the methoxy group protons, and a set of multiplets for the protons of the oxirane ring and the adjacent methylene group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (with the carbon attached to the oxygen and the methoxy group having distinct chemical shifts), the methoxy carbon, the methylene carbon, and the two carbons of the epoxide ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether and epoxide groups. The asymmetric C-O-C stretching of the epoxy ring typically appears in the 950–810 cm⁻¹ region, while the symmetric stretch is found between 880–750 cm⁻¹. A peak for the symmetric ring breathing vibration is also expected between 1280–1230 cm⁻¹.[5] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 180.20. Fragmentation patterns would likely involve cleavage of the ether linkage and opening of the epoxide ring.
Applications in Drug Development and Research
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably β-adrenergic receptor antagonists (beta-blockers) .[3][6] These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[6]
The synthesis of many beta-blockers, such as propranolol and atenolol, involves the reaction of a substituted phenol with an epihalohydrin to form a glycidyl ether intermediate.[6] This intermediate is then subjected to a ring-opening reaction with an appropriate amine to introduce the side chain responsible for the drug's pharmacological activity.[3] The 4-methoxy substitution in this compound can be a key structural feature in the final drug molecule or a precursor that can be chemically modified.
The high reactivity of the epoxide ring allows for the introduction of a variety of functional groups, making this compound a versatile building block for creating libraries of compounds for drug discovery screening.
Safety and Handling
As a member of the glycidyl ether class of compounds, this compound requires careful handling.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Mutagenicity: Suspected of causing genetic defects.[7]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
In case of exposure, it is crucial to seek fresh air if inhaled, wash the skin with soap and water, and rinse eyes cautiously with water for several minutes. Medical attention should be sought if symptoms persist.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined reactivity, centered around the nucleophilic ring-opening of the epoxide, allows for the construction of complex molecules, including a range of beta-blockers. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane. PubChem. (n.d.).
- 2-((4-METHOXYPHENOXY)METHYL)OXIRANE. GSRS. (n.d.).
- Williamson ether synthesis. Wikipedia. (2023, December 28).
- Unexpected course of a Williamson ether synthesis. ARKAT USA. (n.d.).
- Synthesis and pharmacology of potential beta-blockers. PubMed. (1976, July).
- Safety Data Sheet for this compound. Combi-Blocks. (2024, January 9).
- Discovery and development of beta-blockers. Wikipedia. (2023, December 15).
- Application Notes and Protocols: Synthesis of β-Blockers via Epichlorohydrin Reaction. Benchchem. (2025, November).
- This compound TCI Analytical reagent. AMI Scientific. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (2023).
- 2-[(4-Methoxyphenyl)methyl]oxirane. MySkinRecipes. (n.d.).
- Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. (2025, June 20).
- ((o-Methoxyphenoxy)methyl)oxirane. PubChem. (n.d.).
- The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. (2022, March 1).
- 2-Ethoxy-4-methylphenol. NIST WebBook. (n.d.).
- The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. (n.d.).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | 2211-94-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Synthesis of Glycidyl 4-Methoxyphenyl Ether: Mechanism and Methodology
Abstract
This technical guide provides an in-depth exploration of the synthesis of Glycidyl 4-Methoxyphenyl Ether (GMPE), a valuable epoxy building block utilized in the development of advanced polymers and pharmaceutical intermediates. We will dissect the core chemical principles governing its formation, focusing on the Williamson ether synthesis, and elucidate the significant process enhancements offered by phase-transfer catalysis (PTC). This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not only the synthetic protocol but also the causal factors behind key experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Glycidyl 4-Methoxyphenyl Ether
Glycidyl 4-Methoxyphenyl Ether (CAS No: 2211-94-1), often abbreviated as GMPE, is an aromatic glycidyl ether characterized by a reactive epoxide ring and a methoxy-substituted phenyl group.[1][2] This unique bifunctional architecture makes it a highly versatile intermediate in organic synthesis. The terminal epoxide is susceptible to ring-opening reactions with a variety of nucleophiles, enabling its incorporation into polymer backbones to create high-performance epoxy resins, adhesives, and composites.[3][4] In medicinal chemistry, the glycidyl moiety serves as a crucial pharmacophore for covalent modification of biological targets.
The predominant and most efficient route for preparing GMPE is a specialized application of the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6] This guide will focus on the modern iteration of this synthesis, which leverages phase-transfer catalysis to overcome traditional limitations and improve reaction efficiency, yield, and environmental footprint.[7][8]
The Core Synthesis Mechanism: A Phase-Transfer Catalyzed Williamson Ether Synthesis
The synthesis of Glycidyl 4-Methoxyphenyl Ether proceeds via the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base.[3][8] While seemingly straightforward, the reaction's efficiency hinges on facilitating the interaction between the water-soluble phenoxide nucleophile and the water-insoluble epichlorohydrin electrophile. This is where Phase-Transfer Catalysis (PTC) becomes indispensable.
Foundational Steps of the Reaction
The mechanism can be understood as a three-part sequence:
-
Deprotonation and Nucleophile Formation : 4-methoxyphenol is a weak acid. In the presence of a strong base, such as sodium hydroxide (NaOH), its phenolic proton is abstracted to form the sodium 4-methoxyphenoxide ion.[9][10] This anion is a potent nucleophile, but its salt form is typically soluble in an aqueous phase, while the electrophile, epichlorohydrin, resides in an organic phase.
-
Phase Transfer of the Nucleophile : A phase-transfer catalyst, commonly a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the reaction.[7] The lipophilic cation (Q⁺) of the catalyst pairs with the phenoxide anion (ArO⁻) in the aqueous phase, forming an ion pair [Q⁺ArO⁻]. This ion pair possesses sufficient organic character to migrate across the phase boundary into the organic phase.[7][8]
-
Nucleophilic Substitution and Epoxidation : Once in the organic phase, the highly reactive "naked" phenoxide anion executes a nucleophilic attack on epichlorohydrin. The reaction proceeds in two concerted SN2 steps:
-
Step 3a (Intermolecular SN2) : The 4-methoxyphenoxide attacks the primary carbon atom of epichlorohydrin, displacing the chloride ion to form a chlorohydrin intermediate.[3][8]
-
Step 3b (Intramolecular SN2) : A second equivalent of base, present in the system, deprotonates the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then immediately performs a rapid, intramolecular backside attack on the carbon bearing the chlorine atom, forming the final three-membered epoxide ring and expelling a chloride ion.[3][11]
-
The use of PTC is a critical process intensification strategy. It allows the reaction to proceed at lower temperatures with faster rates and higher yields by continuously supplying the nucleophile to the reaction phase, thereby avoiding the harsh conditions and side reactions associated with older methods.[7][12]
Mechanistic Diagram
Sources
- 1. Glycidyl 4-methoxyphenyl ether 99 2211-94-1 [sigmaaldrich.com]
- 2. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. odr.chalmers.se [odr.chalmers.se]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(4-Methoxyphenoxy)-2,3-epoxypropane (CAS 2211-94-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
1-(4-Methoxyphenoxy)-2,3-epoxypropane, also known as Glycidyl 4-methoxyphenyl ether, is a vital organic compound characterized by a methoxy-substituted phenyl group linked to an epoxy propane moiety.[1] This unique structure imparts a valuable set of chemical properties, establishing it as a crucial intermediate in various synthetic endeavors, particularly within the pharmaceutical and polymer chemistry sectors. Its significance is underscored by its role as a precursor in the synthesis of β-adrenoblockers, a class of drugs pivotal for managing cardiovascular diseases.[2] This guide provides a comprehensive technical overview of its synthesis, chemical behavior, applications, and handling protocols, designed to equip researchers with the foundational knowledge for its effective and safe utilization.
Core Chemical and Physical Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key characteristics of 1-(4-Methoxyphenoxy)-2,3-epoxypropane are summarized below.
| Property | Value | Reference |
| CAS Number | 2211-94-1 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Synonyms | Glycidyl 4-methoxyphenyl ether, 2,3-Epoxypropyl 4-methoxyphenyl ether | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 45-48 °C | [4] |
| Boiling Point | 273.02 °C (estimate) | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
Synthesis and Mechanistic Insights
The primary and most efficient route to 1-(4-Methoxyphenoxy)-2,3-epoxypropane involves the condensation reaction between 4-methoxyphenol and epichlorohydrin under alkaline conditions.[2] This reaction proceeds via a Williamson ether synthesis mechanism, a classic and reliable method for forming ethers.
Reaction Workflow
Caption: Synthetic pathway for 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis process. It's important to note that optimizations in temperature, stoichiometry, and catalysts can enhance yield and purity.[2]
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 4-methoxyphenol in an appropriate solvent system, such as a mixture of water and dioxane.[5]
-
Add a stoichiometric amount of sodium hydroxide to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[6]
-
Slowly add an excess of epichlorohydrin to the reaction mixture.[5] The excess epichlorohydrin drives the reaction towards completion.
-
Stir the mixture at reflux temperature for several hours to facilitate the reaction.[5]
-
After the reaction is complete, dilute the mixture with a suitable organic solvent like ether and wash with water to remove any remaining base and other water-soluble impurities.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the resulting residue by distillation under reduced pressure to obtain pure 1-(4-Methoxyphenoxy)-2,3-epoxypropane.[6]
Chemical Reactivity: The Versatile Epoxide Ring
The cornerstone of 1-(4-Methoxyphenoxy)-2,3-epoxypropane's synthetic utility is its highly reactive epoxide ring. This strained three-membered ring is susceptible to ring-opening reactions with a wide array of nucleophiles under both acidic and basic conditions.[2]
Nucleophilic Ring-Opening
The reaction with nucleophiles typically proceeds via an SN2 mechanism.[7] Steric hindrance plays a crucial role in determining the regioselectivity of the attack. For monosubstituted epoxides like this one, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[8]
Caption: Nucleophilic ring-opening of the epoxide.
This reactivity allows for the introduction of diverse functional groups, making it an invaluable intermediate in the synthesis of complex molecules, including pharmaceuticals.
Applications in Drug Development and Beyond
The primary application of 1-(4-Methoxyphenoxy)-2,3-epoxypropane lies in its role as a key intermediate in pharmaceutical synthesis.
-
β-Adrenoblocker Synthesis: It is a critical building block for the synthesis of various β-adrenoblockers, a class of drugs used to manage cardiovascular conditions like angina and hypertension.[2] For instance, it is an intermediate in the synthesis of Ranolazine, a drug used to treat chronic angina.[2][9]
-
Polymer Chemistry: The epoxy functionality allows it to be used as a monomer or cross-linking agent in the production of epoxy resins and other polymers.[2]
-
Agrochemicals: Its reactivity and stability also lend it to potential applications in the formulation of agrochemicals.[2]
-
Research Applications: It is also utilized as a catalyst in the radical polymerization of styrene.[10]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification:
-
May cause an allergic skin reaction.[12]
-
The toxicological properties have not been fully investigated.[3][13]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[14]
-
Skin Protection: Wear chemical-resistant gloves and impervious clothing.[12][14]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary.[12][14]
Handling and Storage:
-
Wash thoroughly after handling.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][12]
-
Keep away from strong oxidizing agents, acids, bases, amines, and metals.[3][13]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[14]
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[14]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance.[3][14]
Conclusion
1-(4-Methoxyphenoxy)-2,3-epoxypropane is a compound of significant interest to the scientific community, particularly those in drug discovery and material science. Its straightforward synthesis and the versatile reactivity of its epoxide ring make it an indispensable tool for the construction of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in a safe and effective manner.
References
- AKEMI chemisch technische Spezialfabrik GmbH. (2021, February 19). Safety data sheet.
- PrepChem.com. (n.d.). Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane.
- Reddy, B. R., & et al. (2012). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Organic Process Research & Development, 16(12), 1963-1966.
- SCHOMBURG. (n.d.). MATERIAL SAFETY DATA SHEET.
- Synergistic Dual Activation Catalysis by Palladium Nanoparticles for Epoxide Ring Opening with Phenols - Supporting Information. (2012). Advanced Synthesis & Catalysis, 354(17), 3215-3221.
- Wockhardt Ltd. (2010). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Indian Patent Application 4/2010.
- ACS Publications. (2012). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Organic Process Research & Development.
- González, J., et al. (2011). Connecting the Chemical and Biological Reactivity of Epoxides. Chemical Research in Toxicology, 24(10), 1676-1684.
- PrepChem.com. (n.d.). Preparation of 4-methoxyphenol.
- LookChem. (n.d.). Cas 2211-94-1,2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER.
- All About Drugs. (2016, November 30). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers.
- Reddit. (2023, August 8). Duff reaction using 4-methoxyphenol. r/chemhelp.
- National Center for Biotechnology Information. (n.d.). Mephenesin. PubChem Compound Database.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Epoxypropyl 4'-methoxyphenyl ether, 99%.
- Konno, T., et al. (2015). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 11, 1629-1636.
Sources
- 1. 2-[(4-Methoxyphenoxy)methyl]oxirane | 2211-94-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. smolecule.com [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 7. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. 2211-94-1 | CAS DataBase [m.chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. media.adeo.com [media.adeo.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
physical and chemical properties of 2-[(4-Methoxyphenoxy)methyl]oxirane
An In-depth Technical Guide to 2-[(4-Methoxyphenoxy)methyl]oxirane
Introduction
This compound, also commonly known by synonyms such as Glycidyl 4-Methoxyphenyl Ether and 1-(4-Methoxyphenoxy)-2,3-epoxypropane, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry.[1] Its molecular architecture is characterized by a reactive oxirane (epoxide) ring tethered to a 4-methoxyphenyl ether moiety via a methylene bridge. This unique combination of a strained, electrophilic three-membered ring and a functionalized aromatic system makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized epoxy resins.[2][3] The high reactivity of the epoxide ring allows for facile, stereospecific ring-opening reactions, providing a strategic entry point for introducing diverse functional groups, a cornerstone of modern drug discovery and materials science.[4]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound define its behavior, handling requirements, and suitability for various applications. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [5][6] |
| Molecular Weight | 180.20 g/mol | [5][6] |
| CAS Number | 2211-94-1 | [6][7] |
| Appearance | White to light yellow powder or solid | [6] |
| Melting Point | 45-48 °C (lit.) | [2][6] |
| Boiling Point | 88-90 °C @ 0.05 Torr | [8] |
| InChI Key | AVWGFHZLPMLKBL-UHFFFAOYSA-N | [6][] |
| SMILES | COc1ccc(OCC2CO2)cc1 | [5][6] |
At standard temperature and pressure, the compound exists as a low-melting solid. Its solubility is generally poor in water but high in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, which is typical for a molecule with both polar (ether, epoxide) and nonpolar (aromatic ring) character.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the high ring strain of the epoxide moiety. This inherent strain makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack, leading to a ring-opening reaction. This process is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Ring-Opening
The epoxide ring can be opened by a wide variety of nucleophiles, including amines, alcohols, thiols, and water. The reaction can proceed under either basic or acidic conditions, with distinct regioselectivity.
-
Base-Catalyzed Opening: In the presence of a strong, non-hindered base, the nucleophile attacks the less sterically hindered terminal carbon of the epoxide (an SN2-type mechanism). This pathway is highly predictable and is often preferred for synthetic applications requiring precise regiocontrol.
-
Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.
Due to this reactivity, the compound is incompatible with strong acids, bases, and oxidizing agents, which can catalyze polymerization or decomposition, potentially in an exothermic manner.[10]
The oxirane ring is a valuable pharmacophore in drug discovery. Its ability to act as an alkylating agent allows it to form covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in the active sites of enzymes, leading to irreversible inhibition.[3] This mechanism is exploited in the design of targeted covalent inhibitors. Furthermore, the epoxide functional group is a key intermediate in the synthesis of numerous approved pharmaceuticals.[4]
Standard Synthetic Protocol
The most common and industrially viable method for synthesizing this compound is through the Williamson ether synthesis, reacting 4-methoxyphenol with epichlorohydrin in the presence of a base.
Step-by-Step Methodology
-
Deprotonation: 4-Methoxyphenol is dissolved in a suitable solvent, and a stoichiometric amount of a strong base, such as sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium 4-methoxyphenoxide.
-
Nucleophilic Substitution: Epichlorohydrin is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride ion.
-
Intramolecular Cyclization (Dehydrohalogenation): The resulting intermediate undergoes an intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, displacing it to form the stable oxirane ring. This step is often facilitated by the base present in the reaction mixture.
-
Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield the final compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Materials Science
The dual functionality of this compound makes it a valuable building block.
-
Pharmaceutical Intermediates: The epoxide handle is a key site for modification. Ring-opening with amine nucleophiles is a common strategy for building beta-amino alcohol scaffolds, which are prevalent in many classes of drugs, including beta-blockers. The methoxyphenyl group itself is a common structural motif in pharmaceuticals, contributing to receptor binding and influencing pharmacokinetic properties. The related oxetane ring system has also seen increasing use in drug discovery to improve properties like solubility and metabolic stability.[11][12]
-
Epoxy Resins and Polymers: This molecule can serve as a monomer or a cross-linking agent in polymerization reactions. The ring-opening of the epoxide can be initiated to form long polymer chains, creating epoxy resins. The presence of the 4-methoxyphenyl group can impart specific properties to the final material, such as thermal stability, refractive index, and adhesion. 4-Methoxyphenol, a precursor, is itself used as a polymerization inhibitor and stabilizer.
Safety, Handling, and Storage
As a reactive epoxide, this compound requires careful handling to minimize risk. It is classified as a substance that causes skin and serious eye irritation, and it is suspected of causing genetic defects.[1][7][13]
Recommended Handling Protocol
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]
-
Dispensing: Handle as a solid in a contained manner to prevent dust generation. Avoid creating dust clouds.
-
Incompatibilities: Keep away from strong acids, bases, oxidizing agents, and sources of ignition.[10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container.[10] Refrigerated storage is often recommended to ensure long-term stability.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated clothing should be removed and washed before reuse.[14]
Sources
- 1. This compound | 2211-94-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
- 3. Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4-甲氧基苯基缩水甘油醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
An In-Depth Technical Guide to the Solubility of Glycidyl 4-Methoxyphenyl Ether in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Glycidyl 4-Methoxyphenyl Ether (GME), a key intermediate and monomer in various chemical and pharmaceutical applications. Due to the scarcity of publicly available quantitative solubility data, this document emphasizes the theoretical principles governing GME's solubility and provides a robust experimental framework for its determination. We will explore the physicochemical properties of GME, predict its solubility in a range of common organic solvents, and present a detailed, field-proven protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of GME's behavior in solution for process development, formulation, and quality control.
Physicochemical Properties of Glycidyl 4-Methoxyphenyl Ether (GME)
Understanding the molecular characteristics of Glycidyl 4-Methoxyphenyl Ether (CAS No. 2211-94-1) is fundamental to predicting its solubility. GME is a solid at room temperature with a distinct molecular architecture that dictates its interaction with various solvents.[1][2][3]
The structure consists of three key functional regions:
-
A p-methoxyphenyl group : An aromatic ring with an electron-donating methoxy group, contributing to moderate lipophilicity and potential for π-π stacking interactions.
-
An ether linkage (-O-) : A polar group capable of acting as a hydrogen bond acceptor.
-
A glycidyl (epoxide) group : A strained, polar three-membered ring that is also a hydrogen bond acceptor.
Key physicochemical parameters are summarized in the table below.
Table 1: Physicochemical Properties of Glycidyl 4-Methoxyphenyl Ether
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Physical Form | White Solid | [1] |
| Melting Point | 45-48 °C | [4] |
| Octanol/Water Partition Coefficient (logP) | 1.473 (Calculated) | [5] |
| Water Solubility (log₁₀ws) | -1.64 (Calculated, mol/L) | [5] |
The calculated logP value of 1.473 indicates that GME is moderately lipophilic, suggesting it will favor organic phases over water but is not exclusively non-polar.[5] The calculated water solubility of 10⁻¹⁶⁴ mol/L (approx. 4.1 g/L) further classifies it as sparingly soluble in water.[5]
Theoretical Principles and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For GME, its solubility profile is a balance between its non-polar aromatic ring and its polar ether and epoxide functionalities.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The benzene ring of GME will have favorable van der Waals interactions with these solvents. However, the polar ether and epoxide groups will be energetically disfavored, likely leading to low solubility.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, DMSO): These solvents possess dipoles that can interact favorably with the polar ether and epoxide groups of GME. Acetone and THF, being ethers themselves (in the case of THF) or containing a strong dipole (acetone), are expected to be excellent solvents for GME.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors, interacting with the lone pairs on the oxygen atoms of GME's ether and epoxide groups. This suggests good solubility, although the energy cost of disrupting the solvent's own hydrogen-bonding network may slightly reduce solubility compared to the best polar aprotic solvents.
Based on these principles, a qualitative solubility profile can be predicted.
Table 2: Predicted and Reported Solubility of GME in Various Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | Calculated log₁₀ws = -1.64.[5] Limited by the large, non-polar aromatic portion. |
| Hexane | Non-Polar | Low | Mismatch in polarity; polar groups of GME are disfavored. |
| Toluene | Non-Polar (Aromatic) | Moderate | Favorable π-π interactions with the aromatic ring may enhance solubility over aliphatic non-polar solvents. |
| Dichloromethane | Polar Aprotic | High | Good dipole-dipole interactions with GME's polar functional groups. |
| Diethyl Ether | Polar Aprotic | High | "Like dissolves like"; ether solvent interacts well with the ether linkage in GME. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very High | Excellent solvent for ethers and polar compounds; strong dipole-dipole interactions expected. |
| Acetone | Polar Aprotic | Very High | Strong dipole moment effectively solvates the polar ether and epoxide groups. |
| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with GME. |
| Methanol / Ethanol | Polar Protic | High | Capable of hydrogen bonding with GME's oxygen atoms. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions. |
Note: The predictions in this table are derived from theoretical principles. For mission-critical applications, experimental verification is required.
Experimental Protocol for Quantitative Solubility Determination
To overcome the lack of published data, this section provides a self-validating, step-by-step protocol for determining the equilibrium solubility of GME using the isothermal shake-flask method. This method is a gold standard for measuring the solubility of solid compounds in a liquid solvent.
Core Principle
The method involves creating a saturated solution of the solute (GME) in the solvent of interest at a constant temperature. By allowing the solution to reach thermodynamic equilibrium, the excess, undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is quantified.
Materials and Equipment
-
Glycidyl 4-Methoxyphenyl Ether (≥98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
-
Certified analytical standard of GME for calibration
Step-by-Step Methodology
-
Preparation of GME Stock: Accurately weigh an excess amount of GME solid into a series of scintillation vials. The term "excess" is critical; you must add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation. A starting point is ~50-100 mg of GME per 1 mL of solvent.
-
Expert Insight: Adding a significant excess ensures that the equilibrium established is that of a saturated solution. If all solid dissolves, the true solubility limit has not been reached.
-
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial containing the GME.
-
Equilibration: Tightly cap the vials. Place them in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium.
-
Expert Insight: Equilibrium time can vary significantly. A 24-hour period is often sufficient, but for some compounds, 48 to 72 hours may be necessary. It is best practice to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Trustworthiness: Maintaining the temperature during this settling phase is crucial. A change in temperature will alter the solubility and invalidate the measurement.
-
-
Sample Extraction and Filtration: Carefully draw the clear supernatant using a syringe. Immediately attach a syringe filter (pre-warmed to the experimental temperature if possible) and dispense the filtrate into a clean, tared vial.
-
Expert Insight: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically resistant to the solvent (e.g., PTFE for most organic solvents).
-
-
Dilution and Quantification:
-
Accurately weigh the collected filtrate, and using the solvent's density, calculate the volume.
-
Perform a precise serial dilution of the filtrate with the same solvent into a calibrated volumetric flask. The dilution factor will depend on the expected concentration and the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). The calibration curve must be prepared using a certified standard of GME.
-
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in desired units (e.g., mg/mL or mol/L).
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Discussion and Practical Implications
The predicted high solubility of GME in polar aprotic solvents like acetone, THF, and DMSO has significant practical implications. These solvents are excellent candidates for:
-
Reaction Media: For reactions involving GME, such as polymerization or derivatization, using a solvent in which it is highly soluble ensures a homogeneous reaction environment, leading to more predictable kinetics and higher yields.
-
Purification: Solvents like methanol or ethanol, in which GME is predicted to be highly soluble, could be used for recrystallization when paired with an anti-solvent in which GME is insoluble (e.g., water or hexane).
-
Formulation: In drug development or materials science, selecting an appropriate solvent is the first step in creating stable liquid formulations or coatings. The predicted solubility table provides a rational starting point for solvent screening.
-
Cleaning: Acetone and ethyl acetate are effective and volatile solvents, making them suitable for cleaning glassware and equipment contaminated with GME.
The provided experimental protocol empowers researchers to generate their own high-quality, reliable solubility data. This is particularly crucial for applications requiring precise concentration control, such as in pharmaceutical formulations or kinetic studies, where relying on predictions alone is insufficient. By establishing a validated solubility curve as a function of temperature, scientists can build robust and reproducible processes.
References
- Thermo Fisher Scientific. (2024).
- Thermo Fisher Scientific. (2025).
- Cheméo. (2025). 2,3-Epoxypropyl p-methoxyphenyl ether. Link
- Sigma-Aldrich. (n.d.). Glycidyl 4-methoxyphenyl ether, 99%. Link
- ChemicalBook. (2025). 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER. Link
- ECHEMI. (2019). 4-Methoxyphenyl glycidyl ether SDS. Link
- Opulent Pharma. (n.d.). Glycidyl 4-Methoxyphenyl Ether. Link
- NIST. (2025). 2,3-Epoxypropyl p-methoxyphenyl ether. Link
- PubChem. (n.d.). 2,3-epoxypropyl 4'-methoxyphenyl ether. Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. Glycidyl 4-methoxyphenyl ether, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 3. Glycidyl 4-methoxyphenyl ether, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
- 5. chemeo.com [chemeo.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-[(4-Methoxyphenoxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Methoxyphenoxy)methyl]oxirane, a key bifunctional organic molecule, holds significant importance as a versatile intermediate in the synthesis of various pharmaceutical agents and specialty polymers. This guide provides a comprehensive analysis of its molecular architecture, the nuances of its chemical bonding, and the resulting reactivity that underpins its utility. A thorough understanding of these fundamental principles is crucial for optimizing existing synthetic routes and for the rational design of novel molecular entities in drug discovery and materials science.
This molecule, also known as glycidyl 4-methoxyphenyl ether or 1-(4-methoxyphenoxy)-2,3-epoxypropane, integrates three key functional groups: a highly strained oxirane (epoxide) ring, a flexible ether linkage, and a para-substituted aromatic ring. The interplay of these components dictates its chemical behavior and provides multiple sites for strategic chemical modifications.
Molecular Structure and Conformation
The molecular formula of this compound is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[1] Its structure is characterized by a central glycidyl ether moiety attached to a 4-methoxyphenyl group.
Key Structural Features:
-
Oxirane Ring: A three-membered heterocyclic ring containing two carbon atoms and one oxygen atom. This ring is inherently strained due to the significant deviation of its internal bond angles (approximately 60°) from the ideal sp³ tetrahedral angle of 109.5°. This high degree of ring strain is the primary driver of the molecule's reactivity.
-
Ether Linkage: A C-O-C bond connects the oxirane unit to the aromatic ring via a methylene bridge. This linkage provides conformational flexibility to the molecule.
-
4-Methoxyphenoxy Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position. The methoxy group, being an electron-donating group, influences the electron density distribution within the aromatic ring and, consequently, the overall reactivity of the molecule.
The molecule is chiral at the C2 carbon of the oxirane ring, and it is typically produced and used as a racemic mixture.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Chemical Bonding and Electronic Effects
The chemical bonding in this compound is a composite of covalent bonds with varying degrees of polarity and electron delocalization.
The Oxirane Ring: The C-C and C-O bonds within the epoxide ring are highly strained. This strain arises from two main factors:
-
Angle Strain: The bond angles of approximately 60° lead to poor orbital overlap between the sp³-hybridized atoms, making the bonds weaker and more susceptible to cleavage.
-
Torsional Strain: The eclipsed conformation of the substituents on the ring carbons also contributes to the overall strain energy.
This high ring strain makes the epoxide an excellent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles.
The Ether Linkage and Anomeric Effect: The ether linkage (Ar-O-CH₂-) exhibits stereoelectronic effects that can influence the molecule's conformation and reactivity. While the classic anomeric effect is most pronounced in cyclic systems like pyranoses, related hyperconjugative interactions can occur in acyclic ethers. These interactions involve the donation of electron density from an oxygen lone pair into an adjacent anti-bonding (σ*) orbital. The specific conformational preferences around the ether linkage will be influenced by a balance of these stereoelectronic effects and steric hindrance.
Electronic Influence of the Methoxy Group: The methoxy group at the para position of the phenoxy ring is a strong electron-donating group through resonance (mesomeric effect) and a weak electron-withdrawing group through induction. The resonance effect dominates, leading to an increase in electron density at the ortho and para positions of the aromatic ring. This has two key consequences:
-
Activation of the Aromatic Ring: The increased electron density makes the aromatic ring more susceptible to electrophilic substitution reactions.
-
Modulation of the Ether Oxygen's Nucleophilicity: The electron-donating nature of the methoxy group slightly increases the electron density on the ether oxygen, potentially influencing its interaction with electrophiles or its role in neighboring group participation.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H-2, H-6) | 6.85-6.95 | d | ~9.0 |
| Aromatic (H-3, H-5) | 6.80-6.90 | d | ~9.0 |
| -OCH₂- (glycidyl) | 4.15-4.25 (1H), 3.90-4.00 (1H) | dd, dd | J ≈ 11.0, 3.0 and 11.0, 5.5 |
| -OCH₃ | 3.75-3.85 | s | - |
| -CH- (oxirane) | 3.30-3.40 | m | - |
| -CH₂- (oxirane) | 2.85-2.95 (1H), 2.70-2.80 (1H) | dd, dd | J ≈ 5.0, 4.0 and 5.0, 2.5 |
Note: These are predicted values and may vary slightly in experimental conditions. The data for the ortho-isomer shows aromatic protons in the range of 6.8-7.0 ppm, the methoxy group at 3.7 ppm, and the oxirane protons at similar positions to the predicted values above.[2]
¹³C NMR Spectroscopy (Predicted):
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C-4 (aromatic) | 154-156 |
| C-1 (aromatic) | 152-154 |
| C-2, C-6 (aromatic) | 115-117 |
| C-3, C-5 (aromatic) | 114-116 |
| -OCH₂- (glycidyl) | 69-71 |
| -OCH₃ | 55-57 |
| -CH- (oxirane) | 50-52 |
| -CH₂- (oxirane) | 44-46 |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Data from the ortho-isomer, 2-[(2-methoxyphenoxy)methyl]oxirane, shows the following key peaks:[2]
-
~2935 cm⁻¹: C-H stretching of the aliphatic methylene and methine groups.
-
~1594 and 1509 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1258 and 1231 cm⁻¹: Asymmetric C-O-C stretching of the aralkyl ether.
-
~1125 and 1025 cm⁻¹: C-O-C stretching of the epoxide ring.
Mass Spectrometry:
The electron ionization mass spectrum of this molecule is expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern will likely involve cleavage of the ether bond and fragmentation of the glycidyl side chain. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen).[3] The fragmentation of the epoxide ring can also lead to characteristic ions.
Synthesis and Reactivity
Synthesis:
This compound is typically synthesized via a nucleophilic substitution reaction between 4-methoxyphenol and an epihalohydrin, most commonly epichlorohydrin, under basic conditions. This is a variation of the Williamson ether synthesis. The reaction proceeds in two steps:
-
Deprotonation of the Phenol: A base, such as sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack and Ring Formation: The phenoxide ion then attacks the primary carbon of epichlorohydrin, displacing the chloride ion. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Adapted from the synthesis of the ortho-isomer): [2]
-
To a stirred solution of 4-methoxyphenol in a suitable solvent (e.g., water or a mixture of water and dioxane) at approximately 30°C, add a solution of sodium hydroxide.
-
After stirring for 30-45 minutes to ensure complete formation of the phenoxide, add epichlorohydrin to the reaction mixture.
-
Stir the reaction at 25-35°C for 10-12 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with a dilute sodium hydroxide solution and then with water.
-
Recover the excess epichlorohydrin by distillation under reduced pressure to yield the crude product.
-
Purify the product further by vacuum distillation or column chromatography.
Reactivity:
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. It readily undergoes ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of the ring-opening depends on the reaction conditions:
-
Basic or Neutral Conditions: The nucleophile attacks the less sterically hindered carbon of the epoxide (the terminal -CH₂ group) in an Sₙ2-type mechanism.
-
Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge.
Applications in Drug Development
This compound and its structural isomers are valuable building blocks in the synthesis of several important pharmaceuticals, particularly beta-blockers and other cardiovascular drugs. The glycidyl ether moiety serves as a convenient handle to introduce a 2-hydroxypropylamine side chain, which is a common pharmacophore in these drug classes.
Role as a Precursor to Beta-Blockers:
Many beta-blockers, such as Metoprolol and Atenolol , contain an aryloxypropanolamine backbone. The synthesis of these drugs often involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether intermediate, followed by the ring-opening of the epoxide with an appropriate amine (e.g., isopropylamine).[4][5][6][7]
The logical relationship for the synthesis of a generic beta-blocker from a phenol is shown below.
Caption: Synthetic pathway to beta-blockers via a glycidyl ether intermediate.
The ortho-isomer, 2-[(2-methoxyphenoxy)methyl]oxirane, is a known key intermediate in the synthesis of Ranolazine , a drug used to treat chronic angina.[2][8][9][10][11] This highlights the importance of this class of compounds in the development of cardiovascular medicines.
Conclusion
This compound is a molecule of significant interest due to the unique interplay of its constituent functional groups. The high ring strain of the oxirane ring makes it a potent electrophile, while the methoxyphenoxy group modulates its electronic properties and provides a scaffold for further functionalization. A comprehensive understanding of its structure, bonding, and reactivity is essential for its effective utilization in the synthesis of pharmaceuticals and other advanced materials. The predictive and analogous spectroscopic data, coupled with established synthetic protocols, provide a solid foundation for researchers and scientists working with this versatile chemical intermediate.
References
- Quick Company. (n.d.). Improved Process For The Total Synthesis Of Ranolazine.
- ResearchGate. (n.d.). Selected Spectral Characteristics for Glycidyl Ethers.
- Patsnap Eureka. (n.d.). Method for synthesizing Ranolazine.
- Justia Patents. (2011, June 23). Preparation of ranolazine.
- ACS Publications. (2016, December 1). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane.
- Chinese Journal of Applied Chemistry. (n.d.). Asymmetric Synthesis of (S)-Metoprolol.
- Google Patents. (n.d.). CN103102281A - Synthesis method of metoprolol succinate.
- ACG Publications. (2021, March 1). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
- Google Patents. (n.d.). CN109553513B - Preparation method of metoprolol intermediate.
- Amazon AWS. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4.
- ResearchGate. (n.d.). Synthesis of (S)-atenolol.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Atenolol Impurities.
- MDPI. (2024, June 18). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Atenolol Impurities | Abstract.
- ResearchGate. (n.d.). Scheme for the synthesis of atenolol showing usage of methanol.
- ResearchGate. (n.d.). FT-IR spectra of the main substances.
- ACD/Labs. (n.d.). NMR Prediction.
- CASPRE. (n.d.). 13C NMR Predictor.
- ResearchGate. (n.d.). IR spectra of glycerol diglycidyl ether.
- ResearchGate. (n.d.). The MS and MS2 spectra and proposed fragmentation pathway.
- J Pharm Pharm Sci. (n.d.). Supplementary Information File.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Gsrs. (n.d.). 2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Cheminfo.org. (n.d.). Predict 13C NMR spectra.
- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents [mdpi.com]
- 8. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 9. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]
- 10. patents.justia.com [patents.justia.com]
- 11. Ranolazine synthesis - chemicalbook [chemicalbook.com]
Foreword: The Analytical Imperative in Modern Chemistry
An In-Depth Technical Guide to the Spectroscopic Characterization of Glycidyl 4-Methoxyphenyl Ether
In the landscape of chemical synthesis and drug development, the unambiguous identification and purity assessment of molecular entities are paramount. Glycidyl 4-Methoxyphenyl Ether (GMPE), a versatile epoxide intermediate used in the synthesis of more complex molecules, including potential pharmaceutical agents, is no exception.[1] Its precise molecular structure, containing a reactive epoxide ring, an aromatic system, and an ether linkage, necessitates a multi-faceted analytical approach for complete characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques required to elucidate and verify the structure of GMPE (CAS No: 2211-94-1).[2][3] We will move beyond mere data presentation, delving into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
Guiding Principle
Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For GMPE, IR spectroscopy is instrumental in confirming the presence of the critical epoxide ring, the aromatic ether, and the overall carbon framework.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
For a solid sample like GMPE, ATR-FTIR is the preferred method due to its minimal sample preparation and high reproducibility.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This critical step subtracts interfering signals from the ambient environment (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid GMPE powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, such as 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is processed (baseline correction, if necessary) and displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
Data Interpretation and Analysis
The IR spectrum of GMPE is characterized by several key absorption bands that confirm its structure. The most diagnostic peaks are those associated with the epoxide ring, which can be used to monitor reactions such as ring-opening.[4][5]
Table 1: Key IR Absorption Bands for Glycidyl 4-Methoxyphenyl Ether
| Frequency Range (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment |
| ~3056 | Medium-Weak | C-H Stretch | Epoxide Ring C-H[6] |
| 2900-3000 | Medium | sp³ C-H Stretch | Methylene (-CH₂-) groups |
| ~2840 | Medium | sp³ C-H Stretch | Methoxy (-OCH₃) group |
| ~1610, 1510 | Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether & Epoxide Ring[4] |
| ~1180 | Strong | C-O Stretch | Aryl Ether |
| ~915 | Strong | Asymmetric Ring Stretch | Epoxide (Oxirane) Ring[5][6] |
| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene[6] |
Visualization: FTIR Analysis Workflow
The following diagram outlines the logical flow of an FTIR experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), which behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the exact frequency required is highly sensitive to the local electronic environment of each nucleus.
Experimental Protocol: Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[7][8]
Methodology:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has minimal interfering signals. Deuterated chloroform (CDCl₃) is an excellent choice for GMPE.[9]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of GMPE and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and used to reference the chemical shift scale.[10]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize its homogeneity, and set the correct receiver gain.
-
Data Acquisition:
-
For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16).
-
For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is required due to the lower natural abundance of ¹³C.
-
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 2: ¹H NMR Spectral Data for Glycidyl 4-Methoxyphenyl Ether (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~6.8-7.0 | Multiplet (AA'BB') | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |
| ~4.20 | dd | 1H | -O-CH ₂-CH(O)- (diastereotopic proton a) |
| ~3.95 | dd | 1H | -O-CH ₂-CH(O)- (diastereotopic proton b) |
| ~3.78 | s | 3H | Methoxy (-OCH ₃) |
| ~3.35 | m | 1H | -CH₂-CH (O)- (oxirane methine) |
| ~2.90 | dd | 1H | Oxirane -CH ₂ (diastereotopic proton c) |
| ~2.75 | dd | 1H | Oxirane -CH ₂ (diastereotopic proton d) |
Note: s=singlet, dd=doublet of doublets, m=multiplet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Field-Proven Insights:
-
Aromatic Region: The protons on the para-substituted ring form a characteristic, complex multiplet often referred to as an AA'BB' system, confirming the 1,4-substitution pattern.[10]
-
Glycidyl Group Complexity: The five protons of the glycidyl group (-CH₂-CH-CH₂-O) are chemically distinct. The two protons on the carbon adjacent to the phenoxy group are diastereotopic due to the nearby chiral center (the epoxide methine), meaning they reside in different chemical environments. They appear as distinct signals and split each other (geminal coupling) as well as the adjacent methine proton (vicinal coupling), resulting in two doublets of doublets. A similar logic applies to the two protons on the epoxide ring itself.[11]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals every unique carbon atom in the molecule, providing a map of the carbon backbone.
Table 3: ¹³C NMR Spectral Data for Glycidyl 4-Methoxyphenyl Ether (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~154.5 | C-4 (Aromatic, attached to -OCH₃) |
| ~152.0 | C-1 (Aromatic, attached to -O-CH₂) |
| ~115.5 | C-2, C-6 (Aromatic) |
| ~114.8 | C-3, C-5 (Aromatic) |
| ~70.0 | -O-C H₂- (Glycidyl) |
| ~55.8 | -OC H₃ (Methoxy) |
| ~50.2 | -C H-(O)- (Epoxide methine)[12] |
| ~44.8 | -C H₂(O)- (Epoxide methylene)[11][12] |
Source: Approximate chemical shifts are based on typical values and spectral database information.[9]
Expertise in Interpretation:
-
The downfield shifts of C-1 and C-4 are due to the deshielding effect of the directly attached oxygen atoms.
-
The epoxide carbons appear in a characteristic upfield region (40-60 ppm) compared to other carbons bonded to oxygen, a result of the ring strain.[11][12]
-
The two pairs of aromatic carbons (C-2/C-6 and C-3/C-5) are equivalent due to the molecule's symmetry.
Visualization: NMR Structural Assignment
This diagram illustrates the logical connection between the molecule's structure and its NMR signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Guiding Principle
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In its most common form for small molecules, Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The m/z of this ion provides the molecule's exact molecular weight. The excess energy from ionization causes the molecular ion to fragment in predictable ways, yielding a unique fragmentation pattern that can be used to confirm the structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal hyphenated technique for analyzing volatile and semi-volatile compounds like GMPE, as it provides both separation and identification.[13]
Methodology:
-
Sample Preparation: Prepare a dilute solution of GMPE (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound travels through a heated column, separating it from any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source (typically set to 70 eV for EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Analysis
The molecular formula of GMPE is C₁₀H₁₂O₃, giving it an exact mass of approximately 180.08 g/mol .[9] The mass spectrum will confirm this and provide structural clues through fragmentation.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of GMPE
| m/z | Relative Intensity | Proposed Fragment Ion / Neutral Loss |
| 180 | Moderate | [C₁₀H₁₂O₃]⁺• (Molecular Ion, M⁺•) |
| 123 | High | [M - C₃H₅O]⁺ (Loss of glycidyl radical) |
| 108 | High | [HOC₆H₄OCH₃]⁺• (Methoxyphenol radical cation) |
| 95 | Moderate | [C₆H₄OCH₃]⁺ (Loss of OH from 108) |
| 57 | High | [C₃H₅O]⁺ (Glycidyl cation) |
Visualization: Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation cascade for GMPE under electron ionization.
Conclusion
The spectroscopic characterization of Glycidyl 4-Methoxyphenyl Ether is a clear demonstration of the synergy between different analytical techniques. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the essential epoxide ring. High-resolution ¹H and ¹³C NMR spectroscopy provides an unambiguous blueprint of the atomic framework, confirming atom connectivity and stereochemical nuances. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these methods form a robust, self-validating system that ensures the identity, purity, and structural integrity of GMPE, a critical requirement for its application in research, synthesis, and drug development.
References
- Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. [Link]
- El-Ghaffar, M. A., & Yossef, M. E. A. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. National Institutes of Health (NIH). [Link]
- Janzen, D. A., et al. (2021). Qualitative and quantitative evaluation of epoxy systems by Fourier transform infrared spectroscopy and the flexibilizing effect. SciELO. [Link]
- Tao, Y., et al. (2020). FT-IR studies showed that the addition of MAM does not affect the structure of the cured epoxy. Anais da Academia Brasileira de Ciências, 93(2). (Sourced via SciELO article citing this work).
- Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link]
- Wiley-VCH GmbH. (2026). Glycidyl 4-methoxyphenyl ether - Optional[13C NMR]. SpectraBase. [Link]
- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]
- Pharmaguideline. (2023). Different Techniques of Analysis. [Link]
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- MDPI. (2023). Special Issue : New Analytical Techniques and Methods in Pharmaceutical Science. [Link]
- ResearchGate. (2025). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. [Link]
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Glycidyl 4-Methoxyphenyl Ether - Opulent Pharma [opulentpharma.com]
- 3. Glycidyl 4-methoxyphenyl ether 99 2211-94-1 [sigmaaldrich.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scielo.br [scielo.br]
- 6. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 13. Different Techniques of Analysis | Pharmaguideline [pharmaguideline.com]
A Comprehensive Technical Guide to the Thermal Stability of 1-(4-Methoxyphenoxy)-2,3-epoxypropane
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the methodologies used to evaluate the thermal stability of 1-(4-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the synthesis of various pharmaceuticals. An understanding of the thermal behavior of this compound is paramount for ensuring process safety, defining safe storage conditions, and preventing runaway reactions. This document, authored from the perspective of a Senior Application Scientist, synthesizes technical principles with practical, field-proven experimental protocols.
Introduction: The Imperative of Thermal Stability Assessment
1-(4-Methoxyphenoxy)-2,3-epoxypropane, a member of the aromatic glycidyl ether family, possesses a reactive epoxide ring that, while essential for its synthetic utility, also imparts a degree of thermal instability. Exothermic decomposition of the epoxide can lead to a rapid increase in temperature and pressure, posing significant hazards if not properly understood and controlled. This guide outlines the critical analytical techniques for characterizing the thermal stability profile of this compound, enabling the development of robust and safe chemical processes.
Core Analytical Techniques for Thermal Hazard Evaluation
A comprehensive thermal stability assessment relies on a suite of complementary analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). Each provides unique insights into the material's behavior under thermal stress.
Differential Scanning Calorimetry (DSC): Screening for Exothermic Activity
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying the onset temperature of exothermic or endothermic events and quantifying the associated enthalpy change. For 1-(4-Methoxyphenoxy)-2,3-epoxypropane, DSC is the first-line technique to screen for thermal decomposition.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-5 mg of 1-(4-Methoxyphenoxy)-2,3-epoxypropane into a high-pressure DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant ramp rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of any exothermic events, the peak temperature of the exotherm, and the integrated area of the peak to calculate the heat of decomposition (ΔHd).
Interpretation of DSC Data: A sharp exothermic peak indicates a decomposition reaction. The onset temperature provides an initial estimate of the temperature at which the material begins to become unstable. The magnitude of the heat of decomposition is a critical parameter for assessing the potential severity of a thermal event.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the material begins to decompose and to quantify the extent of mass loss.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of 1-(4-Methoxyphenoxy)-2,3-epoxypropane into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset of mass loss corresponds to the initiation of decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition stages.
Interpretation of TGA Data: The TGA data complements the DSC results by correlating the exothermic events with mass loss. This helps to distinguish between decomposition and other thermal events like phase changes. The residual mass at the end of the experiment provides information about the formation of non-volatile decomposition products.
Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios
Principle: ARC is a highly sensitive adiabatic calorimeter that is considered the gold standard for assessing thermal runaway potential.[1][2][3] It measures the self-heating rate of a sample under adiabatic conditions, where no heat is exchanged with the surroundings. This simulates a "worst-case" scenario in a large, poorly heat-dissipating reactor.[1]
Experimental Protocol: ARC Analysis
-
Sample Preparation: A known amount of 1-(4-Methoxyphenoxy)-2,3-epoxypropane is placed in a spherical sample bomb, typically made of a non-reactive metal.[3]
-
Instrument Setup: The bomb, equipped with temperature and pressure sensors, is placed in an adiabatic chamber.
-
Heat-Wait-Search (HWS) Mode: The instrument heats the sample in small steps, waiting at each step to detect any self-heating. Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode.[3]
-
Adiabatic Tracking: The instrument's heaters then track the sample temperature precisely, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded as a function of time as the decomposition reaction accelerates.
-
Data Analysis: The ARC data provides critical safety parameters, including the onset temperature of self-heating, the adiabatic temperature rise (ΔTad), the time to maximum rate (TMR), and the pressure generation profile.[2]
Interpretation of ARC Data: The onset temperature from ARC is a more conservative and reliable indicator of thermal instability than that from DSC. The adiabatic temperature rise is a direct measure of the maximum temperature the system could reach in a runaway scenario. The time to maximum rate provides crucial information for the design of emergency relief systems.
Visualizing the Thermal Stability Assessment Workflow
The following diagram illustrates the logical flow of a comprehensive thermal stability assessment for 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
Caption: Workflow for Thermal Stability Assessment.
Expected Thermal Decomposition Profile and Mechanistic Considerations
Tabulated Data for Structurally Related Compounds
To provide a frame of reference, the following table summarizes typical thermal stability data for other epoxy compounds. It is crucial to note that these values are for illustrative purposes only and should not be directly extrapolated to 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
| Compound | Onset Temperature (°C) (DSC) | Heat of Decomposition (J/g) | Reference |
| Diglycidyl ether of bisphenol A (DGEBA) based resin | ~300 | Varies with curing agent | [4] |
| Epoxy Poly Glycidyl Nitrate | ~207 (at 5 °C/min) | Not specified | [5] |
Conclusion: A Pathway to Process Safety
The thermal stability of 1-(4-Methoxyphenoxy)-2,3-epoxypropane is a critical parameter that must be thoroughly evaluated to ensure safe handling, storage, and use in chemical synthesis. This guide has outlined a systematic approach to this evaluation, centered on the core analytical techniques of DSC, TGA, and ARC. By following the detailed protocols and interpretation guidelines presented, researchers, scientists, and drug development professionals can gain the necessary insights to mitigate thermal hazards and develop robust, safe, and efficient chemical processes. The principles and methodologies described herein provide a self-validating framework for the comprehensive thermal characterization of this important chemical intermediate.
References
- Thermal Hazard Technology. Accelerating Rate Calorimeter. [Online] Available at: [Link] [Accessed: January 7, 2026].[6]
- Belmont Scientific. Accelerating Rate Calorimeter (ARC).
- Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Online] Available at: [Link] [Accessed: January 7, 2026].[7]
- MDPI. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. [Online] Available at: [Link] [Accessed: January 7, 2026].[4]
- ResearchGate. Synthesis and Thermal Decomposition Kinetics of Epoxy Poly Glycidyl Nitrate as an Energetic Binder. [Online] Available at: [Link] [Accessed: January 7, 2026].[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Stability and Flame Retardancy Properties of Epoxy Resin Modified with Functionalized Graphene Oxide Containing Phosphorus and Silicon Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decomposition products of glycidyl esters of fatty acids by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Applications of Glycidyl 4-Methoxyphenyl Ether in Polymer Chemistry
Abstract
Glycidyl 4-methoxyphenyl ether (GME), also known as 2,3-epoxypropyl 4-methoxyphenyl ether, is a versatile epoxy monomer gaining significant attention in the field of polymer chemistry.[1] Its unique chemical structure, featuring a reactive glycidyl group and a methoxy-substituted phenyl ring, imparts a desirable combination of properties to the resulting polymers. This technical guide provides an in-depth exploration of the synthesis, polymerization, and diverse applications of GME. We will delve into the mechanistic nuances of its polymerization, the tunable properties of the derived polymers, and their potential in advanced applications ranging from high-performance coatings and adhesives to innovative biomedical materials. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of GME in their work.
Introduction: The Significance of Glycidyl 4-Methoxyphenyl Ether
The pursuit of advanced polymeric materials with tailored functionalities is a cornerstone of modern materials science. Glycidyl ethers, a class of epoxy compounds, serve as critical building blocks in this endeavor due to the high reactivity of the oxirane ring, which allows for versatile chemical modifications and polymerization pathways.[2][3] Among these, Glycidyl 4-Methoxyphenyl Ether (GME) stands out due to the electronic influence of the methoxy group on the phenyl ring. This structural feature not only affects the reactivity of the epoxy group but also contributes to the thermal and mechanical properties of the resulting polymers.[4]
This guide will provide a comprehensive overview of GME, starting from its fundamental chemical and physical properties, moving through its synthesis and polymerization, and culminating in a detailed discussion of its current and potential applications in polymer chemistry. Our focus will be on providing not just a list of applications, but a deep, mechanistic understanding of why GME is a suitable candidate for these roles, grounded in its chemical behavior.
Physicochemical Properties of Glycidyl 4-Methoxyphenyl Ether
A thorough understanding of the fundamental properties of a monomer is paramount to predicting its behavior in polymerization reactions and the characteristics of the final polymer.
| Property | Value | Reference |
| CAS Number | 2211-94-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White solid/powder | [1] |
| Melting Point | 45-48 °C (lit.) | [1] |
| Boiling Point | 273.02 °C (rough estimate) | [1][5] |
| Density | 1.1272 (rough estimate) | [5] |
Synthesis of Glycidyl 4-Methoxyphenyl Ether
The most common and industrially viable method for synthesizing GME is through the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base, typically sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Mechanism
The synthesis involves a two-step process:
-
Deprotonation: The phenolic hydroxyl group of 4-methoxyphenol is deprotonated by the base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack and Ring Formation: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin, leading to the displacement of the chloride ion and subsequent intramolecular ring-closure to form the glycidyl ether.
Caption: Synthesis of Glycidyl 4-Methoxyphenyl Ether.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (as a phase transfer catalyst)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a 40% aqueous solution of KOH by dissolving it in water at 0 °C.
-
Add TBAHSO₄ and ECH to the KOH solution and stir for 30 minutes.
-
Dissolve 4-methoxyphenol in toluene and add it dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously for 18 hours at 25 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, dilute the mixture with water and extract the product using ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain pure Glycidyl 4-Methoxyphenyl Ether.[6]
Polymerization of Glycidyl 4-Methoxyphenyl Ether
The reactivity of the epoxide ring in GME allows for its polymerization through several mechanisms, most notably anionic and cationic ring-opening polymerizations. The choice of polymerization technique dictates the structure, molecular weight, and dispersity of the resulting poly(glycidyl 4-methoxyphenyl ether) (PGME).
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is a powerful method for producing well-defined polymers with controlled molecular weights and low dispersity.[7] This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures.
Mechanism: AROP is initiated by a nucleophile, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide. This alkoxide then propagates by attacking another monomer molecule. Metal-free organic superbases, such as phosphazene bases (e.g., t-BuP₄), are effective catalysts for the AROP of glycidyl ethers, allowing the reaction to proceed at room temperature.[8]
Caption: Anionic Ring-Opening Polymerization of GME.
Experimental Protocol for AROP of GME:
-
Dry all glassware and reagents thoroughly.
-
In a glovebox under an inert atmosphere, dissolve the initiator (e.g., benzyl alcohol) and the GME monomer in dry toluene.
-
Add the phosphazene base catalyst (e.g., t-BuP₄) to the solution to initiate the polymerization.
-
Allow the reaction to proceed at room temperature. Monitor the monomer conversion using ¹H NMR spectroscopy.
-
Terminate the polymerization by adding a quenching agent, such as acidic methanol.
-
Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.[8]
Cationic Ring-Opening Polymerization
Cationic polymerization of glycidyl ethers can be initiated by strong Brønsted acids, which are often generated through the photolysis of onium salts like diaryliodonium or triarylsulfonium salts.[9][10] This method is particularly useful for UV curing applications.
Mechanism: The polymerization is initiated by the protonation of the oxygen atom of the epoxide ring, forming a secondary oxonium ion. This is followed by nucleophilic attack of another monomer molecule on the activated epoxide, leading to chain propagation.
Caption: Cationic Ring-Opening Polymerization of GME.
Applications of GME-Based Polymers
The unique properties of PGME and its copolymers make them suitable for a wide range of applications. The presence of the aromatic ring enhances thermal stability and mechanical strength, while the ether linkages provide chemical resistance and flexibility.
High-Performance Coatings and Adhesives
GME is a valuable component in the formulation of epoxy resins for coatings and adhesives.[5] When cross-linked with curing agents (hardeners) such as amines or anhydrides, GME-based resins form a durable, three-dimensional network.
Key Advantages:
-
Excellent Adhesion: The polar ether and hydroxyl groups formed during curing promote strong adhesion to various substrates, including metals.
-
Chemical Resistance: The cross-linked polyether network is resistant to a wide range of chemicals and solvents.
-
Thermal Stability: The aromatic rings in the GME units contribute to a higher glass transition temperature (Tg) and improved thermal stability of the cured resin.[4]
-
Low Shrinkage: Epoxy resins generally exhibit low shrinkage upon curing, which is crucial for applications requiring dimensional stability.
A polyester-based glycidyl ether has been shown to enhance the weathering resistance of epoxy powder coatings.[11]
Advanced Composites
In composite materials, GME-based epoxy resins serve as the matrix that binds and transfers load between reinforcing fibers (e.g., carbon or glass fibers). The properties of the resin are critical to the overall performance of the composite. The high thermal and mechanical properties of GME-derived polymers make them suitable for demanding applications in the aerospace and automotive industries.
Functional Polymers and Block Copolymers
The living nature of AROP allows for the synthesis of well-defined functional polymers and block copolymers incorporating GME.[7][12] For instance, GME can be copolymerized with other glycidyl ethers to create polymers with tailored properties.[13]
Examples:
-
Amphiphilic Block Copolymers: By sequentially polymerizing a hydrophilic glycidyl ether (like ethoxyethyl glycidyl ether) and a hydrophobic monomer like GME, amphiphilic block copolymers can be synthesized. These materials can self-assemble in solution to form micelles or other nanostructures, which have potential applications in drug delivery.
-
Thermoresponsive Polymers: Copolymers of GME with monomers like glycidyl methyl ether can exhibit lower critical solution temperature (LCST) behavior, making them potentially useful as "smart" materials that respond to temperature changes.[13][14]
Biomedical Applications
The biocompatibility of polyethers, such as polyethylene glycol (PEG), is well-established. Functional polyethers derived from glycidyl ethers are being explored as alternatives to PEG.[3][7] The ability to introduce various functional groups through post-polymerization modification of poly(glycidyl ether)s opens up possibilities for bioconjugation, drug delivery, and tissue engineering.[7][15] While GME itself is hydrophobic, its incorporation into copolymers can be used to tune the hydrophilic-lipophilic balance and encapsulation properties of drug delivery vehicles.
Future Outlook
The potential applications of Glycidyl 4-Methoxyphenyl Ether in polymer chemistry are vast and continue to expand. Future research is likely to focus on:
-
Sustainable Synthesis: Developing greener synthesis routes for GME and other bio-based glycidyl ethers.[2]
-
Advanced Architectures: Creating more complex polymer architectures, such as star-shaped polymers and hyperbranched structures, using GME as a key building block.
-
Stimuli-Responsive Materials: Further exploration of GME-containing copolymers for applications in sensors, actuators, and controlled-release systems.
-
High-Performance Thermosets: Designing novel epoxy networks with even higher thermal stability and toughness by incorporating GME with other advanced monomers and curing agents.
Conclusion
Glycidyl 4-Methoxyphenyl Ether is a highly versatile and valuable monomer in the polymer chemist's toolbox. Its unique combination of a reactive epoxide group and a methoxy-substituted aromatic ring allows for the synthesis of a wide array of polymers with tunable properties. From robust coatings and high-strength composites to sophisticated functional materials for biomedical applications, the potential of GME is extensive. A deep understanding of its synthesis, polymerization mechanisms, and structure-property relationships, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation polymeric materials.
References
- Lee, J., Han, S., Kim, M., et al. (2020). Anionic Polymerization of Azidoalkyl Glycidyl Ethers and Post-Polymerization Modification. Macromolecules.
- (N.D.). Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. Gutenberg Open Science.
- Lee, J., Han, S., Kim, M., et al. (2019). Anionic Polymerization of Azidoalkyl Glycidyl Ethers and Post-Polymerization Modification. Macromolecules.
- (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. National Institutes of Health.
- (N.D.). AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of seque. Copernicus Publications.
- (N.D.). Epoxy Resins. Polymers.
- (N.D.). Glycidyl 4-methoxyphenyl ether. MySkinRecipes.
- (N.D.). Glycidyl 4-methoxyphenyl ether 99 2211-94-1. Sigma-Aldrich.
- (2025). 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1. ChemicalBook.
- (N.D.). Cationic polymerization of glycidyl ethers and furans: improved electron beam and UV cured epoxy networks. Rensselaer Polytechnic Institute.
- (N.D.). Application Notes and Protocols: Synthesis of Functional Polymers from Glycidyl Ether Monomers. Benchchem.
- (2025). Cationic photopolymerization of alkyl glycidyl ethers. ResearchGate.
- (2025). TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules. ACS Publications.
- (2025). Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s. ResearchGate.
- (N.D.). Polymer Chemistry. MPG.PuRe.
- (2025). Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. ResearchGate.
- (2025). Synthesis of Polyester‐Based Glycidyl Ether and Its Application in Enhancing Weathering Resistance of Epoxy Powder Coatings. ResearchGate.
- (N.D.). Selective Controlled/Living Photoradical Polymerization of Glycidyl Methacrylate, Using a Nitroxide Mediator in the Presence of a Photosensitive Triarylsulfonium Salt. MDPI.
Sources
- 1. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycidyl 4-methoxyphenyl ether [myskinrecipes.com]
- 6. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Controlled/Living Photoradical Polymerization of Glycidyl Methacrylate, Using a Nitroxide Mediator in the Presence of a Photosensitive Triarylsulfonium Salt | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cambridge.org [cambridge.org]
- 13. pure.mpg.de [pure.mpg.de]
- 14. researchgate.net [researchgate.net]
- 15. TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: A Technical Guide to 1-(4-Methoxyphenoxy)-2,3-epoxypropane, a Cornerstone in Beta-Blocker Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Glycidyl Ether in Cardiovascular Medicine
In the landscape of pharmaceutical synthesis, certain molecules, while not therapeutic agents themselves, are of paramount importance. 1-(4-Methoxyphenoxy)-2,3-epoxypropane, a key aryloxypropanolamine building block, is a prime example of such a compound. This glycidyl ether, characterized by a reactive epoxy ring linked to a 4-methoxyphenoxy group, serves as a critical intermediate in the manufacture of numerous beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are indispensable in the management of a wide array of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. This guide provides a comprehensive overview of the historical context, synthesis, and profound impact of 1-(4-Methoxyphenoxy)-2,3-epoxypropane in the field of drug development.
Historical Perspective: From Resins to Receptors
While a specific date for the discovery of 1-(4-Methoxyphenoxy)-2,3-epoxypropane is not prominently documented, its emergence is intrinsically linked to the broader history of glycidyl ethers and the development of beta-blockers. Glycidyl ethers first gained commercial significance in the late 1940s as fundamental components of epoxy resins. However, their synthetic versatility was later harnessed in the burgeoning field of medicinal chemistry.
The story of beta-blockers began with Sir James Black's pioneering work in the late 1950s, which aimed to develop treatments for angina by reducing the heart's oxygen demand. This led to the discovery of the first beta-blocker, pronethalol, in 1962, followed by the landmark introduction of propranolol in 1965.[1] The core structure of many of these early and subsequent beta-blockers is the aryloxypropanolamine scaffold. The efficient synthesis of this scaffold became a critical focus for pharmaceutical chemists, paving the way for the strategic use of precursors like 1-(4-Methoxyphenoxy)-2,3-epoxypropane. The development of cardioselective β1-blockers, such as atenolol and metoprolol, further underscored the need for versatile and readily available intermediates to create a diverse range of therapeutic agents.[1][2]
Synthesis and Chemical Properties: A Modular Approach to Drug Design
The primary and most established method for synthesizing 1-(4-Methoxyphenoxy)-2,3-epoxypropane involves the reaction of 4-methoxyphenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base.[1] This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring.
General Synthesis Workflow
Caption: General synthesis workflow for 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
Detailed Experimental Protocol
The following is a representative laboratory-scale protocol for the synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane:
-
Preparation of the Reaction Mixture: To a solution of 4-methoxyphenol in a suitable solvent (e.g., water or an organic solvent like dimethylformamide), a base such as sodium hydroxide or potassium hydroxide is added to form the corresponding phenoxide salt.
-
Addition of Epichlorohydrin: Epichlorohydrin is then added to the reaction mixture. The reaction is typically stirred at a controlled temperature.
-
Reaction Monitoring and Workup: The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by separating the organic and aqueous layers.
-
Purification: The crude product is then purified, often by distillation under reduced pressure, to yield pure 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
Summary of Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydroxide | Potassium Carbonate |
| Solvent | Aqueous | Dimethylformamide (DMF) |
| Temperature | 0-35°C | Room Temperature |
| Reaction Time | 6-20 hours | Not Specified |
Note: The conditions presented are generalized from various established procedures for glycidyl ether synthesis.[1]
Physicochemical and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 2211-94-1 |
| Appearance | White to yellow solid or semi-solid |
| Melting Point | 45-48 °C |
Spectroscopic Data for the Isomeric 1-(2-Methoxyphenoxy)-2,3-epoxypropane (for illustrative purposes):
-
¹H NMR (400 MHz, CDCl₃, δ): 6.8−7.0 (m, 4H), 4.3 (dd, J = 5.6 Hz, 5.4 Hz, 1H), 3.8 (dd, J = 5.6 Hz, 5.3 Hz, 1H), 3.7 (s, 3H), 3.2−3.4 (m, 1H), 2.8 (dd, J = 5.6 Hz, 5.4 Hz, 1H), 2.7 (dd, J = 5.6 Hz, 5.3 Hz, 1H).[1]
-
IR (KBr, cm⁻¹): 2935 (C−H, aliphatic), 1594 and 1509 (C=C, aromatic), 1258 and 1231 (C−O−C, aralkyl ether), 1125 and 1025 (C−O−C, epoxide).[1]
-
MS (m/z): 181 (M+ + H).[1]
Application in Drug Development: The Gateway to Beta-Blockers
The true significance of 1-(4-Methoxyphenoxy)-2,3-epoxypropane lies in its utility as a precursor to a vast number of beta-blockers. The key chemical transformation is the nucleophilic ring-opening of the epoxide by an appropriate amine. This reaction is highly efficient and regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide.
For instance, the reaction of a closely related intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, with isopropylamine is a pivotal step in the synthesis of the widely prescribed beta-blocker, Metoprolol.[1] This reaction forges the characteristic propanolamine side chain that is essential for the pharmacological activity of these drugs.
Signaling Pathway of β1-Adrenergic Receptor Blockade
Beta-blockers derived from 1-(4-Methoxyphenoxy)-2,3-epoxypropane and its analogs exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors in cardiac tissue. This blockade disrupts the downstream signaling cascade that leads to increased heart rate and contractility.
Caption: Mechanism of action of beta-blockers at the β1-adrenergic receptor.
Conclusion: An Enduring Legacy in Medicinal Chemistry
1-(4-Methoxyphenoxy)-2,3-epoxypropane stands as a testament to the crucial role of synthetic intermediates in modern medicine. While it does not possess therapeutic properties itself, its elegant and versatile structure provides a robust foundation for the synthesis of a multitude of life-saving beta-blocker medications. The straightforward and scalable synthesis of this compound, coupled with the high efficiency of its subsequent transformations, has made it an invaluable tool for medicinal chemists. As the demand for effective cardiovascular therapies continues, the importance of foundational molecules like 1-(4-Methoxyphenoxy)-2,3-epoxypropane in the drug development pipeline remains undiminished. Its story is a compelling example of how fundamental organic chemistry underpins the creation of drugs that have a profound and lasting impact on global health.
References
- Wikipedia. Discovery and development of beta-blockers.
- Grokipedia. Discovery and development of beta-blockers.
- Manchado, F. J., et al. (2019). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 72(10), 853-862.
- Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. The Journal of Clinical Hypertension, 9(5_suppl), 5-8.
- Wikipedia. Metoprolol.
- PubChem. Atenolol.
Sources
An In-Depth Technical Guide to the Stereoisomers of 2-[(4-Methoxyphenoxy)methyl]oxirane: Synthesis, Separation, and Biological Implications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stereoisomers of 2-[(4-Methoxyphenoxy)methyl]oxirane, a critical chiral building block in modern pharmaceutical synthesis. We will delve into the nuanced differences between its enantiomeric forms, detailing methodologies for their synthesis and separation, and elucidating the profound impact of their stereochemistry on the biological activity of downstream Active Pharmaceutical Ingredients (APIs).
Introduction: The Significance of Chirality in Drug Design
This compound (also known as Glycidyl 4-Methoxyphenyl Ether) is a functionalized epoxide with the chemical formula C₁₀H₁₂O₃.[1] The molecule possesses a single stereocenter at the C2 position of the oxirane ring, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-[(4-Methoxyphenoxy)methyl]oxirane and (S)-2-[(4-methoxyphenoxy)methyl]oxirane.
While physically similar, these enantiomers can exhibit vastly different pharmacological and toxicological profiles when incorporated into a drug molecule. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other.[2] Consequently, the use of enantiomerically pure starting materials is not merely an academic exercise but a regulatory and safety imperative in drug development.[3]
Although direct comparative studies on the biological activities of the individual enantiomers of this compound are not extensively documented in peer-reviewed literature, its importance is underscored by its role as a key intermediate for synthesizing various pharmaceuticals, most notably beta-blockers.[4] The stereochemistry of this oxirane precursor directly dictates the stereochemistry of the final API, which in turn governs its efficacy and safety.[4]
Synthesis of Stereoisomeric Forms
The preparation of this compound can be approached in two ways: synthesis of the racemic mixture followed by resolution, or direct asymmetric synthesis to yield a specific enantiomer.
Racemic Synthesis
The most common method for producing the racemic mixture involves a nucleophilic substitution reaction between 4-methoxyphenol and an excess of epichlorohydrin under basic conditions. The reaction proceeds via a Williamson ether synthesis to form a chlorohydrin intermediate, which is then subjected to intramolecular cyclization via dehydrohalogenation with a strong base like sodium hydroxide to form the epoxide ring.[5][6]
Caption: General pathway for the synthesis of racemic this compound.
Asymmetric (Enantioselective) Synthesis
Achieving high enantiomeric purity from the outset is often more efficient than resolving a racemate. Asymmetric synthesis strategies are employed to selectively produce either the (R) or (S) enantiomer. One established approach involves the transformation of readily available chiral precursors, such as amino acids, into chiral epoxides. For example, optically active 2-chlorocarboxylic acids, derived from amino acids, can be converted into the corresponding 2-chloroalkan-1-ols and subsequently to alkyloxiranes with a complete inversion of configuration at the stereocenter.[7] While this specific route is generalized, it illustrates a valid strategy for obtaining enantiopure epoxides. Another powerful technique is the asymmetric epoxidation of an allylic precursor using a chiral catalyst, such as in the Sharpless epoxidation, though this requires a suitable unsaturated precursor.[8]
Chiral Separation and Purification
When a racemic mixture is synthesized, the individual enantiomers must be separated—a process known as chiral resolution. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most powerful and widely used techniques for this purpose.[9][10]
CSPs are typically based on chiral selectors, such as polysaccharides (e.g., cellulose or amylose derivatives), which are immobilized on a silica support.[9] These selectors form transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus enabling their separation.
Protocol: Analytical Chiral HPLC Separation
This protocol provides a starting point for developing a method to separate the (R) and (S) enantiomers of this compound. Optimization will be required.
Objective: To resolve the racemic mixture of this compound into its constituent enantiomers.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase Column: Lux Amylose-2 [amylose tris(5-chloro-2-methylphenylcarbamate)] or similar polysaccharide-based column[3]
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Methanol)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A typical starting point for polysaccharide columns is a mixture of a non-polar solvent and an alcohol modifier (e.g., 90:10 Hexane:Isopropanol). Degas the mobile phase for at least 15 minutes.
-
Chromatographic Conditions:
-
Column: Lux Amylose-2 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm[3]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and run the chromatogram. The two enantiomers should elute as separate peaks.
-
Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or try a different alcohol modifier like ethanol). The type of organic solvent can have a dramatic influence on the separation.[9]
Physicochemical and Analytical Characterization
Once synthesized and separated, the identity and purity of each enantiomer must be rigorously confirmed.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| IUPAC Name | (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane | (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane[] | This compound[1] |
| CAS Number | 71031-04-4[] | Not specified, but available commercially[] | 2211-94-1 |
| Molecular Formula | C₁₀H₁₂O₃[] | C₁₀H₁₂O₃[] | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol [] | 180.20 g/mol [] | 180.20 g/mol [1] |
| Optical Rotation | Specific value is negative (-) | Specific value is positive (+) | 0° (equal and opposite rotation cancels out) |
Note: The specific optical rotation values must be determined experimentally under defined conditions (concentration, solvent, temperature, wavelength).
Characterization Techniques
-
Chiral Chromatography (HPLC/GC): As described above, this is the definitive method for determining enantiomeric excess (e.e.) or enantiomeric purity.[12]
-
Polarimetry: Measures the rotation of plane-polarized light by a chiral sample. Pure enantiomers will rotate light in equal but opposite directions. The magnitude of rotation is a measure of optical purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, it is possible to differentiate the signals of enantiomers in the NMR spectrum.
-
Vibrational Circular Dichroism (VCD): This technique can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to a theoretically calculated one.
Caption: Workflow for the separation and analytical validation of enantiomers.
Biological Significance: A Case Study Perspective
The critical importance of using the correct enantiomer of this compound is best illustrated by examining a downstream product where this chiral center is preserved. The beta-blocker Carvedilol serves as an excellent proxy.[4] Carvedilol is synthesized using a chiral epoxide intermediate, and its therapeutic activity is highly dependent on its stereochemistry.[4]
The therapeutic effects of Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker, are primarily attributed to the (S)-enantiomer.[4] The (R)-enantiomer is a significantly weaker beta-blocker but does retain some alpha-1 blocking activity.[4] This demonstrates that the two enantiomers have distinct pharmacological profiles.
| Enantiomer | Receptor Target | Binding Affinity (Ki, nM) | Primary Activity |
| (S)-Carvedilol | β1-adrenergic | 0.22 | β-blockade |
| β2-adrenergic | 0.34 | β-blockade | |
| α1-adrenergic | 2.7 | α-blockade | |
| (R)-Carvedilol | β1-adrenergic | 15 | Weak β-blockade |
Data adapted from BenchChem's comparative analysis.[4]
This disparity in activity underscores why synthesizing the final drug from an enantiomerically pure precursor, such as (S)-2-[(4-Methoxyphenoxy)methyl]oxirane, is essential for ensuring maximum therapeutic benefit and minimizing potential off-target effects or inactive isomeric ballast.
Caption: Differential biological impact of APIs derived from different oxirane enantiomers.
Protocol: Radioligand Receptor Binding Assay
This protocol describes a general method to determine the binding affinity of a compound to a specific receptor, as would be used to generate the data in the table above.
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., (R)- or (S)-Carvedilol) to a target receptor.
Materials & Equipment:
-
Cell membranes expressing the target receptor (e.g., β1-adrenergic)
-
Radioligand specific for the receptor
-
Test compounds (unlabeled)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid[4]
-
Incubation buffer
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound. This is typically done in a 96-well plate format.
-
Equilibrium: Allow the mixture to incubate for a sufficient time to allow the binding to reach equilibrium.[4]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This step quickly separates the receptor-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity trapped on the filters using a scintillation counter.[4]
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Ki).
Conclusion
The stereoisomers of this compound represent a classic example of the importance of chirality in the pharmaceutical sciences. While the racemic mixture is straightforward to synthesize, the true value of this intermediate lies in its enantiopure forms, (R) and (S). The ability to selectively synthesize or efficiently resolve these enantiomers is paramount for the development of safe and effective stereochemically pure drugs. The significant differences in biological activity observed in downstream products like Carvedilol provide a compelling and authoritative justification for the rigorous control of stereochemistry, starting from the earliest chiral building blocks. This guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to confidently work with and understand these vital chemical entities.
References
- Comparative Analysis of (R)- and (S)-Isomers of 2-[(2-Methoxyphenoxy)methyl]oxirane: A Chiral Intermediate's Impact on Final. Benchchem.
- 2-((4-METHOXYPHENOXY)METHYL)OXIRANE. gsrs.
- CAS 71031-04-4 Oxirane,2-[(4-methoxyphenoxy)methyl]-, (2R)-. BOC Sciences.
- 2-[(2-Methoxyphenoxy)methyl]oxirane 2210-74-4 wiki. Guidechem.
- This compound. TCI Chemicals.
- 2-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]OXIRANE synthesis. chemicalbook.
- (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Organic Syntheses Procedure.
- Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. Google Patents.
- Screening Approach for Chiral Separation of Pharmaceuticals IV. Polar Organic Solvent Chromatography. PubMed.
- Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.
- Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Analytical Methods (RSC Publishing).
- Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy). Scirp.org.
- [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]OXIRANE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 9. Screening approach for chiral separation of pharmaceuticals IV. Polar organic solvent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Chiral Epoxide
An In-Depth Technical Guide to the Synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
(2R)-2-[(4-Methoxyphenoxy)methyl]oxirane, a chiral epoxide of significant value, serves as a cornerstone in the asymmetric synthesis of numerous pharmacologically active molecules.[][2][3] Its primary utility lies in its role as a key stereospecific building block for the synthesis of various β-adrenergic receptor blockers (beta-blockers), a class of drugs indispensable for managing cardiovascular diseases such as hypertension, angina, and arrhythmia.[4][5][6] The stereochemistry of this oxirane precursor is critical, as it directly dictates the configuration of the final active pharmaceutical ingredient (API), which in turn governs the drug's efficacy and safety profile.[7]
The synthesis of this molecule in high enantiomeric purity presents a classic challenge in organic chemistry: the precise installation of a chiral center. This guide provides a comprehensive exploration of the core synthetic strategies, delving into the mechanistic underpinnings of each approach, offering field-proven experimental protocols, and presenting a comparative analysis to inform methodological selection for researchers, scientists, and professionals in drug development.
Part 1: Strategic Synthesis Pathways
The enantioselective synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane can be broadly categorized into three principal strategies: chiral pool synthesis, asymmetric epoxidation, and kinetic resolution. Each pathway offers distinct advantages and is selected based on factors such as starting material availability, scalability, and desired enantiopurity.
Strategy 1: Chiral Pool Synthesis via Nucleophilic Substitution
This is the most direct and frequently employed route, leveraging a readily available chiral C3 synthon. The core of this strategy is a Williamson ether synthesis, where the phenoxide of 4-methoxyphenol acts as a nucleophile to construct the desired ether linkage.
Mechanistic Rationale: The reaction proceeds via an SN2 mechanism.[8] 4-methoxyphenol is first deprotonated by a base (e.g., NaOH, KOH) to form the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then attacks a chiral electrophile, such as (R)-epichlorohydrin or a glycidyl derivative with a better leaving group like (R)-glycidyl tosylate. In the case of (R)-epichlorohydrin, the phenoxide attacks the terminal carbon, displacing the chloride in an initial SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent chloride, forms the epoxide ring.[4] When using a pre-formed epoxide like (R)-glycidyl tosylate, the phenoxide directly attacks the least sterically hindered carbon of the oxirane ring, leading to ring-opening, followed by a rapid ring-closing step to regenerate the epoxide, or more commonly, it displaces the tosylate group directly.[9][10]
To enhance reaction rates and yields, particularly in biphasic or solvent-free conditions, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt is often employed.[11][12][13] The PTC facilitates the transport of the phenoxide from the aqueous or solid phase into the organic phase where the electrophile resides.
Strategy 2: Asymmetric Epoxidation of an Achiral Precursor
This elegant approach constructs the chiral center from an achiral olefin, 1-allyloxy-4-methoxybenzene. This precursor is easily synthesized from 4-methoxyphenol and an allyl halide. The key step is the enantioselective epoxidation of the allyl double bond.
Methodological Variants & Causality:
-
Jacobsen-Katsuki Epoxidation: This method is highly effective for unfunctionalized alkenes.[14][15] It employs a chiral manganese (III)-salen complex as a catalyst. The active oxidant is a high-valent manganese-oxo species, generated from the Mn(III) complex by a stoichiometric oxidant like sodium hypochlorite (bleach) or m-CPBA.[16] The chiral salen ligand creates a dissymmetric environment around the manganese center, forcing the approaching alkene to adopt a specific orientation. This controlled trajectory ensures that the oxygen atom is delivered to one prochiral face of the double bond, resulting in high enantioselectivity.[17] The mechanism is complex and can involve concerted, radical, or metalla-oxetane pathways depending on the substrate.[16][17]
-
Shi Asymmetric Epoxidation: As a powerful organocatalytic alternative, this method avoids transition metals entirely.[18] The catalyst is a chiral ketone derived from D-fructose.[19] In the presence of a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone), the ketone is converted in situ to a chiral dioxirane.[20] This highly reactive dioxirane is the species that transfers an oxygen atom to the alkene. The stereochemical information from the fructose-derived backbone of the catalyst directs the epoxidation to yield the product with high enantiomeric excess.[21] The reaction is often performed at a slightly basic pH (around 10.5) to accelerate the formation of the dioxirane while minimizing side reactions.[19]
Strategy 3: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique that can provide access to material with very high enantiomeric purity. This strategy begins with the easily synthesized racemic 2-[(4-methoxyphenoxy)methyl]oxirane.
Mechanistic Rationale: The principle of kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this case, an enzyme, typically a lipase, is used to selectively catalyze the hydrolysis (ring-opening) of one enantiomer over the other.[22] For instance, the enzyme might preferentially hydrolyze the (S)-enantiomer to the corresponding diol, leaving the desired (R)-enantiomer unreacted and thus enriched.
The primary limitation of this method is its theoretical maximum yield of 50% for the desired enantiomer. To achieve high enantiomeric excess (ee) in the remaining starting material, the reaction must be carefully monitored and stopped at or near 50% conversion. Beyond this point, the concentration of the less reactive enantiomer decreases, and the enzyme may begin to hydrolyze it at a more significant rate, thus lowering the ee of the final product.
Part 2: Experimental Protocols & Data
Protocol 1: Synthesis via (R)-Epichlorohydrin (Strategy 1)
This protocol is a representative example of the chiral pool approach.
Materials:
-
4-Methoxyphenol
-
(R)-Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), NaOH (1.2 eq), TBAB (0.05 eq), and water.
-
Heat the mixture to 60 °C with vigorous stirring until the solids dissolve.
-
Add (R)-epichlorohydrin (1.1 eq) dropwise over 30 minutes, maintaining the temperature.
-
After the addition is complete, continue stirring at 60 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and add toluene and water.
-
Separate the organic layer. Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane as a colorless oil.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Accurate determination of enantiopurity is paramount. Chiral HPLC is the gold standard for this analysis.[23]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak AD-H or Chiralcel OD-H are highly effective for separating this class of compounds.[23][24]
Procedure:
-
Mobile Phase Preparation: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
Sample Preparation: Dissolve a small amount of the synthesized epoxide (approx. 1 mg/mL) in the mobile phase.[23]
-
Analysis: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 275 nm).
-
The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Comparative Data Summary
The choice of synthetic route involves a trade-off between various factors. The following table provides a comparative summary to guide decision-making.
| Parameter | Strategy 1: Chiral Pool | Strategy 2: Asymmetric Epoxidation | Strategy 3: Kinetic Resolution |
| Starting Materials | Chiral (R)-epichlorohydrin | Achiral allyl ether, chiral catalyst | Racemic epoxide, enzyme |
| Theoretical Yield | ~100% | ~100% | 50% |
| Typical Enantiopurity (ee) | >98% (depends on precursor) | 90-99% (depends on catalyst/conditions) | >99% (if stopped at 50% conversion) |
| Key Advantage | Direct, high yield, high ee | Creates chirality from achiral source | Can achieve very high ee |
| Key Disadvantage | Relies on availability/cost of chiral precursor | Requires expensive catalyst, optimization | Low theoretical yield, separation of product from diol |
| Scalability | Generally good | Good, but catalyst cost can be a factor | Challenging due to 50% yield and separation |
Conclusion and Future Outlook
The synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane is a well-established yet critical process in pharmaceutical manufacturing. The chiral pool approach starting from (R)-epichlorohydrin or its derivatives remains the most industrially viable and straightforward method due to its high yield and stereochemical fidelity.[5][25] However, advances in catalysis continue to make asymmetric epoxidation routes, such as the Jacobsen-Katsuki and Shi epoxidations, increasingly attractive, offering flexibility and the ability to construct chirality from simple, achiral precursors.[14][18] Enzymatic kinetic resolution, while limited by its 50% theoretical yield, provides an excellent method for obtaining material of the highest enantiomeric purity for research or standard preparation.
For drug development professionals, a deep understanding of these synthetic pathways is crucial. The choice of route impacts not only the cost and efficiency of API production but also the purity profile of the final drug substance. As regulatory standards for enantiopure pharmaceuticals become ever more stringent, robust and well-characterized synthetic methods for key chiral intermediates like (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane will continue to be of paramount importance.
References
- Benchchem.Synthesis of Functional Polymers from Glycidyl Ether Monomers.
- Organic Chemistry Portal.Shi Epoxidation.
- Chalmers ODR.Solvent-Free Synthesis of Glycidyl Ethers.
- Google Patents.US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
- ACS Publications.4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols | Macromolecules.
- ACS Publications.Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application.
- Scribd.Ring Opening Reaction of Epoxides | PDF.
- Journal of Synthetic Chemistry.Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- Scribd.Shi Epoxidation | PDF | Organic Chemistry.
- Wikipedia.Shi epoxidation.
- ResearchGate.Shi Epoxidation: A Great Shortcut to Complex Compounds.
- Benchchem.A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
- Master Organic Chemistry.Epoxide Ring Opening With Base.
- Chemistry Steps.Epoxides Ring-Opening Reactions.
- National Institutes of Health (NIH).Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents.
- Wikipedia.Discovery and development of beta-blockers.
- Wikipedia.Jacobsen epoxidation.
- PubMed.Synthesis and pharmacology of potential beta-blockers.
- BOC Sciences.CAS 71031-04-4 Oxirane,2-[(4-methoxyphenoxy)methyl]-, (2R)-.
- gsrs.2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- Google Patents.WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
- Organic Chemistry Portal.Jacobsen-Katsuki Epoxidation.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.Jacobsen Asymmetric Epoxidation.
- Guidechem.2-[(2-Methoxyphenoxy)methyl]oxirane 2210-74-4 wiki.
- chemicalbook.2-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]OXIRANE synthesis.
- Benchchem.Comparative Analysis of (R)- and (S)-Isomers of 2-[(2-Methoxyphenoxy)methyl]oxirane: A Chiral Intermediate's Impact on Final.
- EurekAlert!.New method revolutionizes beta-blocker production process.
- Wipf Group.9. Jacobsen-Katsuki Epoxidations.
- SpectraBase.2-[[4-[[(2S)-2-oxiranyl]methoxy]phenoxy]methyl]oxirane - Optional[13C NMR].
- TÜBİTAK Academic Journals.Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol).
- Benchchem.A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane.
- Organic Syntheses Procedure.(R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S).
- PubMed.Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene.
- ResearchGate.1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...
- PubMed.Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols.
- ResearchGate.Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method | Request PDF.
- Biosynth.2-[(2-Methoxyphenoxy)methyl]oxirane | 2210-74-4 | FM25322.
- TCI Chemicals.this compound.
- Phenomenex.The Chiral Notebook.
- Alfa Chemistry.CAS 71031-04-4 Oxirane,2-[(4-methoxyphenoxy)methyl]-,(2R)-.
Sources
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. odr.chalmers.se [odr.chalmers.se]
- 12. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 15. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 16. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. Shi Epoxidation [organic-chemistry.org]
- 20. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 21. scribd.com [scribd.com]
- 22. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. phenomenex.com [phenomenex.com]
- 25. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
An In-depth Technical Guide to (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane: A Chiral Keystone for Pharmaceutical Synthesis
Abstract: (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane is a high-value chiral building block, indispensable in the stereoselective synthesis of numerous pharmaceuticals. Its structural motif, featuring a strained oxirane ring and a methoxy-activated phenoxy group, provides a unique combination of reactivity and specificity. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, stereoselective synthesis strategies, mechanistic rationale, and critical applications. We will explore the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower its effective utilization in complex synthetic campaigns.
Physicochemical and Spectroscopic Profile
(2S)-2-[(4-Methoxyphenoxy)methyl]oxirane is a chiral epoxide critical for introducing a specific stereocenter in target molecules. A precise understanding of its physical and spectral properties is the foundation of its application.
1.1 Core Properties & Identifiers
A summary of the key physicochemical data is presented below. This data is essential for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(4-methoxyphenoxy)methyl]oxirane | [] |
| Synonyms | (S)-4-Methoxyphenyl Glycidyl Ether | [] |
| CAS Number | 71031-04-4 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [][4] |
| Molecular Weight | 180.20 g/mol | [][3][4] |
| Appearance | Solid | [5] |
| InChI Key | AVWGFHZLPMLKBL-SNVBAGLBSA-N | [] |
| SMILES | COC1=CC=C(C=C1)OCC2CO2 | [] |
1.2 Spectroscopic Interpretation: The Scientist's View
Spectroscopic data provides the structural fingerprint of the molecule. Here, we delve into the expected patterns and what they signify.
-
¹H NMR: The proton NMR spectrum is rich with information. The aromatic protons on the para-substituted ring will typically appear as two distinct doublets (an AA'BB' system) in the range of δ 6.8-7.0 ppm. The methoxy group (–OCH₃) will present as a sharp singlet around δ 3.7-3.8 ppm. The protons of the oxirane ring and the adjacent methylene bridge (–O–CH₂–CH–) are diastereotopic and will show complex splitting patterns (multiplets) between δ 2.7 and 4.3 ppm. This complexity arises from their distinct chemical environments and coupling to each other.
-
¹³C NMR: The carbon spectrum confirms the key functional groups. Expect aromatic carbon signals between δ 114-155 ppm. The methoxy carbon will be a distinct peak around δ 55 ppm. The carbons of the oxirane ring are characteristic, appearing at approximately δ 44 ppm and δ 50 ppm, while the methylene carbon (–O–CH₂) should appear around δ 70 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is vital for identifying functional groups. Key absorbances include C-O-C stretching vibrations for the ether linkages (around 1035-1250 cm⁻¹) and characteristic C=C stretching for the aromatic ring (around 1518 cm⁻¹). The oxirane ring itself has characteristic C-O stretching and ring breathing modes, though these can be complex.[7]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (180.20). Fragmentation patterns will likely involve cleavage of the ether linkage and opening of the oxirane ring.
Stereoselective Synthesis: Controlling Chirality
The paramount value of this compound lies in its enantiopurity. Therefore, its synthesis must be highly stereocontrolled. The most common and industrially relevant strategy involves a Williamson ether synthesis using an enantiopure three-carbon building block.
2.1 The Williamson Ether Synthesis Approach
This is a robust and direct method for forging the crucial ether linkage. The causality for this choice is clear: it leverages commercially available, enantiopure starting materials to transfer chirality directly to the product, avoiding costly resolution steps later on.
The core reaction involves the nucleophilic attack of a phenoxide on a chiral electrophile, typically (R)-epichlorohydrin or a derivative. The use of the (R)-enantiomer of the electrophile is critical, as the reaction proceeds via an Sₙ2 mechanism, which inverts the stereocenter at the point of attack, leading to the desired (S)-product.
Caption: Workflow for stereoselective synthesis via Williamson ether synthesis.
Application in Drug Development: The Gateway to β-Blockers
(2S)-2-[(4-Methoxyphenoxy)methyl]oxirane is not an active pharmaceutical ingredient (API) itself but a pivotal intermediate. Its primary application is in the synthesis of β-adrenergic receptor blockers (beta-blockers), particularly the (S)-enantiomers, which contain the bulk of the therapeutic activity.[8]
3.1 Mechanism of Action: Epoxide Ring-Opening
The synthetic utility of the oxirane is derived from the high ring strain of the three-membered ether. This strain makes the epoxide susceptible to ring-opening by nucleophiles. In the synthesis of beta-blockers, the key nucleophile is an amine (e.g., isopropylamine for the synthesis of metoprolol).[9]
The reaction is highly regioselective. Under neutral or basic conditions, the Sₙ2 attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide. This selectivity is a cornerstone of the synthetic strategy, ensuring the formation of the correct constitutional isomer.
Caption: Application workflow: Synthesis of a β-amino alcohol from the chiral oxirane.
Experimental Protocols
The following protocols are presented as a self-validating system, with explanations for key steps to ensure reproducibility and understanding.
4.1 Protocol 1: Synthesis of (2S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
This protocol details the synthesis of a closely related analog, which is the direct precursor to (S)-Metoprolol, illustrating the general applicability of the Williamson ether synthesis method.[8]
-
Materials:
-
4-(2-methoxyethyl)phenol
-
(R)-Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF) or an alcohol
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Deprotonation: To a round-bottom flask, add 4-(2-methoxyethyl)phenol and a suitable solvent like DMF. Add a base, such as NaOH or K₂CO₃, to the mixture and stir to form the phenoxide. Scientist's Note: The formation of the phenoxide is crucial as it is a much stronger nucleophile than the neutral phenol, enabling the subsequent Sₙ2 reaction.
-
Nucleophilic Substitution: Slowly add (R)-epichlorohydrin to the reaction mixture. Heat the mixture (e.g., to reflux) for several hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). Scientist's Note: (R)-epichlorohydrin is used to ensure the final product has the (S)-configuration due to the inversion of stereochemistry inherent to the Sₙ2 mechanism.[9]
-
Work-up: After cooling to room temperature, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine to remove residual base and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral epoxide. Further purification can be achieved by column chromatography if necessary.
-
4.2 Protocol 2: Ring-Opening with Isopropylamine to Synthesize (S)-Metoprolol
-
Materials:
-
Chiral epoxide intermediate from Protocol 1
-
Isopropylamine
-
Solvent: Methanol or isopropanol
-
-
Procedure:
-
Reaction Setup: Dissolve the chiral epoxide intermediate in a solvent such as isopropanol. Add an excess of isopropylamine to the solution.[9] Scientist's Note: An excess of the amine is used to drive the reaction to completion and to act as a solvent in some cases.
-
Ring-Opening: Heat the mixture to reflux and maintain for several hours until TLC indicates the disappearance of the starting epoxide.
-
Isolation: After the reaction is complete, evaporate the solvent and excess isopropylamine under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield enantiopure (S)-Metoprolol.
-
Safety, Handling, and Storage
As a reactive epoxide, proper handling of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane is critical.
-
Hazards: This compound is suspected of causing genetic defects and causes skin and serious eye irritation.[10] It may also cause respiratory irritation and allergic skin reactions.[10][11] It is harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12] It should be stored away from strong acids, bases, and oxidizing agents, which can catalyze exothermic ring-opening.[13]
Conclusion
(2S)-2-[(4-Methoxyphenoxy)methyl]oxirane stands as a testament to the power of chiral building blocks in modern synthetic chemistry. Its value is defined by the stereocenter it so effectively delivers. Through a robust Williamson ether synthesis, this intermediate is produced with high enantiomeric purity. Its subsequent, highly regioselective ring-opening by amine nucleophiles provides an elegant and efficient entry into the synthesis of therapeutically vital drugs like (S)-Metoprolol. A thorough understanding of its properties, synthetic rationale, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the complex landscape of drug discovery and development.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Enantioselective Synthesis of Metoprolol.
- Zhang, S. (2010). Asymmetric Synthesis of (S)-Metoprolol. Chinese Journal of Applied Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of (S)-Metoprolol.
- Borch, K., & Anthonsen, T. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Molecules.
- Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-9.
- BLD Pharmatech. (n.d.). (2S)-2-[(4-METHOXYPHENOXY)METHYL]OXIRANE (CAS No. 71031-04-4) SDS.
- AK Scientific, Inc. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane Safety Data Sheet.
- Various Authors. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- BOC Sciences. (n.d.). Oxirane,2-[(4-methoxyphenoxy)methyl]-, (2R)- (CAS 71031-04-4).
- TCI Chemicals. (n.d.). 2-[(4-Methoxyphenoxy)methyl]oxirane.
- Benchchem. (n.d.). 2-[(4-Ethoxyphenoxy)methyl]oxirane | 18110-26-4.
- Sigma-Aldrich. (n.d.). 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane AldrichCPR.
- CymitQuimica. (2013). Safety data sheet for 2-[(2-Methoxyphenoxy)methyl]oxirane.
- Combi-Blocks, Inc. (2024). QF-3802 - Safety Data Sheet.
- SpectraBase. (n.d.). 2-[[4-[[(2S)-2-oxiranyl]methoxy]phenoxy]methyl]oxirane 13C NMR.
- Guidechem. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane 2210-74-4 wiki.
- gsrs. (n.d.). 2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- Tetrahedron. (n.d.). 71031-04-4 | (2S)-2-[(4-methoxyphenoxy)methyl]oxirane.
Sources
- 2. guidechem.com [guidechem.com]
- 3. 71031-04-4 | (2S)-2-[(4-methoxyphenoxy)methyl]oxirane | Tetrahedron [thsci.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. combi-blocks.com [combi-blocks.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. guidechem.com [guidechem.com]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane via Williamson Ether Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane, a valuable glycidyl ether intermediate, from 4-methoxyphenol and epichlorohydrin. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven laboratory protocol, and present critical safety and handling information. The protocol is designed to be a self-validating system, ensuring reliable outcomes through in-process monitoring and robust purification strategies.
Scientific Foundation and Strategic Overview
The synthesis of this compound is a classic example of the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers.[1][2] The target molecule is a significant building block in medicinal chemistry, serving as a precursor for various pharmaceuticals, including analogues of the centrally acting muscle relaxant Mephenesin.[3][4] Its reactive oxirane ring allows for nucleophilic opening, making it an ideal intermediate for constructing more complex molecular architectures.[5]
The overall transformation proceeds in two key mechanistic stages, typically performed as a one-pot reaction:
-
Phenoxide Formation: 4-methoxyphenol is a weak acid. Its hydroxyl proton is readily abstracted by a strong base, such as sodium hydroxide (NaOH), to generate the sodium 4-methoxyphenoxide salt. This deprotonation is crucial as it converts the poorly nucleophilic hydroxyl group into a highly nucleophilic phenoxide anion.[6]
-
Nucleophilic Substitution and Cyclization: The reaction leverages the dual electrophilic nature of epichlorohydrin. The highly nucleophilic phenoxide ion first attacks the least sterically hindered primary carbon of epichlorohydrin in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion.[1][7] The resulting intermediate, a chlorohydrin ether anion, then undergoes a rapid, intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine, forming the stable three-membered oxirane ring and expelling the chloride.[8]
This process is highly efficient for preparing glycidyl ethers from phenols and is widely used in industrial applications for producing epoxy resins and chemical intermediates.[8][9][10]
Reaction Mechanism Diagram
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Mephenesin - Wikipedia [en.wikipedia.org]
- 4. [논문]Synthesis and central relaxant activity of thiophene analogs of mephenesin and methocarbamol [scienceon.kisti.re.kr]
- 5. guidechem.com [guidechem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 9. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 10. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Synthesis of Glycidyl 4-Methoxyphenyl Ether
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of Glycidyl 4-Methoxyphenyl Ether. This protocol is designed for researchers and scientists in organic chemistry and drug development. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This guide details the reaction mechanism, safety precautions, a step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
Glycidyl 4-Methoxyphenyl Ether is a valuable chemical intermediate, primarily utilized in the synthesis of various organic compounds, including pharmaceuticals and epoxy resins. Its structure combines a reactive epoxide ring with a methoxyphenyl group, making it a versatile building block. For instance, it serves as a key precursor in the synthesis of certain beta-blockers and other pharmacologically active molecules.[1]
The synthesis described herein employs the Williamson ether synthesis, a classic and efficient SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide.[2][3] In this specific application, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking the electrophilic carbon of epichlorohydrin. The subsequent intramolecular reaction forms the desired epoxide ring.[4] This method is favored for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[2]
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The process can be understood in two key stages:
-
Deprotonation: 4-Methoxyphenol is a weak acid. A strong base, such as sodium hydroxide (NaOH), is used to deprotonate the phenolic hydroxyl group, forming the much more nucleophilic sodium 4-methoxyphenoxide.[3]
-
Nucleophilic Attack & Ring Formation: The 4-methoxyphenoxide ion then attacks the least sterically hindered carbon of epichlorohydrin (the one bearing the chlorine atom). This is a classic SN2 backside attack, displacing the chloride leaving group.[6] An intermediate chlorohydrin is formed, which is then rapidly deprotonated by the base present in the reaction mixture. The resulting alkoxide performs an intramolecular SN2 reaction, displacing the chloride to form the stable three-membered epoxide ring.
Figure 1: General overview of the Williamson Ether Synthesis for Glycidyl 4-Methoxyphenyl Ether.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Purity | Supplier Example |
| 4-Methoxyphenol | 150-76-5 | 124.14 | White Solid | ≥99% | Sigma-Aldrich, Carl ROTH[7] |
| Epichlorohydrin | 106-89-8 | 92.52 | Colorless Liquid | ≥99% | Sigma-Aldrich, Thermo Fisher[8] |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Pellets | ≥98% | Standard lab supplier |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Liquid | ACS Grade | Standard lab supplier |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Powder | Anhydrous | Standard lab supplier |
| Deionized Water | 7732-18-5 | 18.02 | Liquid | N/A | In-house |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration (beakers, Erlenmeyer flasks, Buchner funnel)
-
Silica gel for column chromatography
-
Analytical instruments: NMR spectrometer, FT-IR spectrometer
Health and Safety Precautions
This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxyphenol: Harmful if swallowed.[9] Causes serious eye irritation and may cause an allergic skin reaction.[10] Avoid inhalation of dust and contact with skin and eyes.[11]
-
Epichlorohydrin: Highly Toxic and Carcinogenic. Toxic by inhalation, in contact with skin, and if swallowed.[12] May cause cancer and is suspected of causing genetic defects.[12] Causes severe skin burns and eye damage.[8] It is also a flammable liquid. Handle with extreme caution, using double gloves, and ensure all work is done in a well-ventilated fume hood. Keep away from heat and ignition sources.[13]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Detailed Experimental Protocol
Preparation of Sodium 4-Methoxyphenoxide
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
Add 4-methoxyphenol (12.41 g, 0.10 mol) and deionized water (50 mL) to the flask.
-
While stirring, slowly add sodium hydroxide pellets (4.40 g, 0.11 mol) to the flask. The dissolution is exothermic; allow the mixture to cool to room temperature if necessary. Stir until all solids have dissolved to form a clear solution of sodium 4-methoxyphenoxide.
Reaction with Epichlorohydrin
-
Begin heating the solution to approximately 50-60°C using a heating mantle.
-
Place epichlorohydrin (10.18 g, 0.11 mol) in a dropping funnel.
-
Add the epichlorohydrin dropwise to the stirred solution of sodium 4-methoxyphenoxide over a period of 30-45 minutes. Maintain the reaction temperature between 50-60°C.
-
After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 3-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Product Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Add dichloromethane (DCM, 100 mL) to the separatory funnel to extract the organic product. Shake vigorously and allow the layers to separate.
-
Separate the lower organic layer. Extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with:
-
5% aqueous NaOH solution (50 mL) to remove any unreacted 4-methoxyphenol.
-
Deionized water (2 x 50 mL) to remove residual NaOH and salts.
-
Brine (saturated NaCl solution, 50 mL) to facilitate drying.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. The crude product will be obtained as a pale yellow oil or a low-melting solid.
Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Use a solvent system of hexane:ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to elute the product.
-
Combine the fractions containing the pure product (identified by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator. The final product should be a white solid.[7][14]
-
Dry the product under vacuum to remove any residual solvent. Determine the final mass and calculate the yield.
Product Characterization
The identity and purity of the synthesized Glycidyl 4-Methoxyphenyl Ether should be confirmed using spectroscopic methods.
-
Physical Appearance: White solid.[7]
-
¹H NMR (CDCl₃, 500 MHz): Expected chemical shifts (δ) in ppm:
-
~6.8-6.9 (m, 4H, aromatic protons)
-
~4.2 (dd, 1H, -O-CH₂-CH)
-
~4.0 (dd, 1H, -O-CH₂-CH)
-
~3.8 (s, 3H, -OCH₃)
-
~3.3 (m, 1H, epoxide CH)
-
~2.9 (dd, 1H, epoxide CH₂)
-
~2.7 (dd, 1H, epoxide CH₂)
-
-
¹³C NMR (CDCl₃): Expected chemical shifts (δ) in ppm: 154.1, 152.0, 115.3, 114.8, 70.2, 55.8, 50.2, 44.8.[15]
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks:
-
~3000-2850 (C-H stretching)
-
~1510, 1460 (C=C aromatic stretching)
-
~1230 (asymmetric C-O-C stretching of ether)
-
~1040 (symmetric C-O-C stretching of ether)
-
~915, 830 (epoxide ring vibrations)
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification of Glycidyl 4-Methoxyphenyl Ether.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Carl ROTH.
- Cole-Parmer.
- Cole-Parmer.
- Penta chemicals.
- CPAchem Ltd.
- Google Patents.
- SpectraBase. Glycidyl 4-methoxyphenyl ether - [13C NMR] - Chemical Shifts. [Link]
- Google Patents.
- Chalmers University of Technology. Solvent-Free Synthesis of Glycidyl Ethers. [Link]
- Google Patents.
- Google Patents.
- Royal Society of Chemistry.
- ResearchGate. 1 H NMR (500 MHz, CDCl 3 ) and assigned peaks of glycidyl ether of eugenol (GE). [Link]
Sources
- 1. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Glycidyl 4-methoxyphenyl ether 99 2211-94-1 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. echemi.com [echemi.com]
- 14. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Application Note: Strategic Synthesis of Mephenoxalone via Epoxide Intermediate Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the synthesis of Mephenoxalone, a centrally acting muscle relaxant and anxiolytic, utilizing 2-[(2-Methoxyphenoxy)methyl]oxirane as a key intermediate. The protocols herein are designed to provide a robust and reproducible framework for laboratory-scale synthesis, characterization, and purification.
Introduction to Mephenoxalone
Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one) is a pharmaceutical agent recognized for its efficacy in treating painful musculoskeletal conditions and associated anxiety.[1] Its therapeutic effects are primarily attributed to its action as a central nervous system (CNS) depressant.[2][3] The mechanism involves inhibiting polysynaptic reflex arcs in the spinal cord, which reduces the transmission of nerve impulses causing muscle spasms.[2][4] Additionally, Mephenoxalone is believed to enhance the activity of the inhibitory neurotransmitter GABA, further promoting muscle relaxation.[5]
The synthesis of Mephenoxalone relies on the precise construction of its 5-substituted oxazolidinone core. The strategic use of an epoxide intermediate, specifically 2-[(2-Methoxyphenoxy)methyl]oxirane, offers a convergent and efficient route to the required 1-amino-3-phenoxy-propan-2-ol backbone, which can then be cyclized to yield the final active pharmaceutical ingredient (API).
A Note on Isomeric Specificity: It is critical to distinguish the correct starting material. Mephenoxalone features a methoxy group at the ortho position (position 2) of the phenoxy ring.[6] Therefore, the correct epoxide intermediate is 2-[(2-Methoxyphenoxy)methyl]oxirane (CAS 2210-74-4). The use of the para isomer, 2-[(4-Methoxyphenoxy)methyl]oxirane (CAS 2211-94-1), would result in the synthesis of an incorrect positional isomer.
Experimental Overview and Logic
The synthetic strategy is a two-step process designed for efficiency and control.
-
Step 1: Nucleophilic Ring-Opening of the Epoxide. The process begins with the regioselective ring-opening of 2-[(2-Methoxyphenoxy)methyl]oxirane. An ammonia solution serves as the nucleophile, attacking the sterically less hindered terminal carbon of the epoxide ring. This reaction is fundamental in establishing the 1,2-amino alcohol functionality essential for the subsequent cyclization. The choice of an alcoholic solvent like methanol is ideal for solubilizing the reactants and facilitating the reaction.
-
Step 2: Carbonylative Cyclization. The resulting amino alcohol intermediate, 1-amino-3-(2-methoxyphenoxy)propan-2-ol, is then cyclized to form the 1,3-oxazolidin-2-one ring. This is achieved using a carbonylating agent. Diethyl carbonate is a safe and effective choice, acting as a C1 synthon. The reaction is base-catalyzed, typically with a non-nucleophilic base like sodium methoxide, which activates the hydroxyl and amino groups for cyclization, releasing ethanol as a byproduct.
This workflow is visualized in the diagram below.
Caption: Synthetic workflow for Mephenoxalone.
Safety and Handling of Key Reagents
-
2-[(2-Methoxyphenoxy)methyl]oxirane (CAS 2210-74-4): This compound is classified as a skin irritant and may cause an allergic skin reaction.[7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
This compound (CAS 2211-94-1): This isomer is suspected of causing genetic defects and causes skin and serious eye irritation.[8] Although not the correct intermediate for Mephenoxalone, its hazardous nature underscores the need for caution when handling substituted oxiranes.
-
Ammonia Solution: Corrosive and presents an inhalation hazard. All manipulations should be performed in a fume hood.
-
Sodium Methoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle under anhydrous conditions.
Detailed Synthesis Protocols
Protocol 1: Synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol
Objective: To synthesize the key amino alcohol intermediate via epoxide ring-opening.
Materials:
-
2-[(2-Methoxyphenoxy)methyl]oxirane (1.0 eq)
-
7N Ammonia solution in Methanol (10-15 eq)
-
Methanol
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, dissolve 2-[(2-Methoxyphenoxy)methyl]oxirane (1.0 eq) in a minimal amount of methanol.
-
Add the 7N solution of ammonia in methanol (10-15 eq) to the flask. The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.
-
Seal the vessel securely and stir the reaction mixture at 60-70°C for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide spot is completely consumed.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess ammonia and methanol.
-
Dissolve the resulting residue in ethyl acetate and wash with brine (2x) to remove residual salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-amino-3-(2-methoxyphenoxy)propan-2-ol. This intermediate is often a viscous oil or low-melting solid and can be used in the next step without further purification if TLC shows high purity.[9]
Protocol 2: Synthesis of Mephenoxalone
Objective: To cyclize the amino alcohol intermediate to form the oxazolidinone ring.
Materials:
-
1-Amino-3-(2-methoxyphenoxy)propan-2-ol (1.0 eq)
-
Diethyl Carbonate (3.0-5.0 eq)
-
Sodium Methoxide (NaOMe, 0.1-0.2 eq, catalytic)
-
Toluene or Xylene
-
Heptane or Hexane
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the crude 1-amino-3-(2-methoxyphenoxy)propan-2-ol (1.0 eq), diethyl carbonate (acting as both reagent and solvent), and a catalytic amount of sodium methoxide (0.1 eq). Toluene can be used as a co-solvent if needed.
-
Heat the mixture to reflux (approx. 120-140°C, depending on the solvent) and maintain for 4-8 hours. The reaction drives off ethanol as a byproduct.
-
In-Process Control: Monitor the formation of Mephenoxalone using TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst by adding a small amount of acetic acid.
-
Remove the solvent and excess diethyl carbonate under reduced pressure.
-
Purification: The crude Mephenoxalone product is typically a solid. Purify by recrystallization. A common solvent system is Toluene/Heptane or Isopropanol. Dissolve the crude solid in a minimal amount of hot toluene and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with cold heptane, and dry under vacuum to yield pure Mephenoxalone.
Characterization and Data
The identity and purity of the synthesized Mephenoxalone should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₁H₁₃NO₄[6] |
| Molar Mass | 223.23 g/mol [6] |
| Melting Point | 73-75°C[9] |
| ¹H NMR (CDCl₃) | δ (ppm): 6.90 (m, 4H, Ar-H), 4.82 (m, 1H, CH-O), 4.22 (m, 2H, CH₂-OAr), 3.87 (s, 3H, OCH₃), additional peaks for CH₂-N and NH[9] |
| ¹³C NMR (CDCl₃) | δ (ppm): 159.0 (C=O), 149.3, 147.9, 121.5, 120.9, 114.1, 111.6 (Ar-C), 74.0 (CH-O), 70.9 (CH₂-OAr), 55.7 (OCH₃), 45.0 (CH₂-N) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1750 (C=O stretch, cyclic carbamate), ~1250 (C-O stretch, ether) |
| Purity (HPLC) | ≥99.0% |
Note: NMR chemical shifts are approximate and may vary based on solvent and instrument.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Mephenoxalone?
- Wikipedia. (n.d.). Mephenoxalone.
- Patsnap Synapse. (2024, June 15). What is Mephenoxalone used for?
- Grokipedia. (n.d.). Mephenoxalone.
- medtigo. (n.d.). mephenoxalone | Dosing & Uses.
- Combi-Blocks, Inc. (2024, January 9).
- Ochoa-Terán, A., & Rivero, I. A. (2008). New synthesis of Mephenoxalone. ARKIVOC, 2008(ii), 235-242.
- Ochoa-Terán, A., & Rivero, I. A. (2008). New synthesis of Mephenoxalone. University of Michigan Library.
- ChemSrc. (n.d.). (2S)-2-[(4-METHOXYPHENOXY)METHYL]OXIRANE (CAS No. 71031-04-4) SDS.
- National Center for Biotechnology Information. (n.d.). Mephenoxalone. PubChem Compound Database.
- MedchemExpress. (n.d.). Mephenoxalone | Active Molecule.
- Echemi. (n.d.). 2-[[4-(2-Methoxyethyl)
- Semantic Scholar. (n.d.). New synthesis of Mephenoxalone.
- University of Michigan. (n.d.). New synthesis of mephenoxalone.
- PharmaCompass.com. (n.d.).
- ResearchGate. (2008). New synthesis of mephenoxalone.
- Global Substance Registration System. (n.d.). 2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- PubMed. (n.d.). [Isolation and identification of some metabolites of mephenoxalone (Control-OM)
- Pharmaffiliates. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane.
- ChemicalBook. (n.d.). (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.
- Echemi. (n.d.). Buy 2-((2-methoxyphenoxy)methyl)
- Vihita Drugs & Intermediates. (n.d.). 2-[(2-Methoxy Phenoxy) Methyl] Oxirane.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. What is Mephenoxalone used for? [synapse.patsnap.com]
- 3. mephenoxalone | Dosing & Uses | medtigo [medtigo.com]
- 4. Mephenoxalone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]
- 6. Mephenoxalone | C11H13NO4 | CID 6257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane
This comprehensive guide provides a detailed protocol and in-depth scientific insights for the laboratory-scale synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane. This valuable intermediate finds application in the development of various pharmaceutical compounds, particularly as a precursor for β-adrenoblockers. The following application notes are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the successful synthesis, purification, and characterization of the target molecule.
Introduction: The Significance of 1-(4-Methoxyphenoxy)-2,3-epoxypropane
1-(4-Methoxyphenoxy)-2,3-epoxypropane, a glycidyl ether derivative, is a key building block in organic synthesis. Its utility stems from the reactive epoxide ring, which can be readily opened by various nucleophiles to introduce a 3-phenoxy-2-hydroxypropyl moiety. This structural motif is central to a range of pharmacologically active molecules. The synthesis detailed herein is a modification of the Williamson ether synthesis, a reliable and well-established method for the formation of ethers. Understanding the nuances of this reaction is critical for achieving high yields and purity.
Reaction Mechanism and Scientific Rationale
The synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane from 4-methoxyphenol and epichlorohydrin proceeds via a two-step nucleophilic substitution mechanism.
Step 1: Deprotonation of 4-Methoxyphenol
The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 4-methoxyphenol using a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic sodium 4-methoxyphenoxide. The choice of a strong base is crucial as the phenoxide ion is a significantly better nucleophile than the neutral phenol.
Step 2: Nucleophilic Attack and Intramolecular Cyclization
The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic primary carbon of epichlorohydrin, which bears a good leaving group (chloride). This results in a Williamson ether synthesis, forming a chlorohydrin intermediate. Subsequently, an intramolecular SN2 reaction occurs where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming the desired epoxide ring.
A potential side reaction is the hydrolysis of epichlorohydrin to glycerol, which can be minimized by controlling the reaction temperature and the rate of addition of reactants. Another possible impurity is the formation of a dimer, which can be limited by using an excess of epichlorohydrin.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
Caption: Workflow for the synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
Detailed Experimental Protocol
Safety Precautions:
-
Epichlorohydrin is a carcinogen and a toxic substance. Handle it with extreme caution in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or laminate), and safety goggles.[1]
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
-
All glassware should be dry and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent side reactions with atmospheric moisture.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 12.4 g | 0.1 mol |
| Epichlorohydrin | C₃H₅ClO | 92.52 | 27.8 g (23.5 mL) | 0.3 mol |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.4 g | 0.11 mol |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 12.4 g (0.1 mol) of 4-methoxyphenol in 50 mL of deionized water.
-
Base Addition: While stirring, slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of deionized water to the flask. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Epichlorohydrin Addition: Once the sodium hydroxide has been added and the mixture is homogeneous, add 27.8 g (0.3 mol) of epichlorohydrin dropwise from the dropping funnel over a period of 30 minutes. A significant excess of epichlorohydrin is used to favor the desired product and minimize dimer formation.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of dichloromethane. Shake the funnel vigorously and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 25 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with 2 x 50 mL of deionized water to remove any remaining sodium hydroxide and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
Purification
The crude product obtained after solvent removal is a viscous oil. Further purification is necessary to obtain high-purity 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
-
Vacuum Distillation: This is the preferred method for large-scale purification. The product can be distilled under high vacuum to separate it from unreacted starting materials and high-boiling impurities.
-
Column Chromatography: For smaller-scale synthesis or to achieve very high purity, column chromatography on silica gel is effective. A gradient elution system of hexane and ethyl acetate can be employed.
Characterization
The identity and purity of the synthesized 1-(4-Methoxyphenoxy)-2,3-epoxypropane should be confirmed by spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-methoxyphenoxy group, the methoxy group protons, and the protons of the epoxypropane moiety.
-
Aromatic protons: Two doublets in the range of δ 6.8-7.0 ppm.
-
Methoxy protons: A singlet around δ 3.7-3.8 ppm.
-
Epoxypropane protons: A multiplet for the CH proton around δ 3.3 ppm, and two sets of doublets of doublets for the CH₂ protons of the epoxide ring and the O-CH₂ group.
-
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule with distinct chemical shifts for the aromatic carbons, the methoxy carbon, and the carbons of the epoxypropane group.
2. Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups.
-
Aromatic C-H stretching: ~3050 cm⁻¹
-
Aliphatic C-H stretching: ~2930 cm⁻¹
-
Aromatic C=C stretching: ~1600 and 1500 cm⁻¹
-
Asymmetric C-O-C stretching (ether): ~1230 cm⁻¹
-
Epoxide ring vibrations (C-O stretching): ~915 and 830 cm⁻¹
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 180.08
Conclusion
The synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane via the Williamson ether synthesis is a robust and scalable method. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for further applications in pharmaceutical and chemical synthesis. The provided protocol and analytical data serve as a comprehensive guide for the successful execution of this synthesis.
References
- Vanderbilt University. (n.d.). Epichlorohydrin Safety Protocol. Retrieved from Vanderbilt University Environmental Health and Safety.
Sources
Application Note & Protocol: High-Purity Isolation of 2-[(4-Methoxyphenoxy)methyl]oxirane via Automated Flash Column Chromatography
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract: 2-[(4-Methoxyphenoxy)methyl]oxirane is a valuable epoxide intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its high reactivity, attributed to the strained oxirane ring, necessitates a purification method that is both efficient and mild to prevent degradation. This document provides a comprehensive guide to the purification of this compound using automated flash column chromatography on silica gel. We will delve into the rationale behind methodological choices, from solvent system selection to the implementation of a step-by-step protocol, ensuring the attainment of high-purity material suitable for downstream applications.
Introduction: The Rationale for Chromatographic Purification
This compound, also known as Glycidyl 4-Methoxyphenyl Ether, is a solid at room temperature with a melting point in the range of 46-50°C. Its synthesis, commonly achieved through the Williamson ether synthesis by reacting 4-methoxyphenol with epichlorohydrin under basic conditions, can lead to several process-related impurities.[1] These may include unreacted 4-methoxyphenol, residual base, and potential regioisomers or dimeric byproducts.
The epoxide functional group is susceptible to ring-opening under strongly acidic or basic conditions.[1][2] Given that standard silica gel is slightly acidic, the selection of an appropriate mobile phase and the speed of the purification process are critical to preserving the integrity of the target molecule.[3] Column chromatography is the method of choice for this purification challenge as it separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system), effectively isolating the desired product from impurities of varying polarities.[4][5]
Physicochemical Properties for Method Development
A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [6] |
| Molecular Weight | 180.20 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 46-50 °C | |
| Synonyms | Glycidyl 4-Methoxyphenyl Ether, 1-(4-Methoxyphenoxy)-2,3-epoxypropane |
The presence of the ether linkages and the aromatic ring imparts a moderate polarity to the molecule. This polarity is key to its interaction with the silica gel stationary phase and guides the selection of an appropriate solvent system.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Optimization
Before committing to a large-scale column purification, it is imperative to perform analytical Thin-Layer Chromatography (TLC) to determine the optimal mobile phase composition. The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.25-0.40, which generally translates well to column chromatography.[7]
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Solvent System Screening: Prepare developing chambers with various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). A good starting point is a 9:1 or 4:1 Hexane:Ethyl Acetate mixture.[7][8]
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). If the starting materials or byproducts are not UV-active, staining with a potassium permanganate solution can be effective.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). Adjust the solvent ratio until the desired Rf for the product is achieved. A higher proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values.[9]
Detailed Protocol for Flash Column Chromatography Purification
This protocol is designed for the purification of 1-5 grams of crude this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)[10]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Flash chromatography system (automated or manual)
-
Glass column (appropriate size for the amount of silica gel)
-
Fraction collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Safety Precautions
-
This compound may cause skin and eye irritation.[11]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Column Packing (Wet Slurry Method)
-
Determine Silica Gel Quantity: Use a silica gel to crude sample weight ratio of approximately 30:1 to 50:1 for good separation.[3] For 2 grams of crude material, use 60-100 grams of silica gel.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to form a homogenous slurry.[10]
-
Pack the Column: Pour the slurry into the column. Open the column outlet and allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Add more solvent as needed, ensuring the silica bed never runs dry.
-
Equilibration: Once packed, wash the column with at least 2-3 column volumes of the initial mobile phase to ensure a stable, equilibrated stationary phase.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.[10] This technique often results in better resolution than wet loading.
-
Wet Loading: If the crude product is an oil or difficult to handle as a solid, dissolve it in the smallest possible volume of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb into the silica bed without disturbing the surface.
Elution and Fraction Collection
The elution process involves gradually increasing the polarity of the mobile phase to move the separated compounds down the column.
-
Initial Elution: Begin eluting with the low-polarity solvent system determined by TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the proportion of ethyl acetate in the mobile phase. A suggested gradient might be:
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (5 column volumes)
-
85:15 Hexane:Ethyl Acetate (5 column volumes)
-
Continue to increase the ethyl acetate concentration as needed to elute the target compound.
-
-
Fraction Collection: Collect fractions of a consistent volume throughout the elution process.
-
Monitoring: Monitor the collected fractions by TLC to identify which contain the pure product. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
Product Isolation
-
Combine Fractions: Combine the fractions that contain the pure this compound, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Purity Analysis: Assess the purity of the final product using analytical techniques such as NMR spectroscopy, HPLC, or by melting point determination. A purity of >98% is typically achievable with this method.
Visual Workflow and Logic
The following diagram illustrates the key decision points and workflow for the purification process.
Caption: A flowchart of the purification process.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. A shallower gradient during elution may also improve resolution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Ensure a proper silica gel to sample ratio. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Start with a lower concentration of ethyl acetate in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the concentration of ethyl acetate in the mobile phase. A flush with a more polar solvent may be necessary. |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic/basic. | While unlikely for this compound, adding a small amount (0.1%) of acetic acid or triethylamine to the mobile phase can improve peak shape for acidic or basic impurities, respectively.[12] | |
| Product Degradation | Prolonged contact with acidic silica gel. | Use a faster flow rate (flash chromatography) to minimize residence time on the column. Neutralized silica gel can be used as an alternative stationary phase. |
Conclusion
The protocol described herein provides a robust and reliable method for the purification of this compound. By leveraging initial TLC analysis for method development and employing a systematic approach to flash column chromatography, researchers can consistently obtain high-purity material. The integrity of the final product is paramount, and this guide offers the necessary detail to navigate the potential challenges associated with purifying reactive epoxide intermediates.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-[(2-methoxyphenoxy)methyl]oxirane.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- University of Alberta. (n.d.). Column chromatography.
- Wang, Z., et al. (n.d.). Stereoselective synthesis of trisubstituted epoxides via cobalt catalysis. Retrieved from a public source detailing experimental procedures.
- Global Substance Registration System. (n.d.). 2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- LibreTexts Chemistry. (n.d.). 5. Thin Layer Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- Purdue University. (2022). Epoxide Bonded Phases for Chromatography and Immunoprecipitation.
- Carl Roth. (n.d.). Solvents for TLC.
- SlideShare. (n.d.). How to do Column Chromotography.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98357, ((o-Methoxyphenoxy)methyl)oxirane.
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS 2210-74-4: 2-[(2-Methoxyphenoxy)methyl]oxirane [cymitquimica.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. How to do Column Chromotography | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. ((o-Methoxyphenoxy)methyl)oxirane | C10H12O3 | CID 98357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
analytical methods for the characterization of Glycidyl 4-Methoxyphenyl Ether
An In-Depth Guide to the Analytical Characterization of Glycidyl 4-Methoxyphenyl Ether
Introduction: The Analytical Imperative for Glycidyl 4-Methoxyphenyl Ether
Glycidyl 4-Methoxyphenyl Ether (GME), also known as 2-[(4-Methoxyphenoxy)methyl]oxirane, is a crucial chemical intermediate with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2] Its unique structure, featuring an epoxide ring, an ether linkage, and a methoxy-substituted aromatic ring, makes it a valuable precursor in diverse fields, including the synthesis of pharmaceutical compounds and the development of advanced epoxy resins and polymers.[3][4][5]
The reactivity of the glycidyl group is central to its utility, but it also presents a stability challenge. The potential for hydrolysis, polymerization, or reaction with nucleophiles necessitates a rigorous analytical framework to ensure the material's identity, purity, and stability. In regulated environments such as drug development, confirming the absence of process-related impurities or degradants is paramount for safety and efficacy.
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of GME. It moves beyond simple procedural lists to explain the causality behind method selection and experimental design, offering researchers and drug development professionals a robust, self-validating system for quality assessment.
Chromatographic Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, offering the high-resolution separation required to quantify the parent compound and detect trace-level impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality and Method Rationale: RP-HPLC is the premier technique for assessing the purity of non-volatile, polar to moderately non-polar compounds like GME. The C18 stationary phase provides a non-polar environment where GME and related impurities can be separated based on their differential partitioning between the stationary phase and a polar mobile phase. This method is particularly effective for identifying non-volatile impurities such as hydrolysis products (diols), dimers, or unreacted starting materials from synthesis.[6]
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Needle Wash: 50:50 Acetonitrile/Water.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Preparation: Accurately weigh and dissolve GME reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the GME test sample in the same manner to a concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Autosampler Temperature: 5 °C.[6]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm (where the methoxyphenyl chromophore has significant absorbance).[6]
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
-
Data Analysis and System Validation:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor for the GME peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total peak area in the sample chromatogram to determine purity.
-
Table 1: Typical HPLC System Suitability and Purity Data
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Retention Time (min) | Report | ~12.5 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
| Purity (% Area) | ≥ 98.0% | 99.5% |
Caption: HPLC analysis workflow for GME purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Method Rationale: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may be present in GME. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for detecting residual solvents or volatile by-products from synthesis. GME is thermally stable enough to be volatilized without degradation in the GC inlet.[7]
Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
System Preparation:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Sample Preparation: Dissolve the GME sample in the solvent to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading with the main component.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the GME peak based on its retention time and mass spectrum (Molecular Ion m/z = 180).
-
Search the NIST library for mass spectra of other peaks to tentatively identify impurities.
-
Quantify impurities using relative peak area or by creating a calibration curve with certified standards if available.
-
Table 2: Key GC-MS Parameters and Expected Data
| Parameter | Setting / Value | Rationale |
|---|---|---|
| Column Phase | 5% Phenyl Polysiloxane | Good general-purpose column for separating compounds of varying polarity. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of GME without thermal degradation. |
| Split Ratio | 50:1 | Prevents detector saturation from the high concentration of the main GME peak. |
| Ionization Energy | 70 eV | Standard EI energy to produce repeatable fragmentation patterns for library matching. |
| GME Molecular Ion (M⁺) | m/z 180 | Confirms the molecular weight of the eluting compound. |
Spectroscopic Structural Confirmation
Spectroscopic methods provide an orthogonal confirmation of the molecular structure of GME, ensuring the material is what it purports to be.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Method Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms. Together, they provide a complete "fingerprint" of the GME molecule.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of GME in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.[10]
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
-
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction) and reference the chemical shifts to TMS at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ in the ¹³C spectrum.
Table 3: Expected NMR Chemical Shifts for Glycidyl 4-Methoxyphenyl Ether (in CDCl₃)
| ¹H NMR | Assignment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Ar-H | Aromatic Protons | 6.85-6.95 | m | 4H |
| O-CH₂ (glycidyl) | Methylene adjacent to ether | 4.22 (dd), 3.95 (dd) | dd, dd | 2H |
| O-CH₃ | Methoxyl Protons | 3.78 | s | 3H |
| CH (glycidyl) | Epoxide CH | 3.35 | m | 1H |
| CH₂ (glycidyl) | Epoxide CH₂ | 2.90 (dd), 2.75 (t) | dd, t | 2H |
| ¹³C NMR | Assignment | Expected δ (ppm) | ||
| Ar-C (quaternary) | C-O (Aromatic) | 154.2 | ||
| Ar-C (quaternary) | C-OCH₂ (Aromatic) | 151.0 | ||
| Ar-CH | Aromatic CH | 115.5 | ||
| Ar-CH | Aromatic CH | 114.8 | ||
| O-CH₂ (glycidyl) | Methylene adjacent to ether | 69.0 | ||
| O-CH₃ | Methoxyl Carbon | 55.8 | ||
| CH (glycidyl) | Epoxide CH | 50.2 | ||
| CH₂ (glycidyl) | Epoxide CH₂ | 44.8 |
(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data synthesized from typical values for similar structures.[9][10])
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Method Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. For GME, this includes the C-O-C stretches of the ether and epoxide, the C-H stretches of the aromatic ring, and the characteristic epoxide ring vibrations. It serves as a quick identity check and can reveal gross impurities, such as the presence of a broad O-H band around 3400 cm⁻¹ if significant hydrolysis has occurred.[11][12]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of GME with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, analyze as a thin film on a salt plate (NaCl or KBr).
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of GME.
Table 4: Characteristic FTIR Absorption Bands for GME
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1510, 1610 | C=C Stretch | Aromatic Ring |
| ~1245 | C-O-C Stretch | Aryl-Alkyl Ether |
| ~1180 | C-O-C Stretch | Asymmetric Ether |
| ~915, 830 | Ring Vibration | Epoxide (Oxirane) |
(Note: Wavenumbers are approximate.[12][13])
Caption: A hierarchical approach to GME characterization.
Thermal Analysis
Thermal analysis techniques are critical for understanding the physical properties and stability of GME, which are important for handling, storage, and formulation.
Differential Scanning Calorimetry (DSC)
Causality and Method Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid like GME, it provides a precise measurement of the melting point (as an endothermic peak) and can reveal information about its crystalline purity. A sharp melting peak indicates high purity, while a broad peak may suggest the presence of impurities.[14][15]
Experimental Protocol: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh 2-5 mg of GME into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.[16]
-
Instrument Conditions:
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The literature melting point for GME is in the range of 45-48 °C.[2][4]
Table 5: Typical DSC Data for GME
| Parameter | Typical Value | Interpretation |
|---|---|---|
| Onset of Melting | ~45 °C | Start of the melting process. |
| Peak of Melting | ~47 °C | Temperature at which melting is most rapid. |
| Enthalpy of Fusion (ΔH) | Report (J/g) | Energy required to melt the sample. |
Thermogravimetric Analysis (TGA)
Causality and Method Rationale: TGA measures the change in mass of a sample as it is heated. This analysis is essential for determining the thermal stability of GME. It identifies the temperature at which the compound begins to decompose, which is critical information for setting drying temperatures, assessing shelf-life under thermal stress, and ensuring safety during processing.[14][17]
Experimental Protocol: TGA for Thermal Stability
-
Sample Preparation: Place 5-10 mg of GME into a ceramic or platinum TGA pan.[16]
-
Instrument Conditions:
-
Atmosphere: Nitrogen, purge rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
Data Analysis: Generate a plot of percent weight loss versus temperature. Determine the onset of decomposition temperature (Tdonset), often defined as the temperature at which 5% weight loss occurs (Td5%).
Table 6: Typical TGA Data for GME
| Parameter | Typical Value | Interpretation |
|---|---|---|
| Td5% (5% Weight Loss) | > 200 °C | Onset of significant thermal decomposition. |
| Residual Mass @ 500 °C | < 1% | Indicates complete decomposition with no significant inorganic residue. |
Conclusion: An Integrated Analytical Framework
The characterization of Glycidyl 4-Methoxyphenyl Ether requires a multi-technique, orthogonal approach. While chromatographic methods like HPLC and GC-MS are indispensable for quantitative purity and impurity profiling, they rely on spectroscopic techniques like NMR and FTIR for absolute structural confirmation. Thermal analysis by DSC and TGA provides crucial data on physical properties and stability.
By integrating these methods, researchers and drug development professionals can build a comprehensive quality profile for GME, ensuring its suitability for its intended use and satisfying the rigorous demands of scientific and regulatory standards. This self-validating framework, grounded in the causality of method selection, provides a high degree of confidence in the identity, purity, and quality of this vital chemical intermediate.
References
- Title: Glycidyl 4-methoxyphenyl ether - Optional[13C NMR] - Chemical Shifts - SpectraBase Source: Wiley SpectraBase URL:[Link]
- Title: Table of Contents - The Royal Society of Chemistry (Supporting Information with NMR data) Source: The Royal Society of Chemistry URL:[Link]
- Title: Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters Source: Restek Corpor
- Title: DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters by transesterification Source: National Institutes of Health (PMC) URL:[Link]
- Title: Process for the preparation of glycidyl ethers Source: Google Patents URL
- Title: A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC) Source: Indo American Journal of Pharmaceutical Sciences URL:[Link]
- Title: 1 H NMR spectrum of compound 4.
- Title: Thermal Analysis Techniques | Polymers Source: EAG Labor
- Title: DSC-TG studies on kinetics of curing and thermal decomposition of epoxy–ether amine systems Source: Journal of Thermal Analysis and Calorimetry URL:[Link]
- Title: Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis Source: TA Instruments URL:[Link]
- Title: Glycidyl 4-methoxyphenyl ether Source: MySkinRecipes URL:[Link]
- Title: Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents Source: Google Patents URL
- Title: FTIR spectra of (a) Glycidol and (b)
- Title: Coupling ATR-FTIR spectroscopy with a partial least squares regression model to monitor the molecular weight of poly(glycidyl methacrylate-co-methyl methacrylate) Source: UNL Digital Commons URL:[Link]
- Title: RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine Source: Research Journal of Pharmacy and Technology URL:[Link]
- Title: HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column Source: SIELC Technologies URL:[Link]
- Title: GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines Source: ResearchG
- Title: FTIR spectrum of (a) Diglycidyl ether of bisphenol-A (DGEBA) (b)...
Sources
- 1. Glycidyl 4-Methoxyphenyl Ether - Opulent Pharma [opulentpharma.com]
- 2. 4-甲氧基苯基缩水甘油醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Glycidyl 4-methoxyphenyl ether [myskinrecipes.com]
- 4. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
- 5. US20020004605A1 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. gcms.cz [gcms.cz]
- 8. DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters by transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. iajps.com [iajps.com]
- 15. tainstruments.com [tainstruments.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
Application Note: Structural Elucidation of 2-[(4-Methoxyphenoxy)methyl]oxirane using NMR and Mass Spectrometry
Introduction
2-[(4-Methoxyphenoxy)methyl]oxirane is a key intermediate in synthetic organic chemistry, finding applications in the development of pharmaceuticals and specialty polymers. Its structure, containing a reactive epoxide ring, a methoxy-substituted aromatic ring, and an ether linkage, necessitates precise structural confirmation to ensure the integrity of downstream applications. This application note provides a detailed guide to the structural analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven protocols and in-depth data interpretation.
The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of this and structurally related molecules. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the "why" behind the "how."
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.
¹H NMR Analysis: Probing the Proton Environment
Expertise & Experience: The ¹H NMR spectrum of this compound is predicted to be complex due to the diastereotopic nature of the protons on the oxirane ring and the adjacent methylene group. The choice of a suitable deuterated solvent is critical to avoid peak overlap with the analyte signals.[1] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.
Protocol 1: Sample Preparation for ¹H NMR
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2]
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[3][4]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
Predicted ¹H NMR Spectrum and Interpretation
The expected chemical shifts (δ) are predicted based on the functional groups present in the molecule. The aromatic protons will appear in the downfield region, while the aliphatic protons of the oxirane and the linking methylene group will be in the upfield region. Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear at a higher chemical shift.[5] The protons of the epoxide ring typically resonate between 2.5 and 3.5 ppm.[5]
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-2, H-6 | 6.88 | d | ~9.0 | Aromatic protons ortho to the methoxy group, showing doublet splitting from H-3 and H-5. |
| H-3, H-5 | 6.84 | d | ~9.0 | Aromatic protons meta to the methoxy group, showing doublet splitting from H-2 and H-6. |
| H-10 (OCH₃) | 3.77 | s | N/A | Singlet due to the absence of adjacent protons. |
| H-7a, H-7b | 4.23, 3.95 | dd, dd | J_gem ≈ 11.0, J_vic ≈ 3.0, 6.0 | Diastereotopic methylene protons adjacent to the aromatic ether oxygen and the chiral center at C-8. Each will appear as a doublet of doublets. |
| H-8 | 3.35 | m | - | Methine proton of the epoxide ring, coupled to H-7a, H-7b, H-9a, and H-9b, resulting in a complex multiplet. |
| H-9a | 2.92 | dd | J_gem ≈ 5.0, J_vic ≈ 4.2 | Diastereotopic methylene proton of the epoxide ring. |
| H-9b | 2.75 | dd | J_gem ≈ 5.0, J_vic ≈ 2.8 | Diastereotopic methylene proton of the epoxide ring. |
¹³C NMR Analysis: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature. A proton-decoupled ¹³C NMR experiment is standard, where each unique carbon atom appears as a single line. The chemical shifts are highly dependent on the hybridization and the electronegativity of neighboring atoms.
Protocol 2: Sample Preparation for ¹³C NMR
The sample prepared for ¹H NMR analysis (Protocol 1) can be directly used for ¹³C NMR analysis. For a dedicated ¹³C NMR sample, a higher concentration (20-50 mg in 0.6-0.7 mL of solvent) is recommended to improve the signal-to-noise ratio in a shorter acquisition time.[4]
Predicted ¹³C NMR Spectrum and Interpretation
The aromatic carbons will resonate in the 110-160 ppm range. The carbons of the epoxide ring are expected in the 40-60 ppm region, a characteristic range for strained three-membered rings.[5][6] Carbons attached to oxygen atoms (ethers and methoxy group) will be deshielded and appear further downfield.[5]
| Carbon(s) | Predicted δ (ppm) | Justification |
| C-4 | 154.2 | Aromatic carbon bearing the methoxy group, deshielded by the oxygen. |
| C-1 | 153.9 | Aromatic carbon bearing the ether linkage, deshielded by the oxygen. |
| C-2, C-6 | 115.5 | Aromatic carbons ortho to the ether linkage. |
| C-3, C-5 | 114.8 | Aromatic carbons ortho to the methoxy group. |
| C-7 | 69.0 | Methylene carbon of the ether linkage, deshielded by the oxygen. |
| C-10 (OCH₃) | 55.8 | Carbon of the methoxy group, deshielded by the oxygen. |
| C-8 | 50.2 | Methine carbon of the epoxide ring. |
| C-9 | 44.7 | Methylene carbon of the epoxide ring. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, fragmentation patterns can offer valuable structural insights.
Expertise & Experience: For a molecule like this compound, which is thermally labile, a soft ionization technique such as Electrospray Ionization (ESI) is preferred to minimize fragmentation in the ion source and to clearly observe the molecular ion.[7][8] ESI is particularly effective for polar molecules and typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.[9]
Caption: Workflow for ESI-MS analysis.
Protocol 3: Sample Preparation and Analysis by ESI-MS
-
Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water (typically 50:50 v/v) containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrument Setup: Set up the mass spectrometer with an ESI source in positive ion mode.
-
Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₀H₁₂O₃) is 180.20 g/mol .[][11] In positive mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 181.2. A sodium adduct [M+Na]⁺ at m/z 203.2 may also be observed.
While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be used to elicit structural information.[12] The fragmentation of the protonated molecule is likely to proceed through cleavage of the ether bonds, as these are typically the weakest points in the structure.
Caption: Predicted fragmentation pathway for [M+H]⁺.
| Predicted m/z | Proposed Fragment | Formula | Notes |
| 181.2 | [M+H]⁺ | [C₁₀H₁₃O₃]⁺ | Protonated molecular ion. |
| 203.2 | [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ | Sodium adduct of the molecular ion. |
| 124.1 | [C₇H₈O₂]⁺ | Protonated 4-methoxyphenol | Resulting from cleavage of the C7-Oether bond. |
| 57.1 | [C₃H₅O]⁺ | Glycidyl cation | Resulting from cleavage of the Oether-C7 bond. |
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectral data and fragmentation patterns detailed in this note serve as a robust guide for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and trustworthiness in research and development.
References
- The NMR spectra of some epoxides. (1961). Molecular Physics.
- Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology.
- JEOL. (n.d.). NMR Sample Preparation.
- Chemistry LibreTexts. (2025). Spectroscopy of Ethers and Epoxides.
- Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides.
- Chemistry LibreTexts. (2024). NMR Preparation.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- PubChem. (n.d.). 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane. National Center for Biotechnology Information.
- Adhvaryu, A., et al. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society.
- Bylund, J., et al. (2010). LC-MS/MS analysis of epoxyalcohols and epoxides of arachidonic acid and their oxygenation by recombinant CYP4F8 and CYP4F22. Journal of Lipid Research.
- Field, F. H. (1968). Chemical Ionization Mass Spectrometry of Epoxides. Journal of the American Chemical Society.
- Miyake, Y., et al. (2019).
- Tulloch, A. P. (1979).
- H.P. B., et al. (2017).
- Ho, C. S., et al. (2003).
- West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
- Wikipedia. (n.d.).
- Supplementary Information File. (n.d.). Royal Society of Chemistry.
- Mal, A., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Society Reviews.
- GSRS. (n.d.). 2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Wikipedia. (n.d.).
- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
- ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)
- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra.
- NIST. (n.d.). 2-Methoxy-4-vinylphenol. In NIST WebBook.
- NIST. (n.d.). Oxirane, [(2-methylphenoxy)methyl]-. In NIST WebBook.
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Industrial Synthesis of Glycidyl 4-Methoxyphenyl Ether: A Comprehensive Guide to Application and Protocol
This document provides a detailed guide to the industrial manufacturing process of Glycidyl 4-Methoxyphenyl Ether (GMPE), a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the operational parameters.
Introduction and Theoretical Framework
Glycidyl 4-Methoxyphenyl Ether, with the CAS number 2211-94-1, is an aromatic glycidyl ether of significant interest due to its utility as a building block in organic synthesis.[1] The primary industrial route for its synthesis is a variation of the Williamson ether synthesis, a robust and widely applied method for forming ethers from an organohalide and an alkoxide.[2] In the context of GMPE, this involves the reaction of 4-methoxyphenol with epichlorohydrin.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated from 4-methoxyphenol in the presence of a base, attacks the electrophilic carbon of epichlorohydrin, displacing the chloride ion.[3] To enhance reaction rates, improve yields, and promote greener chemistry, industrial processes often employ phase transfer catalysis (PTC).[4] PTC facilitates the transfer of the phenoxide nucleophile from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs.[4]
Materials and Reagents
A comprehensive list of necessary materials and reagents for the industrial production of Glycidyl 4-Methoxyphenyl Ether is provided below.
| Material/Reagent | Grade | Supplier Recommendation | Key Considerations |
| 4-Methoxyphenol | ≥99% | Sigma-Aldrich, Alfa Aesar | Purity is critical to prevent side reactions. |
| Epichlorohydrin | ≥99% | Sigma-Aldrich, TCI Chemicals | Should be freshly distilled to remove any polymeric impurities. |
| Sodium Hydroxide (NaOH) | Industrial Grade (Pellets or Flakes) | Major Chemical Suppliers | Used as the base to deprotonate 4-methoxyphenol. |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Major Chemical Suppliers | A common and effective phase transfer catalyst. |
| Toluene | Anhydrous | Major Chemical Suppliers | Common organic solvent for the reaction. |
| Ethyl Acetate | Technical Grade | Major Chemical Suppliers | Used for product extraction during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Technical Grade | Major Chemical Suppliers | Drying agent for the organic phase. |
Industrial Manufacturing Protocol
The industrial synthesis of Glycidyl 4-Methoxyphenyl Ether can be broken down into three main stages: reaction setup and execution, product workup and isolation, and final purification.
Reaction Setup and Execution
This stage involves the preparation of the reaction mixture and the catalyzed synthesis of the crude product.
Step-by-Step Protocol:
-
Reactor Preparation: Ensure a clean and dry glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet is available. The reactor should be purged with nitrogen to create an inert atmosphere.
-
Charging Reactants:
-
Charge the reactor with 4-methoxyphenol (1.0 equivalent).
-
Add toluene as the solvent. The typical concentration is a 20-40% solution of 4-methoxyphenol in toluene.
-
Begin agitation to dissolve the 4-methoxyphenol.
-
-
Addition of Base and Catalyst:
-
Add finely powdered sodium hydroxide (1.1-1.5 equivalents). The use of a slight excess of base ensures complete deprotonation of the phenol.
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), at a loading of 1-5 mol% relative to the 4-methoxyphenol.
-
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium 4-methoxyphenoxide. The mixture will become a slurry.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.2-2.0 equivalents) to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 60-70°C, as the reaction is exothermic. Using an excess of epichlorohydrin drives the reaction to completion but can lead to the formation of byproducts if not carefully controlled.
-
Reaction: After the addition of epichlorohydrin is complete, heat the reaction mixture to 60-80°C and maintain it for 4-8 hours. The progress of the reaction should be monitored by in-process controls.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of crude Glycidyl 4-Methoxyphenyl Ether.
Product Workup and Isolation
This stage focuses on separating the crude product from the reaction mixture.
Step-by-Step Protocol:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the solid byproduct, sodium chloride, and any unreacted sodium hydroxide. The filter cake should be washed with a small amount of fresh toluene to recover any entrained product.
-
Water Wash: Transfer the filtrate to a separation funnel or a liquid-liquid extraction unit. Wash the organic phase with water (2-3 times) to remove any remaining salts and the phase transfer catalyst.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude Glycidyl 4-Methoxyphenyl Ether as an oil or a low-melting solid.
Purification
The final stage involves purifying the crude product to meet the required specifications.
Step-by-Step Protocol:
-
Vacuum Distillation: The crude product is purified by vacuum distillation. This is a critical step to remove unreacted epichlorohydrin, byproducts, and any high-boiling impurities.
-
Fraction 1 (Fore-run): Collected at a lower temperature and higher vacuum to remove residual solvent and epichlorohydrin.
-
Fraction 2 (Main Product): The pure Glycidyl 4-Methoxyphenyl Ether is collected at a specific boiling point and pressure. Typical conditions are in the range of 130-140°C at approximately 5-10 mmHg.
-
Fraction 3 (Residue): Contains higher boiling impurities and polymeric material.
-
Diagram of the Purification Workflow:
Caption: Workflow for the workup and purification of Glycidyl 4-Methoxyphenyl Ether.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and identity of the final product.
| Parameter | Analytical Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | FT-IR, ¹H NMR, ¹³C NMR | Spectra should conform to the reference standard. |
| Purity | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | ≥99.0% |
| Melting Point | Melting Point Apparatus | 45-48 °C |
| Residual Solvents | Headspace GC | Toluene: ≤ 890 ppm |
| Epoxide Equivalent Weight (EEW) | Titration | 180.20 g/eq (theoretical) |
Key Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.80-6.95 (m, 4H, Ar-H), 4.15 (dd, J = 11.2, 3.2 Hz, 1H), 3.95 (dd, J = 11.2, 5.6 Hz, 1H), 3.75 (s, 3H, OCH₃), 3.30-3.35 (m, 1H), 2.85 (t, J = 4.8 Hz, 1H), 2.70 (dd, J = 4.8, 2.8 Hz, 1H).
-
FT-IR (KBr, cm⁻¹): 3000-2800 (C-H stretch), 1510, 1460 (C=C aromatic stretch), 1230 (C-O-C ether stretch), 915, 830 (epoxide ring vibrations).
Safety and Handling
Glycidyl 4-Methoxyphenyl Ether is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Strong oxidizing agents.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |
| Inefficient phase transfer | Increase catalyst loading or consider a more lipophilic PTC. | |
| Side reactions (e.g., hydrolysis of epichlorohydrin) | Ensure anhydrous conditions. Control the rate of epichlorohydrin addition. | |
| Low Purity | Presence of unreacted starting materials | Optimize the stoichiometry of reactants. Improve purification efficiency. |
| Formation of byproducts | Control reaction temperature. Use a less reactive base. | |
| Product is an oil instead of a solid | Presence of impurities | Improve the purification process, particularly the vacuum distillation. |
Byproducts and Mechanistic Considerations
The primary byproduct in this synthesis is the di-glycidyl ether of 4-methoxyphenol, formed by the reaction of the initially formed product with another molecule of the phenoxide. This can be minimized by using a slight excess of epichlorohydrin and controlling the reaction conditions. Another potential byproduct is the hydrolysis of epichlorohydrin to glycerol dichlorohydrin, especially if water is present in the reaction mixture.
The mechanism of the phase transfer catalyzed Williamson ether synthesis is illustrated below.
Sources
Application Notes and Protocols for 1-(4-Methoxyphenoxy)-2,3-epoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 1-(4-Methoxyphenoxy)-2,3-epoxypropane. As a member of the glycidyl ether family, this compound presents specific hazards that necessitate rigorous laboratory protocols to ensure personnel safety and maintain chemical integrity. These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical responsibly, drawing from established safety data for epoxy resins and ethers. The protocols herein emphasize not just the procedural steps but the scientific rationale behind them, fostering a culture of safety and experimental reproducibility.
Disclaimer: Specific safety data for 1-(4-Methoxyphenoxy)-2,3-epoxypropane is limited. The information and protocols provided are based on data for the closely related isomer, 1-(2-Methoxyphenoxy)-2,3-epoxypropane, and general safety guidelines for glycidyl ethers and peroxide-forming chemicals.[1][2] Users must always consult the most current Safety Data Sheet (SDS) provided by their supplier for the specific compound in use and perform their own risk assessment.
Understanding the Compound: Chemical Profile and Associated Hazards
1-(4-Methoxyphenoxy)-2,3-epoxypropane is a versatile intermediate in organic synthesis, valued for its reactive epoxide ring.[1] This reactivity, however, is also the source of its primary hazards. The key structural features to consider are the epoxy group and the ether linkage.
-
Epoxide Ring Reactivity: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions with a wide range of nucleophiles, including acids, bases, and amines.[3] This reactivity is fundamental to its synthetic utility but also means it can react with biological macromolecules, leading to potential health effects.
-
Ether Linkage and Peroxide Formation: Like many ethers, this compound is prone to the formation of explosive peroxides upon prolonged exposure to air and light.[4][5][6] Autoxidation, a free-radical process, can lead to the accumulation of thermally and shock-sensitive peroxide crystals.[6]
-
Primary Hazards: Based on data for similar compounds, 1-(4-Methoxyphenoxy)-2,3-epoxypropane should be treated as a substance that:
Prerequisite Knowledge and Safety Infrastructure
Before handling 1-(4-Methoxyphenoxy)-2,3-epoxypropane, ensure the following are in place:
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.[9]
-
Spill Kit: A spill kit specifically for reactive chemicals should be available, containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags.[9]
-
Personnel Training: All personnel must be trained on the specific hazards of glycidyl ethers, peroxide-forming chemicals, and the emergency procedures outlined in the SDS.[8]
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | To slow the rate of potential peroxide formation and inhibit polymerization. | |
| Storage Atmosphere | Inert (Nitrogen or Argon) | To prevent contact with oxygen, which is required for peroxide formation. | [5][9] |
| Shelf Life (Opened) | Test for peroxides every 3-6 months. Discard after 12 months. | Peroxide formation accelerates after the container is opened and exposed to air. | [2][5] |
| Shelf Life (Unopened) | Discard by manufacturer's expiration date or after 18 months. | Peroxides can form even in unopened containers if packaged in air. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, amines. | Can cause violent polymerization or other hazardous reactions. | [3][7][10] |
Personal Protective Equipment (PPE): The Last Line of Defense
A multi-layered PPE approach is mandatory. The selection of specific PPE should be guided by a risk assessment of the planned procedure.
-
Hand Protection: Use nitrile or butyl rubber gloves. Avoid latex gloves as they offer insufficient protection. Always double-glove when handling concentrated material. Inspect gloves for any signs of degradation or contamination before and during use.
-
Eye Protection: Chemical safety goggles with side shields are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield worn over safety goggles is required.[8]
-
Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be worn.[11]
-
Respiratory Protection: All handling of the neat compound or its volatile solutions must be done in a chemical fume hood. If there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
Caption: Decision workflow for selecting appropriate PPE based on procedural risk.
Detailed Protocols
Protocol 1: Receiving and Initial Storage
The integrity of the compound begins with its receipt and initial storage. The primary goal is to prevent premature degradation and peroxide formation.
-
Inspect Container: Upon receipt, visually inspect the container for any damage, leaks, or crystal formation around the cap. If crystals are present, DO NOT open the container. Treat it as potentially shock-sensitive and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Labeling: Affix a durable, legible label to the container with the following information:
-
"Peroxide-Former"
-
Date Received
-
Date Opened (to be filled in later)
-
Researcher's Name
-
-
Inert Atmosphere: Before initial storage, if the manufacturer has not packaged the compound under an inert atmosphere, carefully purge the headspace of the container with dry nitrogen or argon. This displaces oxygen, a key reactant in peroxide formation.[5]
-
Storage: Place the container in a designated, explosion-proof refrigerator at 2-8°C.[9] Ensure it is stored away from light and incompatible materials.[5][6]
Protocol 2: Preparation of a Stock Solution
This protocol outlines the steps for safely weighing the compound and preparing a stock solution.
-
Pre-Weighing Preparation:
-
Ensure all necessary equipment (spatula, weigh boat, solvent, glassware) is inside the chemical fume hood.
-
Place a beaker of a neutralizing agent (e.g., 5% sodium bisulfite solution) in the hood for decontaminating spatulas and weigh boats.
-
Don appropriate PPE (double gloves, goggles, lab coat).
-
-
Weighing:
-
Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture, which can accelerate peroxide formation.
-
Carefully weigh the desired amount of the compound into a tared weigh boat.
-
-
Dissolution:
-
Add the weighed compound to a flask containing the desired solvent (e.g., acetone, acetonitrile).[13] Use a magnetic stirrer to facilitate dissolution.
-
Ensure the flask is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Decontamination and Cleanup:
-
Immediately decontaminate the spatula and weigh boat by immersing them in the neutralizing solution.
-
Wipe down the balance and the work surface inside the fume hood with a suitable solvent.
-
Dispose of all contaminated materials (gloves, wipes, weigh boats) in a designated hazardous waste container.
-
Caption: Step-by-step workflow for preparing a stock solution.
Protocol 3: Peroxide Testing and Management
Regular testing for peroxides is a critical safety measure.
-
Frequency: Test opened containers every 3-6 months.[2] Test any container before distilling or concentrating the material.[6]
-
Procedure (Using Peroxide Test Strips):
-
In a fume hood, use a clean glass rod or pipette to transfer a small amount of the compound or its solution onto the test strip.
-
Compare the resulting color to the chart provided with the strips.
-
Interpretation:
-
< 30 ppm: Safe for use.
-
30-100 ppm: Use with caution. Do not distill or concentrate.
-
> 100 ppm: Unsafe. Do not handle. Contact EHS for disposal.
-
-
-
Documentation: Record the date and result of each test on the container's label.
Spill and Emergency Procedures
Rapid and correct response to a spill is crucial to mitigate exposure and contamination.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[9]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[14]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert personnel in adjacent areas and activate the fire alarm if necessary.
-
Contact your institution's EHS or emergency response team.[10]
-
Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Waste Disposal
All waste streams containing 1-(4-Methoxyphenoxy)-2,3-epoxypropane must be treated as hazardous waste.
-
Liquid Waste: Collect all solutions in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated items (gloves, weigh boats, absorbent materials, etc.) must be placed in a sealed, labeled hazardous waste bag or container.[12]
-
Unused Compound: Do not dispose of the neat compound down the drain. It must be disposed of through your institution's hazardous waste program.
References
- Farnell. (2018, October 29). Safety Data Sheet.
- Rust-Oleum. (2018, August 8). Safety Data Sheet - GHS 16 Section SDS.
- Gelest, Inc. (2016, December 22). ALLYL GLYCIDYL ETHER - Safety Data Sheet.
- National Institute for Occupational Safety and Health (NIOSH). GLYCIDYL ETHERS. CDC Stacks.
- Unknown. allyl-glycidyl-ether-msds.pdf.
- Karolinska Institutet. (2024, September 11). Routine for peroxide forming chemicals.
- University of Maryland. Peroxide Formation. Department of Chemistry and Biochemistry.
- Western Sydney University. Ethers and peroxide forming compounds.
- Allied High Tech Products. Epoxy Dissolver.
- 3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.
- Unknown. Peroxide Forming Chemicals.
- Chemical Papers. Influence of Acetone and Acetonitrile Content on the Epoxidation of Allyl Alcohol with Hydrogen Peroxide over TS-1 Catalyst.
- Micro-to-Nano. Removing Cured Epoxy.
Sources
- 1. Buy 1-(2-Methoxyphenoxy)-2,3-epoxypropane | 2210-74-4 [smolecule.com]
- 2. odu.edu [odu.edu]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. medarbetare.su.se [medarbetare.su.se]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. fishersci.com [fishersci.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. njchm.com [njchm.com]
- 10. farnell.com [farnell.com]
- 11. buyat.ppg.com [buyat.ppg.com]
- 12. rustoleum.com [rustoleum.com]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. gelest.com [gelest.com]
- 15. echemi.com [echemi.com]
Application Notes and Protocols for the Safe Handling of 2-[(4-Methoxyphenoxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Associated Risks
2-[(4-Methoxyphenoxy)methyl]oxirane (CAS No: 2211-94-1), an epoxide derivative, is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the reactive oxirane ring, which is susceptible to nucleophilic attack, allowing for the introduction of the (4-methoxyphenoxy)methyl moiety into a target molecule. However, this reactivity also presents significant health and safety challenges. This document provides a comprehensive guide to the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
The primary hazards associated with this compound include its potential for skin and eye irritation, respiratory tract irritation, and, most critically, its suspected mutagenic properties.[1] The epoxide functional group is known to be a potential alkylating agent, which can react with biological macromolecules such as DNA, leading to genetic defects. Therefore, a rigorous and informed approach to safety is paramount when working with this and similar compounds.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Hazard Statement | Source |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [2] |
Given the suspected mutagenicity, all work with this compound should be conducted with the assumption that the compound is a potential carcinogen. Exposure should be minimized to the lowest reasonably achievable level.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle for handling hazardous chemicals is the hierarchy of controls. Engineering controls should always be the first line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of vapors.
-
Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to double-glove when handling this compound. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.
-
Protective Clothing: A flame-resistant laboratory coat is required. For larger-scale operations, a chemically resistant apron or coveralls should be worn. All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. However, in the event of a spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge is necessary.[3]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to minimize the risk of exposure and accidents.
Handling Protocol
-
Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transferring: Conduct all weighing and transferring of the compound within the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Reaction Setup: Set up all reactions in the fume hood. Ensure that all glassware is properly clamped and that the reaction is conducted in a well-contained manner.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Work-up and Purification: All work-up and purification steps, such as extractions and chromatography, must be performed in the fume hood.
-
Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution is a 10% solution of sodium bisulfite, which can help to quench any residual epoxide.
Storage Protocol
-
Container: Store this compound in its original, tightly sealed container.[1][2]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4]
-
Temperature: Refrigerated storage is recommended to ensure the stability of the compound.[1]
-
Labeling: The storage location should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact the emergency response team.
-
Contain: For small spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2] Do not use combustible materials like paper towels.
-
Neutralize (optional but recommended): Once the spill is absorbed, it can be cautiously treated with a 10% solution of sodium bisulfite to quench the epoxide.
-
Collect: Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety officer.
Below is a visual workflow for handling a spill of this compound.
Caption: Workflow for the safe response to a spill of this compound.
Exposure Response Protocol
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
Working with this compound requires a deep understanding of its potential hazards and a steadfast commitment to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. A proactive culture of safety, where every individual takes responsibility for their own safety and the safety of their colleagues, is the most effective way to prevent accidents and ensure a healthy research environment.
References
- QF-3802 - Safety Data Sheet. (2024-01-09). Combi-Blocks, Inc.
- 2-[(2-Methoxyphenoxy)
- 2-[(4-ALLYL-2-METHOXYPHENOXY)
- (2S)-2-[(4-METHOXYPHENOXY)METHYL]OXIRANE (CAS No. 71031-04-4) SDS. ChemBlink.
- Safety data sheet - 2-[(2-Methoxyphenoxy)methyl]oxirane. (2013-01-14). CymitQuimica.
- Glycidyl 2-methoxyphenyl ether - SAFETY DATA SHEET. (2024-03-30). Thermo Fisher Scientific.
- 2-[(2-Methoxyphenoxy)
- ((o-Methoxyphenoxy)methyl)oxirane.
- 2-[(2-Methoxyphenoxy)methyl]oxirane wiki. Guidechem.
Sources
reaction kinetics of 2-[(4-Methoxyphenoxy)methyl]oxirane with amines
An Application Guide to the Reaction Kinetics of 2-[(4-Methoxyphenoxy)methyl]oxirane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Epoxide-Amine Reaction
The reaction between epoxides and amines is a cornerstone of polymer chemistry and a vital transformation in the synthesis of pharmaceuticals and specialty chemicals. This compound, a member of the glycidyl ether family, serves as a versatile building block.[1] Its reaction with amines leads to the formation of β-amino alcohols, a crucial functional group in many biologically active molecules and the fundamental linkage in amine-cured epoxy resins.[2][3] Understanding the kinetics of this reaction is paramount for controlling polymerization, optimizing reaction conditions for fine chemical synthesis, and predicting the performance and properties of the resulting materials.[4][5]
This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and data analysis techniques required to thoroughly investigate the reaction kinetics of this compound with various amines.
Theoretical Framework: Mechanism and Influencing Factors
The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring. This results in the opening of the highly strained three-membered ring.[6]
Reaction Mechanism
The reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[7][8] The amine's lone pair of electrons acts as the nucleophile, attacking the least sterically hindered carbon of the oxirane ring. This concerted mechanism involves the simultaneous breaking of the C-O bond of the epoxide and the formation of a new C-N bond.
A key feature of this reaction is its autocatalytic nature. The hydroxyl group (-OH) formed in the initial product can act as a proton donor, hydrogen-bonding with the epoxide oxygen in a subsequent reaction. This makes the epoxide ring more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction.[2][9]
Caption: Experimental workflow for NMR-based kinetic studies.
C. Step-by-Step Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Prepare a stock solution of the amine in the same solvent.
-
Rationale: Preparing stock solutions ensures accurate and reproducible initial concentrations.
-
-
Reaction Initiation:
-
In a clean NMR tube, add the required volumes of the epoxide and amine stock solutions to achieve the desired stoichiometry (e.g., 1:1 molar ratio). If using an internal standard, add it at this stage.
-
Mix the contents thoroughly and immediately place the tube in the NMR spectrometer.
-
Rationale: The reaction begins immediately upon mixing, so prompt insertion into the spectrometer is crucial for capturing the initial kinetics.
-
-
NMR Data Acquisition:
-
Ensure the spectrometer is thermally equilibrated to the desired reaction temperature (e.g., 298 K). [6] * Acquire a series of ¹H NMR spectra at regular, predetermined time intervals. The interval length depends on the reaction rate—faster reactions require shorter intervals.
-
Rationale: Acquiring a time-course series of spectra provides snapshots of the changing concentrations of all proton-bearing species.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
For each spectrum, integrate the signal area of a characteristic proton peak for the epoxide reactant and a characteristic peak for the β-amino alcohol product. [6] * The concentration of the epoxide at each time point can be determined by comparing its integral to the integral of the internal standard or by assuming the total concentration of reactants and products remains constant. [6] * Plot the concentration of the epoxide versus time.
-
Determine the reaction order and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., for a second-order reaction: 1/[A]t = kt + 1/[A]₀). [6]
-
Protocol 2: Kinetic Analysis by Differential Scanning Calorimetry (DSC)
DSC is an excellent technique for studying the overall kinetics of bulk curing processes, as the exothermic heat flow is directly proportional to the reaction rate. [5]This protocol describes a non-isothermal approach.
A. Materials and Equipment
-
This compound
-
Amine curing agent
-
DSC instrument
-
Aluminum DSC pans and lids
B. Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh the epoxide and amine in the desired stoichiometric ratio into a small vial.
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Accurately weigh a small amount of the mixture (typically 5-10 mg) into an aluminum DSC pan and hermetically seal it. [6] * Rationale: A homogeneous mixture ensures uniform reaction, and a sealed pan prevents volatilization of reactants during heating.
-
-
DSC Data Acquisition:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample at a constant heating rate (e.g., 5 °C/min) under an inert nitrogen atmosphere from a sub-ambient temperature to a temperature where the reaction is complete. [6] * Record the heat flow as a function of temperature. The resulting exothermic peak represents the curing reaction.
-
Repeat the experiment using several different heating rates (e.g., 10, 15, and 20 °C/min).
-
Rationale: Using multiple heating rates is essential for model-free isoconversional analysis, which provides more reliable kinetic parameters. [5]3. Data Analysis:
-
For each thermogram, integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total). [6] * The degree of conversion (α) at any temperature T is the ratio of the partial heat of reaction up to that temperature (ΔH_T) to the total heat of reaction (α = ΔH_T / ΔH_total).
-
The reaction rate (dα/dt) is proportional to the measured heat flow (dH/dt).
-
Use model-free isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to analyze the data from the different heating rates. This involves plotting the logarithm of the heating rate versus the inverse of the temperature at a given conversion level. The slope of this plot is used to determine the activation energy (Ea) as a function of conversion. [6]
-
Data Presentation and Interpretation
Summarizing kinetic data in a clear format is essential for comparison and analysis. The following table provides a template with representative data for the reaction of a generic glycidyl ether with different amine types, illustrating typical trends.
| Amine Type | Amine Example | Relative Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Citation |
| Aliphatic Primary | n-Butylamine | ~ 1.5 x 10⁻³ | 50 - 60 | ,[6] [9] |
| Aliphatic Secondary | Di-n-butylamine | ~ 2.5 x 10⁻⁴ | 55 - 65 | ,[6] [9] |
| Aromatic Primary | Aniline | ~ 3.0 x 10⁻⁵ | 60 - 70 | [10] |
| Sterically Hindered | 2,5-dimethyl-2,5-hexanediamine | Significantly lower | ~57 | [9] |
Note: Data are illustrative and compiled from studies on similar glycidyl ether systems. Actual values for this compound must be determined experimentally.
Interpretation:
-
Rate Constants (k): The data clearly show that aliphatic primary amines are more reactive than secondary amines, which are in turn more reactive than aromatic amines. This directly reflects the principles of nucleophilicity and steric effects.
-
Activation Energy (Ea): The activation energy is the minimum energy required for the reaction to occur. While differences may not be vast, they can reflect subtle changes in the transition state stability influenced by the amine structure.
Troubleshooting and Best Practices
| Issue | Possible Cause(s) | Recommended Solution(s) |
| (NMR) Poor spectral resolution | Improper shimming; sample viscosity increasing | Re-shim the magnet before each time-course experiment. If viscosity becomes an issue, consider running the reaction at a higher temperature or lower concentration. |
| (NMR) Inconsistent integration | Reaction is too fast for manual acquisition; phase/baseline errors | Use an automated acquisition program. Carefully process each spectrum to ensure a flat baseline and correct phasing before integration. |
| (DSC) Broad or noisy exotherm | Inhomogeneous sample mixing; sample degradation at high temps | Ensure thorough mixing of resin and hardener. Run a TGA scan first to determine the thermal stability range of the sample. |
| (DSC) Baseline shift after exotherm | Change in heat capacity of the material after curing | This is expected. Ensure the baseline is correctly constructed before and after the peak for accurate integration of the total reaction enthalpy. |
References
- BenchChem. (2025).
- Specialty Chemicals. (2025).
- Fryauf, K., et al.
- Rinde, J. A., Happe, J. A., & Newey, H. A. (1979). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE.
- Rinde, J. A., Happe, J. A., & Newey, H. A. (1979). The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine.
- Gonzalez, A. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
- Semantic Scholar. Glycidyl ether reactions with amines.
- Bates, C. (2006).
- Scientific.Net. Epoxy-amine reaction scheme.
- University of Surrey. (2019). Kinetic and Mechanistic Aspects of Amine-Epoxide Reactions.
- MDPI. (2020). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods.
- NIH. (2014).
- Corrosionpedia. (2024).
- Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- Guidechem. (2024). 2-[(2-Methoxyphenoxy)methyl]oxirane 2210-74-4 wiki.
- Semantic Scholar. (1993).
- RSC Publishing. (2018). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
- TCI Chemicals. This compound.
- Santa Cruz Biotechnology. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-[(2-methoxyphenoxy)methyl]oxirane.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.oberlin.edu [www2.oberlin.edu]
- 8. jsynthchem.com [jsynthchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Research Portal [openresearch.surrey.ac.uk]
Troubleshooting & Optimization
improving the yield of 2-[(4-Methoxyphenoxy)methyl]oxirane synthesis
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane
Welcome to the technical support center for the synthesis of this compound, a key intermediate in pharmaceutical and materials science. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve reaction yields. We will explore the prevalent synthesis method—a phase-transfer catalyzed Williamson ether synthesis—and provide field-proven insights to navigate experimental challenges.
The synthesis of aryl glycidyl ethers, such as this compound, is typically achieved by reacting a phenol with epichlorohydrin in the presence of a base.[1][2] While straightforward in principle, this reaction is often plagued by competing side reactions and process control difficulties that can significantly lower the yield and purity of the desired product. This guide offers a structured, question-and-answer approach to diagnose and solve these problems effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working on this synthesis.
Q1: What is the most common and efficient method for synthesizing this compound?
The most robust and widely adopted method is the Williamson ether synthesis, reacting 4-methoxyphenol with epichlorohydrin using a base, such as sodium hydroxide.[3] To achieve high yields under mild conditions, this reaction is best performed using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[4][5] The PTC facilitates the transfer of the deprotonated 4-methoxyphenoxide anion from the aqueous or solid phase into the organic phase to react with epichlorohydrin.[4] This approach often allows for solvent-free conditions, increasing the greenness and efficiency of the synthesis.[6][7]
Q2: I'm getting a low yield. What are the most likely general causes?
Low yield is a common complaint and typically stems from three primary areas:
-
Incomplete Reaction: The starting materials may not have fully reacted due to inefficient mixing, insufficient reaction time, or poor catalyst activity.
-
Competing Side Reactions: Several side reactions can consume reactants or the product. The most common include the hydrolysis of epichlorohydrin, the formation of dimeric byproducts, and polymerization of the target epoxide.[8]
-
Product Loss During Workup: The product may be lost during aqueous washes if emulsions form or during purification steps like distillation if conditions are too harsh.
Q3: What are the primary side products, and how can they be minimized?
The main side products are:
-
Glycerol-related impurities: Formed from the hydrolysis of epichlorohydrin in the presence of water.[8] Minimizing the amount of water and maintaining good temperature control can reduce this.
-
1,3-bis(4-methoxyphenoxy)propan-2-ol: This "dimer" forms when the intermediate chlorohydrin is attacked by a second molecule of 4-methoxyphenoxide before it can cyclize into the epoxide. Using a molar excess of epichlorohydrin can suppress this side reaction.
-
Polymers: The product's oxirane ring can be opened by nucleophiles, leading to polymerization, especially at high temperatures.[8][9] Careful temperature control is mandatory to prevent this.[9]
Q4: What is the role of a phase-transfer catalyst (PTC), and how do I choose one?
A PTC is a substance that transports a reactant from one phase into another where the reaction occurs. In this synthesis, the PTC (e.g., a quaternary ammonium salt like TBAB) forms an ion pair with the 4-methoxyphenoxide anion.[4][5] This ion pair is soluble in the organic phase (epichlorohydrin, which can act as the solvent), allowing it to react efficiently. This avoids the need for harsh, anhydrous conditions or polar aprotic solvents. TBAB is a common and effective choice, but other quaternary ammonium or phosphonium salts can also be used.[4]
Part 2: Detailed Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Guide 1: Diagnosing and Solving Low Product Yield
Low yield is the most critical issue. The following workflow helps to systematically identify and address the root cause.
Caption: Troubleshooting workflow for low product yield.
Problem: My reaction is incomplete; a lot of 4-methoxyphenol is left.
-
Potential Cause 1: Inefficient Phase Transfer. The phenoxide ion is not being transported into the organic phase effectively. This is common in biphasic reactions without vigorous mixing.
-
Solution: Increase the stirring rate significantly. Mechanical stirring is superior to magnetic stirring for creating a large interfacial area between phases. Also, ensure your PTC is active and present in a sufficient amount (typically 1-5 mol% relative to the phenol).
-
-
Potential Cause 2: Inactive Base. The sodium hydroxide may be old, have absorbed atmospheric CO₂, or is not sufficiently available to deprotonate the phenol.
-
Solution: Use fresh, finely powdered sodium hydroxide. A coarser grind will have less surface area and react slower. Ensure at least a 1:1 molar ratio of NaOH to 4-methoxyphenol.[10]
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature. The reaction may simply be too slow under your current conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the 4-methoxyphenol spot/peak disappears. If the reaction is stalled, consider a moderate temperature increase (e.g., from room temperature to 40-50°C), but be cautious of increasing side reactions.[5]
-
Guide 2: Managing Impurities and Side Reactions
The formation of impurities complicates purification and lowers the yield.
Problem: I'm observing a significant amount of a high-boiling point byproduct.
-
Potential Cause: Formation of 1,3-bis(4-methoxyphenoxy)propan-2-ol. This occurs when the intermediate chlorohydrin ether reacts with a second phenoxide ion instead of cyclizing. This is favored when the concentration of phenoxide is high relative to epichlorohydrin.
Problem: The crude product is a viscous, colored oil or solidifies unexpectedly.
-
Potential Cause: Polymerization. The product's epoxide ring is susceptible to nucleophilic ring-opening, which can initiate polymerization. This is highly sensitive to temperature.[9]
-
Solution: Strict temperature control is critical. The reaction is exothermic, so it's essential to use an ice or water bath to maintain a consistent internal temperature, especially during the addition of the base. Aim for a temperature range of 25-40°C unless optimization studies suggest otherwise.[5] During purification by distillation, use a high vacuum to keep the pot temperature as low as possible.
-
Problem: My workup is difficult due to persistent emulsions.
-
Potential Cause: The presence of the PTC and salts can act as surfactants, stabilizing emulsions between the organic and aqueous layers.
-
Solution: After the reaction, perform an initial wash with water, followed by a wash with a saturated sodium chloride solution (brine). The high ionic strength of the brine helps to break emulsions by increasing the polarity of the aqueous phase.
-
Table 1: Troubleshooting Summary
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | Inefficient stirring; inactive base; insufficient PTC; low temperature/short time. | Increase agitation; use fresh, powdered NaOH; verify PTC loading (1-5 mol%); increase time or moderately raise temperature (monitor closely). |
| High Level of Dimer Byproduct | Stoichiometric ratio of reactants is too close to 1:1. | Use a molar excess of epichlorohydrin (3-10 equivalents).[10] |
| Polymerization (viscous/solid product) | High reaction temperature; prolonged heating during workup/distillation. | Maintain strict temperature control (e.g., < 50°C) with a cooling bath.[5][9] Use high vacuum for distillation to lower the boiling point. |
| Presence of Water-Soluble Impurities | Hydrolysis of epichlorohydrin. | Ensure anhydrous conditions where possible, though PTC methods are robust. Perform multiple aqueous washes during workup.[8] |
| Difficult Phase Separation (Emulsions) | Surfactant-like behavior of PTC and salts. | Wash the organic layer with brine to break up emulsions. |
Part 3: Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using phase-transfer catalysis, designed to achieve a high yield.
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin (used in excess, acts as reactant and solvent)
-
Sodium Hydroxide (NaOH), pellets or powder
-
Tetrabutylammonium Bromide (TBAB)
-
Ethyl Acetate (for extraction)
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 4-methoxyphenol (1.0 eq.), epichlorohydrin (5.0 eq.), and TBAB (0.03 eq.).
-
Reaction Initiation: Begin vigorous stirring to ensure the solids dissolve in the epichlorohydrin.
-
Base Addition: Prepare a 50% (w/w) solution of NaOH in water. Add this solution dropwise via the dropping funnel to the reaction mixture over 30-60 minutes. Monitor the internal temperature and use a water bath to maintain it below 40°C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 40°C for 2-4 hours. Monitor the disappearance of 4-methoxyphenol by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and add ethyl acetate to dilute the organic phase.
-
Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove any remaining phenoxide), water (2x), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a pale oil. To remove excess epichlorohydrin and obtain a high-purity product, perform vacuum distillation.
Table 2: Impact of Key Parameters on Synthesis
| Parameter | Low Setting | High Setting | Expected Impact on Yield/Purity | Rationale |
| Epichlorohydrin:Phenol Ratio | 1.5 : 1 | 5 : 1 | Higher ratio significantly increases yield and reduces dimer formation.[10] | Le Châtelier's principle; favors the desired forward reaction over the formation of the 1,3-disubstituted byproduct. |
| Reaction Temperature | 25°C | 70°C | Moderate temperatures (40-50°C) increase reaction rate. High temperatures (>60°C) risk polymerization and lower yield.[9] | Provides sufficient activation energy without promoting undesired thermal decomposition or polymerization pathways. |
| PTC (TBAB) Loading | 0.5 mol% | 5 mol% | Increasing catalyst loading up to ~5 mol% enhances the reaction rate. Higher amounts offer diminishing returns. | Ensures efficient transport of the phenoxide anion to the organic phase for reaction. |
| Stirring Speed | 200 RPM | >800 RPM | High agitation is critical. Low speed leads to poor phase mixing and very slow or incomplete reaction. | Maximizes the interfacial surface area between the aqueous base and organic reactant phases, which is rate-limiting in PTC. |
Part 4: Mechanistic Overview
The synthesis proceeds via a PTC-mediated nucleophilic substitution.
Caption: General mechanism of phase-transfer catalysis for glycidyl ether synthesis.
References
- BenchChem. (2025). Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis.
- Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers.
- JAOCS. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
- Google Patents. (1981).
- IOP Conference Series: Materials Science and Engineering. (n.d.).
- Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood.
- MDPI. (n.d.). Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether.
- Google Patents. (2014). Synthesis method of phenyl glycidyl ether. CN103739571A.
- Royal Society of Chemistry. (n.d.). Green Chemistry.
- Google Patents. (1973). Process for the manufacture of glycidyl ethers. US3766221A.
- ChemicalBook. (2019). 2-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]OXIRANE synthesis.
- Guidechem. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane 2210-74-4 wiki.
- YouTube. (2021, January 9). Ether and Epoxide Reactions.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). Side reactions to avoid in the synthesis of [(Octadecyloxy)methyl]oxirane.
Sources
- 1. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. odr.chalmers.se [odr.chalmers.se]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis of Aryl Glycidyl Ethers
Welcome to the Technical Support Center for the Williamson ether synthesis of aryl glycidyl ethers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial reaction. As a cornerstone of organic synthesis, the Williamson ether synthesis is valued for its versatility in forming ether linkages.[1][2][3] However, its application in synthesizing aryl glycidyl ethers from phenols and epichlorohydrin presents unique challenges that can often lead to frustratingly low yields.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues in your own laboratory work.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured to address specific problems you may be encountering. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My yield of aryl glycidyl ether is consistently low, and I'm recovering a significant amount of my starting phenol. What's going wrong?
This is one of the most common issues and typically points to incomplete deprotonation of the phenol or suboptimal reaction conditions for the subsequent nucleophilic attack.
Potential Causes & Solutions:
-
Inadequate Base Strength or Stoichiometry: The first step of the synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[3][4] If the base is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted.
-
Expert Insight: While strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating alcohols, for aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[5] Ensure you are using at least a stoichiometric equivalent of the base. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the equilibrium towards the phenoxide.
-
-
Presence of Moisture: The Williamson ether synthesis is highly sensitive to water.[6] Any moisture in the reaction will consume the base, preventing the deprotonation of the phenol.
-
Protocol:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If not purchased as anhydrous, solvents should be appropriately dried before use.
-
Ensure your starting phenol and base are as dry as possible.
-
-
-
Suboptimal Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100°C, to ensure a reasonable reaction rate.[1][2] If the temperature is too low, the reaction may not proceed to completion within a practical timeframe.
-
Recommendation: Start with a reaction temperature of around 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.[1]
-
Question 2: My reaction seems to work, but I'm getting a mixture of products, including a significant amount of a high-molecular-weight, viscous substance. What is this, and how can I prevent it?
The formation of a viscous, polymeric substance is a strong indicator of side reactions involving the epoxide ring of either the product or the epichlorohydrin starting material.
Potential Causes & Solutions:
-
Polymerization of Glycidyl Ethers: Epichlorohydrin and the resulting aryl glycidyl ether can undergo ring-opening polymerization, especially in the presence of acidic or nucleophilic species.[7][8] This is a common side reaction that consumes both the starting material and the product, leading to a significant decrease in the yield of the desired monomeric ether.
-
Expert Insight: This polymerization can be initiated by trace acidic impurities or by the phenoxide itself acting as a nucleophile to open the epoxide ring of another glycidyl ether molecule.
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of epichlorohydrin (e.g., 1.1-1.5 equivalents) relative to the phenol. This ensures that the phenoxide is more likely to react with epichlorohydrin rather than the product.
-
Slow Addition: Add the epichlorohydrin slowly to the reaction mixture containing the phenoxide. This maintains a low concentration of the electrophile and minimizes the chance of polymerization.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization.
-
-
-
Hydrolysis of Epichlorohydrin: If there is water present in the reaction, epichlorohydrin can be hydrolyzed to glycerol and other byproducts, particularly in the presence of a base.[8][9] This not only consumes the epichlorohydrin but can also introduce nucleophilic species that can contribute to side reactions.
-
Prevention: As mentioned previously, maintaining strictly anhydrous conditions is crucial.
-
Question 3: I'm observing the formation of byproducts other than my desired aryl glycidyl ether. What are the likely side reactions, and how can I minimize them?
Besides polymerization, several other side reactions can compete with the desired Williamson ether synthesis.
Potential Causes & Solutions:
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1][5] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions, leading to the formation of alkylated phenol byproducts.
-
Minimization Strategies: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile tend to favor O-alkylation.[1]
-
-
Formation of Di-aryloxypropanol: If the newly formed aryl glycidyl ether reacts with another molecule of the phenoxide, it can lead to the formation of a 1,3-diaryloxy-2-propanol byproduct.
-
Prevention: This can be minimized by using an excess of epichlorohydrin and by adding it slowly to the reaction mixture.
-
Troubleshooting Workflow Diagram
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrolysis of Epichlorohydrin with Sodium Hydroxide [jstage.jst.go.jp]
Technical Support Center: Minimizing Byproduct Formation in Epichlorohydrin Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with epichlorohydrin. This guide is designed to provide you with in-depth technical assistance to minimize byproduct formation in your reactions, ensuring higher yields and purity of your desired products. As a highly reactive electrophile, epichlorohydrin's versatility is often accompanied by the potential for unwanted side reactions.[1] This resource offers field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Understanding Epichlorohydrin's Reactivity and Common Byproducts
Epichlorohydrin's reactivity is centered around its strained epoxide ring and the presence of a chlorine atom, making it susceptible to nucleophilic attack.[1] This dual reactivity, while synthetically useful, is also the source of common byproducts. Understanding the pathways to these impurities is the first step in mitigating their formation.
The primary reaction pathways leading to byproducts include:
-
Hydrolysis: In the presence of water, epichlorohydrin can hydrolyze to form 3-monochloropropane-1,2-diol (3-MCPD) and subsequently glycerol.[2][3][4][5] This reaction is accelerated by both acidic and basic conditions and higher temperatures.[3][4]
-
Polymerization: Cationic ring-opening polymerization can lead to the formation of poly(epichlorohydrin), especially in the presence of acidic impurities or certain catalysts.[3][6][7]
-
Formation of Glycidol: Under certain conditions, particularly during dehydrochlorination of dichlorohydrins, glycidol can be formed as a byproduct.[8][9]
-
Reactions with Amines and Alcohols: While these are often the desired reactions, side reactions can occur, leading to the formation of diamino dioxanes, diamino alcohols, and other complex structures, particularly with hindered amines.[10][11] In reactions with alcohols, the formation of polymeric byproducts is a known issue.[12][13]
Visualization of Major Byproduct Formation Pathways
Caption: Major reaction pathways of epichlorohydrin leading to desired products and common byproducts.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low, and I suspect hydrolysis is the primary issue. How can I minimize the formation of 3-MCPD and glycerol?
A1: Hydrolysis is a very common side reaction. Here’s a systematic approach to mitigate it:
-
Strict Moisture Control: Ensure all reactants, solvents, and glassware are anhydrous. Use freshly distilled solvents and dry your glassware thoroughly in an oven before use.[3]
-
Temperature Management: The rate of hydrolysis increases with temperature.[3] Maintain the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. For dehydrochlorination reactions, temperatures around 50-70°C are often optimal, with higher temperatures leading to increased hydrolysis.[3]
-
Control of Base Concentration: An excess of base can promote the hydrolysis of epichlorohydrin.[3] A molar ratio of approximately 1.05:1 of NaOH to dichloropropanol is often recommended.[3]
-
Reduced Reaction Time: Prolonged exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of hydrolysis.[3] Aim for the shortest reaction time necessary for the complete conversion of your starting material.
-
Reactive Distillation: For larger scale syntheses, removing epichlorohydrin from the reaction mixture as it forms via reactive distillation is a highly effective strategy to prevent further reactions like hydrolysis.[9][14][15]
Q2: I'm observing the formation of a viscous, polymeric substance in my reaction mixture. What is causing this, and how can I prevent it?
A2: The formation of a viscous material strongly suggests polymerization of epichlorohydrin. This is typically initiated by acidic species.
-
Use High-Purity Reagents: Ensure your starting materials, solvents, and any catalysts are free from acidic impurities.[3]
-
Avoid Lewis Acid Catalysts Where Possible: While Lewis acids can be effective catalysts for certain reactions, they are also known to promote polymerization.[12][13] If you must use a Lewis acid, use the minimum effective amount and maintain low reaction temperatures.[3]
-
Temperature Control: Lower reaction temperatures can help to minimize the rate of polymerization.[3]
-
Inhibitor Addition: In some industrial processes, polymerization inhibitors are used. While less common in laboratory-scale synthesis, this is a potential strategy for particularly problematic reactions.
Q3: My reaction with a primary/secondary amine is producing a complex mixture of products instead of the desired amino alcohol. How can I improve the selectivity?
A3: Reactions of epichlorohydrin with amines can be complex, especially with sterically hindered amines.[10]
-
Control Stoichiometry: The molar ratio of amine to epichlorohydrin is critical. An excess of the amine is often used to favor the formation of the 1:1 adduct and minimize the formation of di- and tri-substituted products.[16]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like water or alcohols can help to control the reaction and improve selectivity.[16] For some reactions, using methanol as a solvent has been shown to eliminate undesirable side reactions.[17]
-
Temperature Control: As with other side reactions, maintaining a lower reaction temperature can improve selectivity.
-
Regioselectivity: The nucleophilic attack of the amine predominantly occurs at the less sterically hindered terminal carbon of the epoxide ring.[16] This can be influenced by the nature of the amine and the reaction conditions.[16]
Q4: I am performing a glycidylation reaction with an alcohol, but the yield is low, and I'm getting chlorinated byproducts. What are the best practices for this synthesis?
A4: The glycidylation of alcohols with epichlorohydrin can be challenging.
-
Catalyst Selection:
-
Lewis Acids: Lewis acid catalysts like boron trifluoride can be used, but they can lead to products with a high chlorine content.[12][13]
-
Phase Transfer Catalysts: Using an alkali metal hydroxide with a phase transfer catalyst (e.g., a tetra-alkylammonium halide) can be effective but may result in low yields and polymeric byproducts if not optimized.[12][13]
-
-
Two-Step Process: A more robust method involves a two-step process:
-
Stoichiometry: The molar ratio of alcohol to epichlorohydrin is a key parameter. Using a molar excess of the alcohol in the initial step can improve the outcome.[12]
Frequently Asked Questions (FAQs)
What are the optimal conditions to minimize epichlorohydrin hydrolysis during dehydrochlorination? Optimal conditions reported are a temperature of 363 K (90°C) and a pressure of 30 kPa in a reactive distillation column. The aqueous sodium hydroxide solution should be around 20 wt% with a 5 mol% excess relative to the dichlorohydrins.[15]
How can I analyze my reaction mixture for common byproducts? Gas chromatography (GC) is a widely used method for analyzing volatile compounds like epichlorohydrin and its byproducts.[4][18][19] High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are also powerful analytical tools for product and impurity identification.[18] For trace analysis in water, purge and trap GC/MS is a sensitive technique.[4]
Is it possible to use a catalyst to improve the regioselectivity of amine addition to epichlorohydrin? Yes, the choice of catalyst can influence the regioselectivity of the ring-opening reaction.[16] While attack at the terminal carbon is generally favored, certain catalysts may promote attack at the internal carbon.[16] Careful screening of catalysts may be necessary for your specific substrate.
What is the role of a phase transfer catalyst in epichlorohydrin reactions? A phase transfer catalyst (PTC) is used in biphasic reactions (e.g., an aqueous base and an organic substrate) to transport the anionic nucleophile from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. This can significantly increase the reaction rate.[12][13][20]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Base-Catalyzed Reaction
This protocol provides a general guideline for a reaction where hydrolysis is a primary concern.
-
Glassware and Reagent Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure all starting materials are of high purity and are as dry as possible.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath).
-
-
Reaction Execution:
-
Dissolve the nucleophile in the anhydrous solvent.
-
Slowly add the base (e.g., sodium hydroxide pellets or a concentrated solution) while maintaining the desired reaction temperature (typically below 70°C).[3]
-
Add epichlorohydrin dropwise to the reaction mixture. Maintain a slow addition rate to control any exotherm.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Once the reaction is complete, proceed with the work-up as quickly as possible to minimize exposure of the product to aqueous basic conditions.
-
Protocol 2: Purification of Crude Product to Remove Polymeric Byproducts
If polymerization has occurred, the following purification strategy can be employed.
-
Solvent Precipitation:
-
Dissolve the crude reaction mixture in a suitable solvent in which the desired product is soluble but the polymer is not (e.g., dichloromethane or ethyl acetate).
-
Add a non-polar solvent (e.g., hexane or pentane) dropwise until the polymer precipitates.
-
Filter the mixture to remove the precipitated polymer.
-
-
Distillation:
-
If the desired product is volatile, remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by fractional distillation under high vacuum.[20] This is often effective at separating the monomeric product from oligomers and higher molecular weight polymers.
-
-
Chromatography:
-
For non-volatile products, column chromatography can be used to separate the desired compound from polymeric impurities.
-
Visualization of a Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation in epichlorohydrin reactions.
References
- A simplified early stage assessment of process intensification: glycidol as a value-added product from epichlorohydrin industry wastes - Green Chemistry (RSC Publishing).
- How to minimize side reactions in Epibromohydrin synthesis - Benchchem.
- 3-MCPD – Knowledge and References - Taylor & Francis.
- Simplified early stage assessment of process intensification: glycidol as value-added product from epichlorohydrin industry wastes | Request PDF - ResearchGate.
- Technical Support Center: (S)-(+)-Epichlorohydrin Synthesis - Benchchem.
- Optimization of enantioselective production of chiral epichlorohydrin catalyzed by a novel epoxide hydrolase from domestic duck - Academic Journals.
- New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses - Canadian Science Publishing.
- Analytical method for epichlorohydrin - Shandong Qibo New Energy Co., Ltd.
- US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents.
- Dehydroclorination of chlorohydrins to epichlorohydrin - Eurochem Engineering.
- The Reaction of Epichlorohydrin with Secondary Amines - Scite.ai.
- Analysis of Epichlorohydrin in Drinking Water by Purge and Trap GC/MS.
- Trace Level Analysis of Epichlorohydrin in Drinking Water by Gas Chromatography/ Flame Ionization Detector - Agilent.
- US9422256B2 - Continuous process for producing epichlorohydrin from glycerol - Google Patents.
- [Studies on the analytical method for epichlorohydrin from internal can coatings] - PubMed.
- Technical Support Center: Optimization of Reaction Conditions for Epichlorohydrin and 2-Methoxyphenol - Benchchem.
- Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
- Process for the glycidylation of alcohols - European Patent Office - EP 0545576 A1 - Googleapis.com.
- US4066673A - Process for making quaternary amines of epichlorohydrin - Google Patents.
- Application Notes and Protocols: Ring-Opening Reactions of (S)-(+)-Epichlorohydrin with Amines - Benchchem.
- EPICHLOROHYDRIN - Olin Epoxy.
- Epichlorohydrin - Wikipedia.
- Cationic Ring-opening Polymerization of Epichlorohydrin Using Hydroxyl-terminated Polybutadiene as an Initiator Followed by the Azidation of the Resulting Block Copolymer - ResearchGate.
Sources
- 1. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. US9422256B2 - Continuous process for producing epichlorohydrin from glycerol - Google Patents [patents.google.com]
- 6. olinepoxy.com [olinepoxy.com]
- 7. researchgate.net [researchgate.net]
- 8. A simplified early stage assessment of process intensification: glycidol as a value-added product from epichlorohydrin industry wastes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dehydroclorination of chlorohydrins to epichlorohydrin [eurochemengineering.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. scite.ai [scite.ai]
- 12. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US4066673A - Process for making quaternary amines of epichlorohydrin - Google Patents [patents.google.com]
- 18. Analytical method for epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 19. agilent.com [agilent.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-[(4-Methoxyphenoxy)methyl]oxirane
Welcome to the technical support center for 2-[(4-Methoxyphenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile epoxide intermediate. Here, you will find troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound, also known as Glycidyl 4-Methoxyphenyl Ether, can exist as a white to light yellow powder or crystalline solid. It is characterized by the presence of a reactive three-membered epoxide ring and an aromatic ether linkage.[1]
Q2: How should I properly store this compound to ensure its stability?
To prevent degradation, it is crucial to store the compound in a tightly sealed, light-resistant container under an inert atmosphere, such as nitrogen or argon.[1] Recommended storage temperatures are between 2°C and 8°C in a cool, dry, and well-ventilated area, away from heat and potential ignition sources.[1] This minimizes the risk of polymerization and hydrolysis.
Q3: What are the common impurities I might encounter after synthesizing this compound?
The most common impurities originate from the Williamson ether synthesis reaction used for its preparation. These can include:
-
Unreacted starting materials: 4-methoxyphenol and epichlorohydrin.
-
Byproducts: Di-glycidyl ether of 4-methoxyphenol, and products of elimination reactions.[2]
-
Regioisomers: Depending on the reaction conditions, trace amounts of isomeric products may form.[3]
-
Hydrolysis products: The epoxide ring can be opened by water to form the corresponding diol, especially in the presence of acidic or basic catalysts.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
The purity of this compound is commonly determined by Gas Chromatography (GC). Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is also a powerful technique for quantifying the parent compound and its process-related impurities and regioisomers.[3][4]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q5: My purified product appears as a yellowish oil or solid. What causes this discoloration and how can I remove it?
-
Causality: A yellowish tint often indicates the presence of phenolic impurities, such as unreacted 4-methoxyphenol, which can oxidize over time to form colored species. It could also be due to thermal degradation if the compound has been heated excessively during purification.
-
Solution:
-
Aqueous Wash: Before final purification, wash the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a dilute aqueous sodium hydroxide solution to remove acidic phenolic impurities. Follow this with a brine wash to remove residual base and water.
-
Activated Charcoal: For persistent color, you can treat a solution of the crude product with a small amount of activated charcoal, followed by hot filtration to remove the charcoal.[5] Use charcoal judiciously as it can adsorb your desired product.
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system can be highly effective at removing colored impurities.[5]
-
Q6: I am observing a persistent impurity peak in my GC/HPLC analysis that I suspect is an isomer. How can I separate it?
-
Causality: Regioisomers can form during the synthesis and often have very similar physical properties to the desired product, making them difficult to separate by distillation.[3]
-
Solution:
-
Flash Column Chromatography: This is the most effective method for separating isomers. A silica gel stationary phase with a non-polar to moderately polar mobile phase (e.g., a gradient of ethyl acetate in hexane) can effectively resolve the desired product from its isomers. Careful optimization of the solvent system is key.
-
Preparative HPLC: For very challenging separations and high-purity requirements, preparative HPLC with a suitable chiral or reversed-phase column can be employed.[6]
-
Q7: My product seems to be degrading during vacuum distillation. What are the best practices to avoid this?
-
Causality: The epoxide ring in this compound is susceptible to opening at high temperatures, especially in the presence of acidic or basic residues.[1]
-
Solution:
-
High Vacuum: Use a high-vacuum pump to lower the boiling point of the compound, thus reducing the required distillation temperature.
-
Short Path Distillation: A short path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Neutralize the Crude Product: Before distillation, ensure that any acidic or basic residues from the synthesis are thoroughly removed by performing an aqueous workup.
-
Avoid Overheating: Use a temperature-controlled heating mantle and stir the distillation flask to ensure even heating. Do not exceed the decomposition temperature of the compound.
-
Q8: I'm struggling with the recrystallization of this compound. It either "oils out" or the crystals don't form. What can I do?
-
Causality: "Oiling out" occurs when the compound comes out of solution above its melting point, often due to supersaturation or the presence of impurities that depress the melting point.[5] Failure to crystallize is typically due to using too much solvent or an inappropriate solvent.[5]
-
Solution:
-
Solvent Selection: The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5] Good starting points are isopropanol, ethanol, or a mixture of hexane and ethyl acetate.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.[5]
-
Seeding: If crystals are slow to form, adding a single, pure crystal of the product (a seed crystal) can initiate crystallization.
-
To address "oiling out": Reheat the solution and add a small amount of additional solvent to reduce saturation before allowing it to cool slowly again.[5]
-
Part 3: Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: Ensure the crude this compound has been subjected to an aqueous workup to remove salts and any acidic or basic impurities. The apparatus must be clean, dry, and free of any acidic or basic residues.
-
Apparatus Setup: Assemble a short path distillation apparatus. Use a vacuum-jacketed Vigreux column for better separation if closely boiling impurities are expected.
-
Distillation:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum, ensuring the system is stable.
-
Slowly heat the distillation flask in a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point under the applied pressure.
-
-
Analysis: Analyze the collected fractions by GC or HPLC to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Gradient Profile | Start with 100% Hexane, gradually increase to 20-30% Ethyl Acetate |
| Monitoring | TLC with UV visualization and/or staining |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine the optimal solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents at room temperature and at their boiling points.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Part 4: Visualization & Formatting
Synthetic Pathway and Potential Byproducts
The synthesis of this compound is typically achieved through the Williamson ether synthesis.[7] The following diagram illustrates the main reaction and a common side reaction.
Caption: Synthetic route to this compound and a potential elimination byproduct.
Purification Workflow Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy based on the nature of the impurities present.
Caption: Decision tree for selecting a purification method for this compound.
References
- ChemTalk. Williamson Ether Synthesis. [Link]
- Yang, S. K., Weems, H. B., & Fu, P. P. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328–338. [Link]
- G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support. The Protein Man's Blog. [Link]
- Google Patents. (n.d.).
- AMI Scientific. This compound TCI Analytical reagent. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Applied and Environmental Microbiology. (1992). Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium sp. Strain N-1074. [Link]
- Das, K. C., & Roinestad, K. S. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1837–1843. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Global Substance Registration System. (n.d.). 2-((4-METHOXYPHENOXY)METHYL)OXIRANE. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-[(2-methoxyphenoxy)methyl]oxirane. [Link]
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- ResearchGate. (2012). Quantification of 2-((2-methoxy phenoxy) methyl)
- Journal of Chemical and Pharmaceutical Research. (2013).
- Vihita Drugs & Intermediates. (n.d.). 2-[(2-Methoxy Phenoxy) Methyl] Oxirane. [Link]
- PubChem. (n.d.). Guaiacol glycidyl ether, (S)-. [Link]
- Google Patents. (n.d.). Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Glycidyl 4-Methoxyphenyl Ether
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of Glycidyl 4-Methoxyphenyl Ether. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach is grounded in fundamental chemical principles to empower you to not only follow protocols but to understand and adapt them to your specific needs.
Part A: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of Glycidyl 4-Methoxyphenyl Ether, particularly via the widely used phase-transfer catalysis (PTC) method involving 4-methoxyphenol and epichlorohydrin.
Question 1: Why is my yield of Glycidyl 4-Methoxyphenyl Ether consistently low?
Answer: Low yield is a frequent issue that can often be traced back to several key parameters in the reaction setup. The synthesis is typically a nucleophilic substitution, and its efficiency is highly dependent on the reaction environment.
-
Suboptimal Catalyst Performance: The phase-transfer catalyst, often a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), is crucial for transporting the phenoxide ion from the aqueous (or solid) phase to the organic phase to react with epichlorohydrin.[1]
-
Causality: If the catalyst concentration is too low, the rate of phenoxide transport will be the limiting factor, slowing the reaction and allowing side reactions to dominate. Conversely, an excessively high concentration offers no benefit and can complicate purification.
-
Solution: The catalyst loading is a critical parameter to optimize. Typically, a molar ratio of 0.0005-0.1 relative to the alcohol is effective.[2] Experiment with varying the catalyst concentration within this range. Ensure the catalyst is fully dissolved and active.
-
-
Incorrect Stoichiometry: The molar ratio of reactants—4-methoxyphenol, epichlorohydrin, and the base (e.g., NaOH)—is critical.
-
Causality: An excess of epichlorohydrin is commonly used to ensure the complete conversion of 4-methoxyphenol and to minimize the formation of higher molecular weight byproducts.[3] However, a very large excess can lead to the formation of by-products from epichlorohydrin itself. The base must be present in at least a stoichiometric amount to deprotonate the phenol, but a large excess can promote the hydrolysis of epichlorohydrin.
-
Solution: A common starting point is a molar ratio of 1:3 for 4-methoxyphenol to epichlorohydrin with approximately 2.3 equivalents of a solid or concentrated aqueous base.[4] Adjusting the epichlorohydrin ratio between 1.1 and 5 equivalents can be a key optimization parameter.[5]
-
-
Side Reactions: Several competing reactions can consume reactants and reduce the yield of the desired product.
-
Causality: The primary side reaction is the hydrolysis of epichlorohydrin in the presence of the aqueous base to form glycerol and other derivatives. Polymerization of epichlorohydrin can also occur, especially at higher temperatures.[3]
-
Solution: Employing a solvent-free or solid-liquid PTC system can minimize water-related side reactions.[6][7] Maintaining a moderate reaction temperature (e.g., 50-75°C) is also crucial, as higher temperatures can accelerate these undesired pathways.[3]
-
-
Inadequate Mixing: In a multiphase reaction, efficient mixing is paramount.
-
Causality: The reaction occurs at the interface between the phases. Poor agitation reduces the interfacial surface area, drastically slowing down the reaction rate and leading to incomplete conversion.
-
Solution: Use a mechanical stirrer capable of creating a fine emulsion or dispersion of the phases. Ensure the stirring speed is sufficient to maintain this dispersion throughout the reaction.
-
Question 2: My final product is impure. What are the likely contaminants and how can I prevent them?
Answer: Impurity generation is a common challenge. The primary impurities often arise from the inherent reactivity of the epoxide group and the reagents used.
-
Unreacted Starting Materials: Residual 4-methoxyphenol and epichlorohydrin are common.
-
Causality: Incomplete reaction due to factors mentioned in Question 1 (suboptimal conditions, insufficient time).
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. After the reaction, excess epichlorohydrin and other volatile components can be removed by distillation under reduced pressure.[8]
-
-
Chlorohydrin Intermediate: The reaction proceeds through a chlorohydrin intermediate (1-chloro-3-(4-methoxyphenoxy)propan-2-ol). Incomplete ring-closure (dehydrochlorination) will leave this species in your product.
-
Causality: This occurs if there is insufficient base or if the reaction time is too short for the second step of the mechanism to complete.
-
Solution: Ensure at least a stoichiometric amount of base is used relative to the starting phenol. Extending the reaction time at a moderate temperature (e.g., 60°C) can drive the ring-closure to completion.[4]
-
-
Hydrolysis and Dimerization Products: The epoxide ring can be opened by water or by another molecule of 4-methoxyphenoxide.
-
Causality: The presence of water can lead to the formation of the corresponding diol (3-(4-methoxyphenoxy)propane-1,2-diol). Reaction of the product with another phenoxide ion leads to the formation of higher molecular weight ethers.
-
Solution: Minimize water in the reaction system. Using solid NaOH instead of an aqueous solution can be highly effective.[7] Running the reaction under an inert atmosphere (e.g., Nitrogen) can also help. Purification via column chromatography or distillation is typically required to remove these higher-boiling impurities.
-
Question 3: The reaction is very slow or seems to stall. What could be the cause?
Answer: A sluggish reaction points to kinetic barriers or catalyst issues.
-
Catalyst Deactivation: The phase-transfer catalyst can be poisoned or may decompose under the reaction conditions.
-
Causality: Some quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures in the presence of a strong base. While TBAB is relatively stable, this can be a factor. Impurities in the starting materials could also act as catalyst poisons.
-
Solution: Ensure the reaction temperature does not significantly exceed the recommended range (typically < 90°C).[6] Use high-purity reagents and catalysts. If a reaction stalls, a small, additional charge of the catalyst can sometimes restart it, though this may complicate purification.
-
-
Incorrect Temperature: Temperature control is a balancing act.
-
Causality: While higher temperatures increase the reaction rate, they also promote side reactions and potential catalyst degradation.[3] A temperature that is too low will result in an impractically long reaction time.
-
Solution: The optimal temperature is typically between 40°C and 75°C.[1][8] It is advisable to perform small-scale optimization experiments to find the ideal temperature for your specific setup that balances reaction speed with yield and purity.
-
-
Solid Base Caking: When using a solid base like powdered NaOH, it can sometimes "cake" or become coated with the salt byproduct (NaCl), reducing its effective surface area.
-
Causality: As the reaction proceeds, solid NaCl is formed on the surface of the NaOH particles, preventing the base from deprotonating the phenol efficiently.
-
Solution: Using a flaked or prilled form of the base can sometimes help. Ensuring vigorous stirring is critical to break up any aggregates and maintain a fine suspension of the solid base.
-
Part B: Frequently Asked Questions (FAQs)
Question 1: What is the most common and efficient method for synthesizing Glycidyl 4-Methoxyphenyl Ether?
Answer: The most prevalent and efficient method is the etherification of 4-methoxyphenol with epichlorohydrin using a base and a phase-transfer catalyst (PTC).[1] This method offers several advantages over older techniques, including milder reaction conditions, higher yields, increased reaction rates, and the potential for solvent-free processes, which aligns with the principles of green chemistry.[1][7] The PTC facilitates the reaction between the water-insoluble epichlorohydrin and the phenoxide salt, which may be in a separate aqueous or solid phase.[1]
Question 2: What are the key reaction parameters to control for an optimal synthesis?
Answer: The four most critical parameters to control are:
-
Catalyst Choice and Concentration: Tetrabutylammonium bromide (TBAB) is a robust and common choice. Its concentration must be optimized to ensure a fast reaction without causing purification issues.[1][7]
-
Stoichiometry of Reactants: The molar ratios of 4-methoxyphenol, epichlorohydrin, and the base directly influence conversion, selectivity, and byproduct formation. An excess of epichlorohydrin is generally beneficial.[4]
-
Temperature: The reaction temperature must be high enough for a reasonable rate but low enough to minimize side reactions like polymerization and hydrolysis.[3]
-
Mixing/Agitation: Efficient stirring is non-negotiable in a multiphase system to maximize the interfacial area where the reaction occurs.
Question 3: What safety precautions are essential when running this reaction?
Answer: Safety is paramount. Key hazards include:
-
Epichlorohydrin: It is a toxic and corrosive chemical and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Caustic Base: Sodium hydroxide (NaOH) is highly corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes.
-
Exothermic Reaction: The reaction can be exothermic. When scaling up, the base should be added portion-wise or via an addition funnel to control the temperature and prevent a runaway reaction.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before beginning work.[10][11]
Data Presentation & Protocols
Table 1: Influence of Reaction Parameters on Glycidyl Ether Synthesis
| Parameter | Condition | Typical Effect on Yield | Rationale & Comments | Source(s) |
| Catalyst | TBAB | High | Efficiently transports phenoxide to the organic phase. | [1][4] |
| No Catalyst | Very Low / No Reaction | No mechanism for the phenoxide to react with epichlorohydrin. | [1] | |
| Temperature | 40 - 60 °C | Good to High | Optimal balance between reaction rate and minimizing side reactions. | [1][4] |
| > 80 °C | Decreasing | Increased hydrolysis and polymerization of epichlorohydrin. | [3] | |
| Solvent | Toluene | Good | Standard organic phase for liquid-liquid PTC. | [1] |
| Solvent-Free | High | Reduces cost, simplifies workup, and minimizes aqueous side reactions. | [6][7] | |
| Base | Aq. NaOH | Good | Effective but can lead to hydrolysis of epichlorohydrin. | [8] |
| Solid NaOH | High | Minimizes water, reducing hydrolysis byproducts. | [6][7] |
Experimental Protocol: Optimized Synthesis of Glycidyl 4-Methoxyphenyl Ether via Solid-Liquid PTC
This protocol is a representative procedure based on modern, efficient methodologies.[6][7]
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Epichlorohydrin (3.0 eq)
-
Sodium Hydroxide (NaOH), solid powder or pellets (2.3 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.02 eq)
-
Toluene or Methyl Isobutyl Ketone (MIBK) (as solvent for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charging Reactants: To the flask, add 4-methoxyphenol (1.0 eq), epichlorohydrin (3.0 eq), and TBAB (0.02 eq).
-
Initiation: Begin vigorous stirring to dissolve the solids. Heat the mixture to 60°C.
-
Base Addition: Once the temperature is stable, add the solid NaOH (2.3 eq) to the mixture portion-wise over 30 minutes to control any exotherm.
-
Reaction: Maintain the reaction mixture at 60°C with vigorous stirring for 3-4 hours.[4]
-
Monitoring: Monitor the disappearance of 4-methoxyphenol by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (NaCl and excess NaOH) and wash the filter cake with a small amount of toluene or MIBK.[6][7]
-
Workup - Washing: Combine the filtrate and the washings. Wash the organic solution sequentially with water (2x) and then with brine (1x) to remove any remaining salts and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield Glycidyl 4-Methoxyphenyl Ether as a white solid (m.p. 45-48 °C).[12][13]
Visualization of Mechanism
The following diagram illustrates the catalytic cycle of the phase-transfer catalyzed synthesis of a glycidyl ether.
Caption: Phase-Transfer Catalysis (PTC) mechanism for glycidyl ether synthesis.
References
- BenchChem. (2025). Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis. BenchChem Technical Document.
- JAOCS. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78, 423–429.
- IOP Conference Series: Materials Science and Engineering. (n.d.).
- Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR.
- PTC Organics. (n.d.).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Glycidyl 4-methoxyphenyl ether 99 2211-94-1.
- Google Patents. (n.d.). US3766221A - Process for the manufacture of glycidyl ethers.
- Google Patents. (n.d.). CN103739571A - Synthesis method of phenyl glycidyl ether.
- Opulent Pharma. (n.d.). Glycidyl 4-Methoxyphenyl Ether.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- CDC Stacks. (n.d.). GLYCIDYL ETHERS.
- ECHEMI. (n.d.).
- ChemicalBook. (2025). 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1.
- Fisher Scientific. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 3. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]
- 4. iagi.or.id [iagi.or.id]
- 5. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. odr.chalmers.se [odr.chalmers.se]
- 8. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-甲氧基苯基缩水甘油醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
Technical Support Center: Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane
Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. This guide provides in-depth, field-proven insights into the critical role of catalysts and other reaction parameters, structured in a practical question-and-answer format to directly address your experimental queries.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and providing step-by-step protocols for resolution.
Issue 1: Low Yield of 1-(4-Methoxyphenoxy)-2,3-epoxypropane
Question: My reaction is resulting in a consistently low yield of the desired glycidyl ether. What are the likely causes and how can I improve it?
Answer: A low yield in this synthesis, which is a nucleophilic substitution reaction between 4-methoxyphenol and epichlorohydrin, can stem from several factors, primarily related to inefficient catalysis, suboptimal reaction conditions, or the prevalence of side reactions.
Causality Analysis:
The reaction proceeds via the deprotonation of 4-methoxyphenol by a base (like NaOH) to form the more nucleophilic 4-methoxyphenoxide ion. This ion then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. For this to occur efficiently, especially in a biphasic system (solid-liquid or liquid-liquid), a phase transfer catalyst (PTC) is often essential. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where epichlorohydrin resides.[1][2]
Troubleshooting Protocol:
-
Evaluate Your Catalyst:
-
Catalyst Choice: Ensure you are using an appropriate catalyst. Phase transfer catalysts like TBAB or benzyl triethyl ammonium chloride (BTEAC) are highly effective for this synthesis.[1][3] Lewis acids such as tin(IV) chloride can also be used but may require more stringent anhydrous conditions.[4]
-
Catalyst Concentration: The concentration of the PTC is crucial. Too little catalyst will result in a slow reaction rate, while an excess may not offer significant benefits and can complicate purification. A typical starting point is 1-5 mol% relative to the limiting reagent.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature significantly influences the rate. For many PTC-mediated syntheses of glycidyl ethers, temperatures in the range of 40-80°C are optimal.[1][5][6] Excessively high temperatures can promote side reactions, such as the polymerization of epichlorohydrin or the formation of diol impurities.
-
Stirring: In a multiphase reaction, vigorous stirring is critical to maximize the interfacial area between the phases, which directly impacts the efficiency of the phase transfer catalyst.
-
-
Molar Ratios of Reactants:
-
Epichlorohydrin: An excess of epichlorohydrin is commonly used to ensure complete conversion of the 4-methoxyphenol and to minimize the formation of dimer impurities.[3][7] A molar ratio of 1:3 (4-methoxyphenol to epichlorohydrin) is a good starting point.[5]
-
Base (NaOH): The stoichiometry of the base is critical. A molar ratio of 1.5 to 2.3 equivalents of NaOH relative to the phenol is often employed to ensure complete deprotonation and to neutralize the HCl generated during the reaction.[5][8]
-
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Byproducts
Question: My final product is contaminated with significant impurities, particularly a high-molecular-weight species. What is this byproduct and how can I prevent its formation?
Answer: The most common high-molecular-weight byproduct in this synthesis is a dimer impurity, 1,3-bis(4-methoxyphenoxy)propan-2-ol. This forms when a molecule of the desired product, 1-(4-methoxyphenoxy)-2,3-epoxypropane, reacts with another 4-methoxyphenoxide ion.
Causality Analysis:
The epoxide ring in the desired product is susceptible to nucleophilic attack, especially under basic conditions.[9][10] If there is a high concentration of unreacted 4-methoxyphenoxide ion and a significant amount of the product has already formed, the phenoxide can open the epoxide ring of the product, leading to the dimer. This is more likely to occur if the epichlorohydrin is consumed before the 4-methoxyphenol.
Preventative Measures:
-
Control Reactant Addition:
-
Slowly add the aqueous solution of sodium hydroxide and 4-methoxyphenol to the organic phase containing epichlorohydrin and the phase transfer catalyst.[3] This maintains a low steady-state concentration of the phenoxide ion, favoring the reaction with the more abundant epichlorohydrin over the newly formed product.
-
-
Use Excess Epichlorohydrin:
-
Temperature Control:
-
Lowering the reaction temperature can help to control the rate of the secondary reaction leading to the dimer. Monitor the reaction progress closely (e.g., by TLC or GC) and stop it once the 4-methoxyphenol has been consumed.
-
Reaction Scheme: Main vs. Side Reaction
Caption: Competing reactions in the synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of catalysis when using a phase transfer catalyst like TBAB?
A1: In a solid-liquid or liquid-liquid system, the 4-methoxyphenol is deprotonated by NaOH in the solid or aqueous phase to form the sodium 4-methoxyphenoxide salt. This salt is generally insoluble in the organic phase where epichlorohydrin is dissolved. The phase transfer catalyst, tetrabutylammonium bromide (TBAB), works by exchanging its bromide anion for the 4-methoxyphenoxide anion at the interface of the two phases. The resulting tetrabutylammonium 4-methoxyphenoxide is a lipophilic salt that is soluble in the organic phase. This "transfers" the phenoxide into the organic phase, where it can readily react with epichlorohydrin. The tetrabutylammonium cation then returns to the aqueous phase to repeat the cycle.[1][11]
Q2: Can this reaction be performed without a solvent?
A2: Yes, solvent-free synthesis of glycidyl ethers, including 1-(4-Methoxyphenoxy)-2,3-epoxypropane, is a viable and environmentally friendly approach.[4][12] This method typically involves reacting the alcohol (4-methoxyphenol) and epichlorohydrin with a solid base (like powdered NaOH) and a phase transfer catalyst.[4] The advantages include easier product separation (by filtering the solid byproducts), reduced waste, and potentially higher yields.[8]
Q3: How does the choice of base affect the reaction?
A3: Sodium hydroxide (NaOH) is the most commonly used base due to its low cost and effectiveness. Potassium hydroxide (KOH) can also be used. The physical form of the base can matter; for instance, powdered or flake NaOH provides a larger surface area for reaction in solvent-free systems. The amount of base is critical; enough must be present to deprotonate the phenol and neutralize the HCl formed during the epoxide ring-closing step.[8]
Q4: What is the role of adding water to the reaction mixture?
A4: While some methods are solvent-free, others utilize a biphasic system with water. Water is used to dissolve the sodium hydroxide and the resulting sodium phenoxide.[7] This creates an aqueous phase from which the phase transfer catalyst can extract the phenoxide anion. However, excess water can lead to the hydrolysis of epichlorohydrin into glycerol dichlorohydrin or the product into the corresponding diol, reducing the overall yield.
Q5: Are there alternative catalysts to phase transfer catalysts?
A5: Lewis acids, such as tin(IV) chloride (SnCl₄) or tin(II) chloride (SnCl₂), can catalyze the reaction between an alcohol and epichlorohydrin.[4][13] This method, however, often requires higher temperatures and can be corrosive.[4] Other solid catalysts, like alumina-supported bases, have also been explored for similar reactions, offering advantages in terms of catalyst recyclability.[14]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for glycidyl ether synthesis using phase transfer catalysis, providing a comparative overview.
| Catalyst | Alcohol/Phenol | Base (eq.) | Epichlorohydrin (eq.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBAB | Oleyl Alcohol | NaOH (2.3) | 3 | 60 | 3-4 | >75 | [4][5] |
| TBAB | Guaiacol | NaOH (2.0) | 1 | 40 | 6 | ~90 | [1] |
| BTEAC | 2-Methoxyphenol | NaOH | Excess | 30-35 | 4-5 | >97 (purity) | [3] |
| TBAB | 1-Naphthol | Solid Base | - | 70 | - | High | [2] |
Experimental Protocols
Protocol: Synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane using Phase Transfer Catalysis
This protocol is a generalized procedure based on common methodologies found in the literature.[1][3][7]
-
Preparation of Reactants:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-methoxyphenol (1 equivalent).
-
Add epichlorohydrin (3-5 equivalents) and the phase transfer catalyst, Tetrabutylammonium Bromide (TBAB) (0.02-0.05 equivalents).
-
-
Reaction Execution:
-
Prepare an aqueous solution of sodium hydroxide (1.5-2.5 equivalents).
-
Begin vigorous stirring of the organic mixture and heat to the desired temperature (e.g., 60-70°C).
-
Slowly add the NaOH solution to the reaction vessel over a period of 1-2 hours.
-
Maintain the temperature and stirring for an additional 3-5 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-methoxyphenol is consumed.
-
After completion, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess epichlorohydrin and solvent (if any) under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
-
References
- BenchChem. (2025). Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis.
- Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2001). Journal of the American Oil Chemists' Society, 78(4), 423–429.
- Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (n.d.).
- US Patent 5162547A, Process for the prepar
- Solvent-Free Synthesis of Glycidyl Ethers. (n.d.). Chalmers ODR.
- Halpern, M. PTC Etherification for Aryl Glycidyl Ether. PTC Organics.
- US Patent 6392064B2, Method of synthesizing glycidyl ether compounds in the absence of w
- Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bio-epoxy Resin Synthesis. (n.d.).
- A Process For Preparation Of 1 (2 Methoxyphenoxy)
- Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. (2012). Organic Process Research & Development.
- Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
- Solvent-free NaOH-Al2O3 supported synthesis of 1,3-diaryl-2-propene-1-ones. (n.d.).
- Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. iagi.or.id [iagi.or.id]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 13. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 14. sphinxsai.com [sphinxsai.com]
preventing polymerization of 2-[(4-Methoxyphenoxy)methyl]oxirane during storage
Welcome to the dedicated support center for 2-[(4-Methoxyphenoxy)methyl]oxirane (also known as Glycidyl 4-Methoxyphenyl Ether). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unwanted polymerization of this versatile epoxide during storage and handling. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
I. Understanding the Challenge: The Reactivity of the Oxirane Ring
This compound is a valuable reactive intermediate due to its three-membered oxirane (epoxide) ring.[1][2] This strained ring is susceptible to ring-opening reactions, which, while essential for its synthetic utility, also makes it prone to spontaneous polymerization.[3][4] This guide will equip you with the knowledge and protocols to mitigate this inherent reactivity and maintain the integrity of your material.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization in this compound during storage?
A: The primary cause is the inherent reactivity of the epoxide ring, which can be initiated by various factors.[3][4] Polymerization can be triggered by:
-
Contaminants: Trace amounts of acids, bases, or nucleophiles can catalyze the ring-opening process, leading to a chain reaction.[1]
-
Elevated Temperatures: Heat can provide the activation energy needed to initiate polymerization.[5][6]
-
Exposure to Light: Certain wavelengths of light can also promote radical formation and subsequent polymerization.
-
Moisture: Water can act as a nucleophile, initiating the ring-opening reaction.[7]
Q2: What are the ideal storage conditions for this compound?
A: To maximize shelf life and prevent polymerization, adhere to the following storage conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[6][8] Refrigeration is often recommended.[9]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
-
Container: Use tightly sealed, appropriate containers.[5][10] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Light: Protect from direct sunlight and other sources of UV light by using amber-colored containers or storing in a dark location.[11]
Q3: How can I tell if my this compound has started to polymerize?
A: Visual inspection and changes in physical properties are the first indicators:
-
Increased Viscosity: A noticeable thickening of the liquid is a primary sign of polymerization.
-
Formation of Solids: The appearance of precipitates or solid masses indicates advanced polymerization.
-
Color Change: A change from a colorless or pale yellow liquid to a darker or more opaque appearance can be an indicator.[1]
-
Exotherm: In advanced stages, the polymerization process can generate heat.
For more precise detection, analytical techniques such as NMR, IR spectroscopy, or chromatography can be employed to quantify the remaining monomer and detect the presence of oligomers or polymers.[12][13]
Q4: Can I use a polymerization inhibitor? If so, which ones are recommended?
A: Yes, the addition of a polymerization inhibitor is a common and effective strategy. Phenolic compounds and nitroxides are widely used inhibitors for monomers susceptible to free-radical polymerization.[][15] For epoxides, inhibitors that can scavenge cationic or anionic initiators may also be relevant. The choice and concentration of the inhibitor will depend on the specific application and subsequent purification requirements. Common examples include:
-
Hydroquinone: A widely used phenolic inhibitor.[15]
-
Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant and inhibitor.
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A stable nitroxide radical that is an effective inhibitor.[15]
It is crucial to ensure that the chosen inhibitor does not interfere with downstream reactions.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the polymerization of this compound.
Problem 1: Increased Viscosity or Solidification Observed in the Storage Container
| Potential Cause | Investigative Steps | Corrective Action |
| Improper Storage Temperature | 1. Verify the current storage temperature. 2. Review the temperature log if available. | 1. Immediately move the container to a cooler, temperature-controlled environment as recommended in the SDS (e.g., refrigeration).[9] 2. If partially solidified, gentle warming may redissolve the material, but be cautious as this can also accelerate polymerization. Monitor closely. |
| Contamination | 1. Review handling procedures. Were clean, dry spatulas and glassware used? 2. Was the container properly sealed after the last use? 3. Consider testing for common contaminants like water or acidic/basic residues. | 1. If the material is not fully polymerized, consider purification (e.g., distillation or chromatography) to remove contaminants and oligomers. 2. For future use, implement stricter handling protocols, including the use of inert gas blankets. |
| Container Material Incompatibility | 1. Confirm the material of the current storage container. 2. Check for any signs of degradation or leaching from the container. | 1. Transfer the material to a new, clean container made of a recommended material (e.g., amber glass or HDPE). |
| Age of the Material | 1. Check the date of receipt and the manufacturer's recommended shelf life. | 1. If the material is beyond its recommended shelf life, it may be prudent to discard it and obtain a fresh batch. 2. If it must be used, perform analytical testing (e.g., NMR, GC) to determine the purity before use. |
Problem 2: Inconsistent or Failed Reactions Using the Epoxide
| Potential Cause | Investigative Steps | Corrective Action |
| Partial Polymerization | 1. Analyze a sample of the starting material using techniques like ¹H NMR or GC to quantify the monomer content. 2. Look for the presence of broad peaks in the NMR spectrum, indicative of polymers. | 1. If significant polymerization has occurred, purify the remaining monomer before use. 2. Adjust the stoichiometry of your reaction to account for the lower concentration of the active epoxide. |
| Presence of Inhibitors | 1. If an inhibitor was added for storage, it may be interfering with your reaction. | 1. Remove the inhibitor before the reaction. This can often be achieved by passing the material through a column of activated alumina or by distillation. |
| Hydrolysis of the Epoxide | 1. Test for the presence of the corresponding diol, a product of hydrolysis, using techniques like LC-MS or GC-MS. | 1. Ensure all reagents and solvents are anhydrous. 2. Store the epoxide under a dry, inert atmosphere. |
Workflow for Investigating Polymerization
Caption: Troubleshooting workflow for polymerized this compound.
IV. Experimental Protocols
Protocol 1: Quantification of Monomer Content by ¹H NMR Spectroscopy
Objective: To determine the percentage of unpolymerized this compound in a sample.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of CDCl₃.
-
Prepare the Sample: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the internal standard stock solution.
-
Acquire the ¹H NMR Spectrum: Transfer the sample to an NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.
-
Data Analysis:
-
Integrate the characteristic proton signals for the epoxide ring of the monomer (typically around 2.7-3.4 ppm).
-
Integrate the signal for the internal standard.
-
Calculate the molar ratio of the monomer to the internal standard.
-
From this ratio and the known masses, calculate the weight percentage of the monomer in the sample.
-
Protocol 2: Removal of Polymerization Inhibitors
Objective: To remove phenolic inhibitors (e.g., hydroquinone, BHT) from this compound prior to reaction.
Materials:
-
Sample of this compound containing an inhibitor
-
Activated basic alumina
-
Chromatography column
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Prepare the Column: Pack a chromatography column with activated basic alumina as a slurry in the anhydrous solvent.
-
Load the Sample: Dissolve the epoxide sample in a minimal amount of the anhydrous solvent and load it onto the column.
-
Elute the Monomer: Elute the column with the anhydrous solvent, collecting the fractions. The inhibitor will be retained on the basic alumina.
-
Monitor the Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified epoxide.
-
Remove the Solvent: Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm Inhibitor Removal: Analyze a small sample of the purified material by a suitable method (e.g., GC-MS or HPLC) to confirm the absence of the inhibitor.
Mechanism of Polymerization
The polymerization of epoxides can proceed through either an anionic or cationic ring-opening mechanism, often initiated by trace impurities.
Caption: Cationic and anionic polymerization mechanisms of epoxides.
V. References
-
Safe Epoxy Storage: Essential Tips for Long-Term Preservation. (2019, February 24). Powerblanket. Retrieved January 7, 2026, from [Link]
-
ALLYL GLYCIDYL ETHER Safety Data Sheet. (2016, December 22). Gelest, Inc. Retrieved January 7, 2026, from [Link]
-
The Determination of Epoxide Groups. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Material Safety Data Sheet - Allyl glycidyl ether, 99+. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]
-
ALLYL GLYCIDYL ETHER HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 7, 2026, from [Link]
-
Epoxy Resin Storage Best Practices for Maximizing Shelf Life. (2025, November 5). Diamond Coat. Retrieved January 7, 2026, from [Link]
-
Stereoselective Epoxide Polymerization and Copolymerization. (n.d.). Chemical Reviews. Retrieved January 7, 2026, from [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Determination of epoxide position and configuration at the microgram level and recognition of epoxides by reaction thin-layer chromatography. (n.d.). Analytical Chemistry. Retrieved January 7, 2026, from [Link]
-
HANDLING AND STORAGE OF EPOXY RESINS. (n.d.). Epoxies, Etc. Retrieved January 7, 2026, from [Link]
-
Safety Guideline - Allyl glycidyl ether. (n.d.). ChemTrack.org. Retrieved January 7, 2026, from [Link]
-
SAFETY DATA SHEET - Protexior 793A. (2019, September 3). Dampney Company, Inc. Retrieved January 7, 2026, from [Link]
-
Reusable containers for Epoxy Resin. (2019, June 20). YouTube. Retrieved January 7, 2026, from [Link]
-
Argentimetric Method of Epoxides. (n.d.). Analytical Chemistry. Retrieved January 7, 2026, from [Link]
-
A Better Container for Mixing Epoxy. (2015, February 3). YouTube. Retrieved January 7, 2026, from [Link]
-
Immortal Ring-Opening Copolymerization of Epoxide and Isocyanate Using a Commercial Manganese Catalyst. (2025, November 2). ResearchGate. Retrieved January 7, 2026, from [Link]
-
How Do Polymerization Inhibitors Work? (2025, May 26). YouTube. Retrieved January 7, 2026, from [Link]
-
2-((4-METHOXYPHENOXY)METHYL)OXIRANE. (n.d.). Gsrs. Retrieved January 7, 2026, from [Link]
-
The thermal decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 7, 2026, from [Link]
-
2-[(2-methoxyphenoxy)methyl]oxirane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
((o-Methoxyphenoxy)methyl)oxirane. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Epoxides | Polymer & Pharmaceutical Synthesis. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]
-
Thermal decomposition reaction of 3,3,6,6-tetramethyl- 1,2,4,5-tetroxane in 2-methoxy- ethanol solution. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 2210-74-4: 2-[(2-Methoxyphenoxy)methyl]oxirane [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. mt.com [mt.com]
- 5. powerblanket.com [powerblanket.com]
- 6. epoxies.com [epoxies.com]
- 7. chillepoxy.com [chillepoxy.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. gelest.com [gelest.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
dealing with emulsions during the workup of Glycidyl 4-Methoxyphenyl Ether
Introduction: The Challenge of Emulsions in Glycidyl Ether Workups
Glycidyl 4-Methoxyphenyl Ether is a key building block in the synthesis of advanced polymers and pharmaceutical intermediates.[1][2] Its synthesis, often involving the reaction of 4-methoxyphenol with an epoxide precursor like epichlorohydrin under basic conditions, can generate impurities that possess surfactant-like properties.[3][4] During the subsequent aqueous workup and liquid-liquid extraction, these impurities, along with the product itself, can stabilize the interface between the organic and aqueous layers, leading to the formation of a stable emulsion.[5][6]
An emulsion is a dispersion of one liquid in another immiscible liquid, which presents as a cloudy, milky, or foamy third layer that refuses to separate.[7][8] This phenomenon severely complicates phase separation, leading to poor recovery of the desired product, contamination of the organic layer with aqueous impurities, and significant loss of time and materials. This guide provides a comprehensive framework for researchers to both prevent and resolve emulsion-related issues during the workup of Glycidyl 4-Methoxyphenyl Ether.
Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion and why is it a problem?
An emulsion is a stable mixture of two liquids that do not normally mix, like oil and water (or in this case, your organic solvent and an aqueous wash solution).[8] One liquid becomes dispersed as microscopic droplets within the other.[7] This is problematic in a workup because it makes a clean separation of the organic layer (containing your product) from the aqueous layer (containing salts and water-soluble impurities) impossible. The emulsion traps a significant amount of your product, leading to drastically reduced yields and complicating further purification steps.[5]
Q2: Why does the workup of Glycidyl 4-Methoxyphenyl Ether seem particularly prone to forming emulsions?
Several factors contribute to this issue:
-
Surfactant-like Impurities: The synthesis may involve phase-transfer catalysts (often quaternary ammonium salts) or result in partially reacted intermediates and salts of 4-methoxyphenol (phenoxides). These molecules have both polar (hydrophilic) and non-polar (hydrophobic) regions, allowing them to stabilize the oil-water interface and promote emulsification.[3][5]
-
High pH: Workups for glycidyl ether synthesis often involve washing with basic solutions to remove unreacted phenols. Strongly basic aqueous solutions are known to increase the likelihood of emulsion formation.[9]
-
Vigorous Agitation: Standard practice for extraction involves vigorous shaking to maximize surface area contact between the two phases. However, this high energy input can shear the liquids into fine droplets, creating a stubborn emulsion, especially when stabilizing agents are present.[5][10]
Q3: Can I predict if a reaction is likely to form an emulsion?
While not always predictable, certain conditions increase the risk. High concentrations of reactants, the use of chlorinated solvents like dichloromethane (which are prone to emulsions), and the presence of fine solid particulates can all be warning signs.[9][10] If your reaction mixture appears soapy or contains visible solids before the workup, proceed with caution and employ preventative measures.
Troubleshooting Guide: From Prevention to Resolution
As a guiding principle, it is always easier and more efficient to prevent an emulsion from forming than to break one that is already stable.[5][7]
Part 1: Preventative Measures
If you know a specific reaction is prone to emulsions, or if you are working with a new procedure, adopt these preventative strategies.
-
Gentle Agitation: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions or swirling.[5][11] This allows for sufficient interfacial contact for extraction to occur without providing the high shear force that creates emulsions.
-
Pre-emptive "Salting Out": Before beginning the extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[6][12] This technique, known as "salting out," increases the ionic strength and density of the aqueous phase, which decreases the solubility of organic compounds in the aqueous layer and helps to destabilize the interface, preventing emulsion formation.[13][14]
-
Solvent Management: If possible, evaporate the reaction solvent after the reaction is complete and then redissolve the crude residue in your desired extraction solvent.[15] This removes potentially problematic solvent-miscible impurities before the aqueous wash.
Part 2: How to Break a Formed Emulsion
If you are currently facing a stable emulsion, follow this decision-making workflow. Start with the simplest and least invasive methods first.
The following diagram outlines a logical progression for tackling an existing emulsion.
Caption: Decision-making workflow for breaking emulsions.
Detailed Experimental Protocols
Protocol 1: Breaking an Emulsion using "Salting Out"
This is the most common and often most successful technique for breaking emulsions formed during aqueous workups.[5][13]
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (brine). This can be done by adding NaCl to water with stirring until no more salt dissolves.
-
Addition: Transfer the entire emulsified mixture to a separatory funnel large enough to accommodate a 25-30% volume increase. Add a volume of saturated brine equal to approximately 20-25% of the total volume of the emulsion.
-
Mixing: Stopper the funnel and invert it gently several times. Do NOT shake vigorously. You should observe the emulsion begin to break and the layers start to clarify.
-
Separation: Allow the funnel to stand undisturbed in a ring clamp for 10-20 minutes. The increased ionic strength of the aqueous layer forces the separation of the organic phase.[14]
-
Collection: Once a clear interface has formed, carefully drain the lower (denser) layer, followed by the now-clarified upper layer into separate flasks.
Protocol 2: Breaking an Emulsion by Filtration
This physical method works by passing the mixture through a filter aid that disrupts the fine droplets, allowing them to coalesce.[7][15]
-
Apparatus Setup: Place a plug of glass wool into the neck of a large glass funnel. Alternatively, set up a Büchner funnel with a filter paper and add a 1-2 cm thick pad of Celite® (diatomaceous earth).
-
Filtration: Place a large Erlenmeyer flask or beaker under the funnel. Pour the entire emulsified mixture directly onto the Celite pad or through the glass wool plug.
-
Coalescence: The filter medium provides a large surface area that helps to break up the dispersed droplets, forcing them to merge back into a bulk liquid phase.[5][8]
-
Separation: Collect the filtrate, which should now consist of two distinct, immiscible layers. Transfer this mixture to a clean separatory funnel and allow the layers to settle completely before separating them as usual.
Summary of Emulsion-Breaking Techniques
The table below provides a comparative overview of the primary methods for resolving emulsions.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Patience (Waiting) | Gravity slowly separates the dispersed droplets.[10][12] | No reagent addition; simplest method. | Very slow; may not work for stable emulsions. |
| Salting Out (Brine) | Increases the ionic strength and density of the aqueous phase, forcing separation.[8][13] | Highly effective, fast, and inexpensive.[5] | Adds salt to the aqueous layer, which may be undesirable for some applications. |
| Filtration (Celite®) | The filter aid physically disrupts the dispersed droplets, causing them to coalesce.[15] | Effective for many emulsions; removes fine particulates. | Can be slow; may lead to some product loss on the filter medium. |
| Centrifugation | Applies a strong g-force to accelerate gravitational separation.[7][16] | Very effective for small volumes and stubborn emulsions. | Requires a centrifuge; impractical for large-scale workups (>500 mL). |
| Solvent Dilution | Alters the density and polarity of the organic phase to destabilize the emulsion.[5][10][15] | Can be effective and simple to perform. | Increases total solvent volume, requiring more time for subsequent evaporation. |
| pH Adjustment | Protonates or deprotonates surfactant-like impurities, changing their solubility and breaking the emulsion.[12][17] | Can be very effective if the emulsifier is pH-sensitive. | May cause degradation of pH-sensitive products. |
References
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. (2025-05-14).
- Biotage. Tackling emulsions just got easier. (2023-01-17).
- LCGC International. Enhancing Extractions by Salting Out. (2023-08-01).
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018-05-17).
- University of York, Chemistry Teaching Labs. Problems with extractions.
- Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?. (2018-06-03).
- Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. (2014-11-07).
- Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. (2022-04-07).
- Columbia University. solid-liquid extraction.
- YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024-02-25).
- MySkinRecipes. Glycidyl 4-methoxyphenyl ether.
- PubChem. Guaiacol glycidyl ether, (S)-.
- Chalmers ODR. Solvent-Free Synthesis of Glycidyl Ethers.
- Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014-03-01).
- ResearchGate. Synthesis and properties of n-butyl glycidyl ether as cationic type UV-curing diluent. (2025-08-06).
Sources
- 1. Glycidyl 4-methoxyphenyl ether [myskinrecipes.com]
- 2. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
- 3. odr.chalmers.se [odr.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. columbia.edu [columbia.edu]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. azom.com [azom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. quora.com [quora.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Technical Support Center: Scale-Up of 1-(4-Methoxyphenoxy)-2,3-epoxypropane Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Methoxyphenoxy)-2,3-epoxypropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Introduction to the Synthesis
The synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane, a valuable building block in pharmaceutical and chemical industries, typically involves the reaction of 4-methoxyphenol with an excess of epichlorohydrin in the presence of a base. Phase transfer catalysis is often employed to enhance reaction rates and yields. While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction control, impurity formation, and product purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(4-Methoxyphenoxy)-2,3-epoxypropane on a larger scale?
A1: The most prevalent industrial method is the reaction of 4-methoxyphenol with epichlorohydrin using a phase transfer catalyst (PTC) and an aqueous solution of a strong base, such as sodium hydroxide.[1][2] This approach is favored for its efficiency and the ability to use inexpensive reagents.[3] Solvent-free or minimal-solvent conditions are also being explored to improve process economics and environmental footprint.[4][5][6]
Q2: What are the primary safety concerns when working with epichlorohydrin at scale?
A2: Epichlorohydrin is a highly toxic, flammable, and carcinogenic substance.[7][8][9][10] Key safety precautions during scale-up include:
-
Engineering Controls: Using a closed system with proper ventilation to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wearing appropriate chemical-resistant gloves, clothing, eye protection, and respiratory protection.
-
Reaction Monitoring: Implementing strict temperature control to prevent runaway reactions, as epichlorohydrin can polymerize violently with heat or in the presence of strong acids and bases.[7][11]
-
Emergency Preparedness: Having emergency showers, eyewash stations, and appropriate fire extinguishing agents readily available.
Q3: What are the typical impurities I should expect, and how do they form?
A3: During the synthesis, several side reactions can lead to impurities that complicate purification and affect product quality. The most common impurities include:
-
Dimer Impurity: Formed when the product, 1-(4-Methoxyphenoxy)-2,3-epoxypropane, reacts with another molecule of 4-methoxyphenoxide. This is more prevalent with longer reaction times or insufficient excess of epichlorohydrin.[12][13]
-
Chlorohydrin Impurity: Results from the incomplete cyclization of the intermediate formed after the initial reaction of the phenoxide with epichlorohydrin.[14]
-
Dihydroxy Impurity: Arises from the hydrolysis of the epoxide ring of either the product or epichlorohydrin.[14]
-
Unreacted 4-methoxyphenol: Can remain if the reaction does not go to completion.
Q4: Is a phase transfer catalyst always necessary for this reaction?
A4: While not strictly essential, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyl triethyl ammonium chloride (BTEAC) is highly recommended for scale-up.[1][2][15] The PTC facilitates the transfer of the 4-methoxyphenoxide anion from the aqueous phase to the organic phase (epichlorohydrin), significantly increasing the reaction rate and allowing for milder reaction conditions.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of 1-(4-Methoxyphenoxy)-2,3-epoxypropane synthesis.
Issue 1: Low Reaction Conversion or Slow Reaction Rate
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Phase Transfer | 1. Increase PTC Concentration: Gradually increase the molar percentage of the phase transfer catalyst. 2. Select a More Efficient PTC: Consider catalysts like tetrabutylammonium bromide (TBAB) known for their effectiveness in glycidyl ether synthesis.[1] | The PTC is crucial for transporting the phenoxide nucleophile across the phase boundary to react with epichlorohydrin. Insufficient catalyst leads to a slow reaction rate. |
| Insufficient Base | 1. Verify Stoichiometry: Ensure at least a stoichiometric amount of base (e.g., NaOH) relative to 4-methoxyphenol is used. An excess is often beneficial. 2. Monitor pH: Maintain a high pH in the aqueous phase throughout the reaction. | The base is required to deprotonate the 4-methoxyphenol to form the reactive phenoxide anion. |
| Low Reaction Temperature | 1. Optimize Temperature: Gradually increase the reaction temperature, for example, to 40-60°C, while carefully monitoring for exotherms.[15][16] | Higher temperatures generally increase reaction rates. However, excessive heat can lead to side reactions and safety hazards with epichlorohydrin.[7] |
| Poor Mixing | 1. Increase Agitation Speed: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | Effective mixing is critical in a biphasic system to facilitate the interaction between reactants with the aid of the PTC. |
Issue 2: High Levels of Dimer and Other Impurities
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Stoichiometry of Reactants | 1. Increase Excess of Epichlorohydrin: Use a larger molar excess of epichlorohydrin relative to 4-methoxyphenol.[14] | A higher concentration of epichlorohydrin increases the probability of the phenoxide reacting with it rather than the already formed product, thus minimizing dimer formation. |
| Prolonged Reaction Time | 1. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint. | Over-extending the reaction time after the 4-methoxyphenol is consumed can promote the formation of byproducts. |
| High Reaction Temperature | 1. Lower Reaction Temperature: Operate at the lowest effective temperature that provides a reasonable reaction rate. | Elevated temperatures can accelerate side reactions, including dimer formation and hydrolysis of the epoxide. |
| Inefficient Quenching | 1. Prompt Work-up: Proceed with the work-up and separation of the organic layer as soon as the reaction is complete. | Delaying the work-up can allow for continued side reactions in the basic reaction mixture. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Emulsion Formation During Work-up | 1. Add Brine: During the aqueous wash steps, use a saturated sodium chloride solution to help break the emulsion. 2. Centrifugation: For persistent emulsions, centrifugation can be an effective separation method at scale. | The addition of salt increases the ionic strength of the aqueous phase, which can help to coalesce the dispersed organic droplets. |
| Incomplete Removal of Epichlorohydrin | 1. Vacuum Distillation: Employ vacuum distillation to effectively remove the excess, higher-boiling epichlorohydrin.[14] | Epichlorohydrin has a significantly lower boiling point than the product, allowing for its removal under reduced pressure at moderate temperatures, which also prevents product degradation. |
| Product Purity Below Specification | 1. Fractional Vacuum Distillation: For high purity requirements, a fractional vacuum distillation is necessary to separate the product from closely boiling impurities.[2] | This technique provides the necessary separation efficiency to remove impurities with boiling points near that of the desired product. |
Experimental Workflow & Diagrams
Typical Synthesis Workflow
The general procedure for the phase-transfer catalyzed synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane is outlined below.
Caption: A typical experimental workflow for the synthesis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
Phase Transfer Catalysis Mechanism
The role of the phase transfer catalyst is to shuttle the phenoxide anion from the aqueous phase to the organic phase.
Caption: Mechanism of phase transfer catalysis in glycidyl ether synthesis.
References
- Epichlorohydrin - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis. (2025). Benchchem.
- Epichlorohydrin (1-Chloro-2,3- Epoxypropane). (n.d.). U.S. Environmental Protection Agency.
- What is Epichlorohydrin ( ECH )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025, January 10). ChemSafetyPRO.
- Epichlorohydrin - Product Stewardship Summary. (n.d.). Ashland.
- RoC Profile: Epichlorohydrin. (n.d.). National Toxicology Program, U.S. Department of Health and Human Services.
- Kang, H. C., & Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429.
- Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether. (2021). MDPI.
- Solvent-Free Synthesis of Glycidyl Ethers. (n.d.). Chalmers University of Technology.
- Kang, H. C., et al. (2002). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. U.S.
- Industrial Phase-Transfer Catalysis. (n.d.). Specialty Chemicals Magazine.
- Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (2022). Proceedings PIT IAGI 51st 2022 MAKASSAR, SOUTH SULAWESI.
- Process for the preparation of glycidyl ethers. (1992). U.S.
- Process for preparation of glycidyl ether. (2000). U.S.
- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. (2016).
- A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. (2010).
- Preparation of ranolazine. (2010).
- Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. (2016). American Chemical Society.
- Preparation of ranolazine. (2011). U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 3. phasetransfer.com [phasetransfer.com]
- 4. researchgate.net [researchgate.net]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. ashland.com [ashland.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. qatransport.com [qatransport.com]
- 12. WO2010025370A2 - Preparation of ranolazine - Google Patents [patents.google.com]
- 13. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. iagi.or.id [iagi.or.id]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 2-[(4-Methoxyphenoxy)methyl]oxirane by HPLC
Welcome to the technical support center for the analysis of 2-[(4-Methoxyphenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities by High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key intermediate in the synthesis of several pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive resource for identifying and troubleshooting issues related to the HPLC analysis of this compound and its potential impurities. The information herein is grounded in established analytical principles and regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Part 1: Understanding Potential Impurities
A robust analytical method is built upon a foundational understanding of the potential impurities that may be present. For this compound, impurities can originate from the synthesis process or degradation.
Synthesis-Related Impurities
The synthesis of this compound typically involves the reaction of 4-methoxyphenol with an epoxide precursor like epichlorohydrin under basic conditions. Based on this, the following process-related impurities can be anticipated:
-
Impurity A: 4-Methoxyphenol (Starting Material) : Unreacted starting material is a common process impurity.
-
Impurity B: Epichlorohydrin (Starting Material) : Residual amounts of this reactive starting material may remain.
-
Impurity C: Regioisomer : During the synthesis, the epoxide ring can be formed at a different position, leading to a regioisomer.
-
By-products : Other side reactions can lead to various by-products, which may be present at low levels.
Degradation-Related Impurities
The epoxide ring in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[4] This leads to the formation of a primary degradation product:
-
Impurity D: 1-(4-Methoxyphenoxy)propane-2,3-diol : Formed by the hydrolytic opening of the oxirane ring.[4][5]
The following diagram illustrates the potential formation pathways of these key impurities.
Caption: Potential impurity formation pathways.
Part 2: Recommended HPLC Method
The following stability-indicating HPLC method is recommended as a starting point for the analysis of this compound and its impurities. This method is based on a published UPLC method and established principles of reversed-phase chromatography.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 (L1), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See table below |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 223 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Mobile Phase Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Peak
-
Question: My main peak for this compound is tailing significantly. What could be the cause and how can I fix it?
-
Answer:
-
Check for Column Overload: Injecting too concentrated a sample is a common cause of peak tailing. Try diluting your sample by a factor of 5 or 10 and re-injecting.
-
Assess Secondary Interactions: Silanol groups on the silica backbone of the C18 column can cause tailing with polar compounds.
-
Solution A: Adjust Mobile Phase pH: Add a small amount of a buffer (e.g., 0.1% formic acid or phosphoric acid) to both mobile phase A and B to suppress silanol interactions.
-
Solution B: Use a Different Column: Consider a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
-
Inspect for Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time of my main peak is shifting between injections. What should I check?
-
Answer:
-
Ensure Proper Column Equilibration: Inadequate equilibration between gradient runs is a frequent cause of retention time drift. Increase the column equilibration time at the end of your gradient program.
-
Verify Mobile Phase Composition: Inaccurately prepared mobile phases can lead to shifting retention times. Always use HPLC-grade solvents and prepare fresh mobile phases daily. Ensure the mobile phase components are thoroughly mixed.
-
Check for Leaks and Pump Issues: A leak in the HPLC system will cause pressure fluctuations and, consequently, retention time variability. Check all fittings for leaks. Listen for any unusual noises from the pump which might indicate a problem with the seals or check valves.
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven is crucial for maintaining a stable temperature.
-
Issue 3: Poor Resolution Between the Main Peak and an Impurity
-
Question: I have an impurity that is co-eluting or has very poor resolution with the main this compound peak. How can I improve the separation?
-
Answer:
-
Optimize the Gradient:
-
Shallow the Gradient: If the peaks are eluting close together, make the gradient shallower around the elution time of the main peak. For example, you could add a step in your gradient where the percentage of mobile phase B increases more slowly.
-
-
Change Mobile Phase B: If acetonitrile does not provide adequate resolution, try substituting it with methanol. Methanol has different selectivity and may improve the separation of closely eluting compounds.
-
Adjust the pH: If the impurity is ionizable, adjusting the pH of the mobile phase can significantly alter its retention time and improve resolution.
-
Consider a Different Column: If mobile phase optimization is unsuccessful, a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with different bonding chemistry) may provide the necessary selectivity.
-
The following flowchart provides a systematic approach to troubleshooting poor resolution.
Caption: Troubleshooting workflow for poor peak resolution.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What are the regulatory requirements for identifying and qualifying impurities?
-
A1: The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][6] Generally, impurities found at levels above 0.10% should be identified, and qualification is required for impurities above a certain threshold, which depends on the maximum daily dose of the drug.[2]
-
-
Q2: How can I perform a forced degradation study for this compound?
-
A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and developing a stability-indicating method.[] For this compound, you should expose it to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 80 °C for 24-48 hours.
-
Photolytic Degradation: Expose the sample to UV and visible light. The goal is to achieve 5-20% degradation of the main compound.
-
-
-
Q3: My baseline is noisy. What are the common causes?
-
A3: A noisy baseline can be caused by several factors:
-
Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.
-
Air Bubbles in the System: Degas your mobile phase before use and ensure the pump is properly primed.
-
Detector Issues: A failing lamp in the UV detector can cause noise. Check the lamp's energy output.
-
Leaks: Leaks in the system can cause pressure fluctuations that manifest as baseline noise.
-
-
-
Q4: What is a "mass balance" in the context of a stability study, and why is it important?
-
A4: Mass balance is an important aspect of forced degradation studies. It is the process of accounting for all the mass of the drug substance after degradation. Ideally, the decrease in the amount of the main compound should be accounted for by the sum of the amounts of all the degradation products formed. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.
-
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Polymer Chemistry. (2019). Accelerated hydrolytic degradation of ester-containing biobased epoxy resins.
- Robertson, M. L. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Slideshare. (n.d.). ICH- Q3 Impurity.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- SpecialChem. (n.d.). Prevent Degradation via Hydrolysis.
- ResearchGate. (2025). Mechanisms of Hydrolysis and Rearrangements of Epoxides.
- TCI Chemicals. (n.d.). This compound.
- MedCrave. (2016). Forced degradation studies.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. 2-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]OXIRANE synthesis - chemicalbook [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-[(4-Methoxyphenoxy)methyl]oxirane
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 2-[(4-Methoxyphenoxy)methyl]oxirane. This compound, a key intermediate and potential impurity in various synthetic pathways, demands precise and reliable analytical oversight.
The methodologies and validation protocols discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is scientifically sound and aligned with global regulatory expectations.[1][2] This guide does not merely present protocols but delves into the causality behind experimental choices, offering a practical, experience-driven perspective on method validation.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] For a compound like this compound, this typically involves quantifying its presence as an active pharmaceutical ingredient (API) intermediate or detecting it as a trace-level impurity. The choice between analytical techniques is governed by factors such as the analyte's volatility, thermal stability, concentration levels, and the complexity of the sample matrix.
This guide will compare two primary analytical approaches:
-
High-Performance Liquid Chromatography (HPLC/UPLC): A versatile technique suitable for a wide range of compounds, particularly effective for non-volatile or thermally labile molecules.
-
Gas Chromatography (GC): A powerful method for volatile and semi-volatile compounds, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for high sensitivity.
The validation of these methods will be explored through the lens of core performance characteristics as defined by ICH Q2(R2), including specificity, linearity, accuracy, precision, and robustness.[3]
Visualizing the Validation Workflow
A robust analytical method validation process follows a structured workflow, ensuring all performance characteristics are systematically evaluated.
Caption: A typical workflow for analytical method validation, from development to application.
Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC is often the method of choice for pharmaceutical intermediates due to its wide applicability and high precision. For this compound, a C18 column is a logical starting point, offering excellent retention and separation of moderately polar compounds.
Causality Behind Experimental Choices
-
Detector: A Photodiode Array (PDA) or UV detector is selected, as the methoxyphenyl group in the analyte is a strong chromophore. A detection wavelength of around 227 nm is typically effective for this structural motif.[4]
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH-modifying additive like formic acid for peak shape improvement) and a polar organic solvent like acetonitrile or methanol is employed.[4][5] This allows for the efficient elution of the target analyte while separating it from potential impurities with different polarities.
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for the aromatic and ether functionalities of the molecule.[5]
Experimental Protocol: Stability-Indicating RP-HPLC
This protocol is designed not only to quantify this compound but also to separate it from potential degradation products, making it a "stability-indicating" method.[6][7]
-
Chromatographic System:
-
System: Agilent 1260 Infinity II LC System or equivalent, with a PDA detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 227 nm.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing the analyte to achieve a theoretical concentration of approximately 50 µg/mL in the diluent.
-
Validation of the RP-HPLC Method
To ensure the method is stability-indicating, forced degradation studies are essential.[6][8] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products.
-
Acid Hydrolysis: Reflux sample in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
The method's specificity is confirmed if the main analyte peak is well-resolved from any degradation product peaks, and the peak purity analysis (via PDA detector) shows no co-eluting impurities.[9]
| Validation Parameter | Acceptance Criteria | Typical Result for Analogous Method |
| Specificity | No interference at the retention time of the analyte. Peak purity > 990. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| LOD | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes | Passed |
Note: Typical results are based on published methods for structurally similar compounds and serve as a guide.[4][5]
Section 2: Gas Chromatography (GC) Method
GC is a highly suitable alternative for analyzing this compound, given its volatility. Coupling with a Flame Ionization Detector (FID) provides a robust, cost-effective quantitative tool, while a Mass Spectrometer (MS) offers higher sensitivity and structural confirmation.
Causality Behind Experimental Choices
-
Injector: A split/splitless injector is used to handle a range of concentrations. For trace analysis, a splitless injection maximizes the amount of analyte reaching the column.
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), provides good separation for compounds of this type based on boiling point and polarity.[10]
-
Detector: FID is a universal detector for organic compounds and offers excellent linearity and robustness. For higher specificity and lower detection limits, MS is preferred.[11]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas due to their high efficiency.
Experimental Protocol: GC-FID
-
Chromatographic System:
-
System: Agilent 8890 GC System or equivalent, with an FID detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Detector Temperature: 300°C.
-
-
Preparation of Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare serial dilutions to cover a range from 5 µg/mL to 150 µg/mL.
-
Sample Solution: Prepare the sample to a theoretical concentration of approximately 100 µg/mL in the solvent.
-
Validation of the GC-FID Method
The validation process mirrors that of the HPLC method, focusing on the same ICH Q2(R2) parameters.
| Validation Parameter | Acceptance Criteria | Typical Result for Analogous Method |
| Specificity | Baseline resolution from solvent and impurities. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | 80-120% of test concentration | 5.0 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 2.0% | Repeatability: 0.9%; Intermediate: 1.5% |
| LOD | Signal-to-Noise ratio ≥ 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes | Passed |
Note: Typical results are based on established GC methods for glycidyl ethers and serve as a guide.[10][11]
Method Comparison and Selection Logic
The choice between HPLC and GC is dictated by the specific analytical objective.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Dev, R., Tyagi, A., Kumar, R., Kumar, P., Kumar, A., Bhargava, S., Prakash, A. and Singh, R. (2019) Method Development and Validation of 2-[(2-Methoxyphenoxy) Methyl] Oxirane Content in Ranolazine Drug Substance by LC-MS/MS. Journal of Chemistry and Chemical Sciences, 9, 214-225. - References - Scientific Research Publishing [scirp.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Stability indicating HPLC method: Significance and symbolism [wisdomlib.org]
- 8. Forced Degradation [sgs.com]
- 9. researchgate.net [researchgate.net]
- 10. Restek - Artikel [de.restek.com]
- 11. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
chiral HPLC method for the separation of 2-[(4-Methoxyphenoxy)methyl]oxirane enantiomers
An In-Depth Technical Guide to the Chiral HPLC Separation of 2-[(4-Methoxyphenoxy)methyl]oxirane Enantiomers
Executive Summary
The enantioselective separation of this compound, a critical chiral building block in the synthesis of pharmaceuticals such as beta-blockers, is paramount for ensuring stereochemical purity and therapeutic efficacy.[1] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving its (R)- and (S)-enantiomers. We delve into the performance of polysaccharide-based chiral stationary phases (CSPs), compare mobile phase strategies, and present supporting experimental data to guide researchers in selecting and optimizing a robust separation method. The discussion is grounded in the principles of chiral recognition, explaining the causality behind method choices to provide a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity
This compound, also known as Glycidyl 4-Methoxyphenyl Ether, is a versatile intermediate in organic synthesis.[2] Its epoxide ring is susceptible to nucleophilic attack, making it a valuable precursor for introducing a glyceryl moiety into more complex molecules. In the pharmaceutical industry, the stereochemistry of this oxirane is of utmost importance, as it directly dictates the stereochemistry of the final active pharmaceutical ingredient (API).[1]
Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[3] Regulatory bodies like the FDA have stringent guidelines that often require the marketing of single-enantiomer drugs to maximize therapeutic benefit and minimize potential side effects.[3][4] Consequently, the development of reliable analytical methods to separate and quantify the enantiomers of chiral intermediates like this compound is a critical step in drug development and quality control.
Fundamentals of Chiral Recognition in HPLC
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment within the HPLC system.[5] This is most commonly achieved by using a chiral stationary phase (CSP).[6] The underlying principle is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3][6] Differences in the stability or energy of these complexes lead to different retention times and, thus, separation.
For oxirane derivatives, polysaccharide-based CSPs have proven to be particularly effective.[7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form complex three-dimensional structures with "chiral pockets".[6] Chiral recognition is achieved through a combination of interactions, including:
-
Hydrogen Bonding: With the carbamate linkages of the polysaccharide derivatives.
-
π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups on the chiral selector.
-
Steric Interactions (Inclusion): Where one enantiomer fits more favorably into the chiral cavity of the CSP than the other.[8]
Comparative Analysis of Chiral HPLC Methods
Method development for chiral separations often involves screening a variety of CSPs and mobile phases.[9] Polysaccharide-based columns are a primary choice due to their broad applicability.[7] Below is a comparison of methods suitable for the separation of this compound enantiomers, based on published data for the target analyte and structurally similar compounds.
Table 1: Comparison of Chiral HPLC Methods for Oxirane Derivatives
| Parameter | Method 1 (Recommended) | Method 2 (Alternative) |
| Analyte | This compound | Glycidyl Tosylate (structurally related epoxide) |
| Chiral Stationary Phase | CHIRALCEL® OD | Chiralpak® AD-H |
| Selector Type | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mode | Normal Phase | Normal Phase |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | n-Hexane / Ethanol |
| Composition | Varies (e.g., 90:10 v/v) | 70:30 (v/v) |
| Flow Rate | ~1.0 mL/min | 1.2 mL/min |
| Temperature | Ambient (~25 °C) | 40 °C |
| Detection | UV (e.g., 254 nm or 275 nm) | UV |
| Resolution (Rs) | > 2.0 (Reported for the racemate)[10] | > 2.0[11] |
| Reference | Takano et al., 1992[10] | Barbas et al., 2008[11] |
In-Depth Discussion: Rationale and Optimization
The Choice of Chiral Stationary Phase
The selection of the CSP is the most critical factor in a chiral separation.
-
CHIRALCEL® OD (Cellulose-based): This CSP is highly effective for the separation of this compound.[10] The helical structure of the cellulose derivative provides the necessary steric environment. The chiral recognition is likely dominated by hydrogen bonding between the analyte's ether and epoxide oxygens and the carbamate groups on the CSP, as well as π-π stacking with the methoxyphenyl ring.
-
Chiralpak® AD (Amylose-based): While CHIRALCEL® OD and Chiralpak® AD are both derivatives of tris(3,5-dimethylphenylcarbamate), the underlying polysaccharide backbone (cellulose vs. amylose) imparts a different three-dimensional structure, leading to different selectivities.[3] For many oxiranes, Chiralpak® AD has shown excellent separation ability.[7] Screening both column types is a standard and highly effective strategy in method development.[9]
The Role of the Mobile Phase
For polysaccharide CSPs, normal-phase chromatography is typically the starting point.
-
Primary Solvents: An apolar solvent like n-hexane or heptane is used as the main component.
-
Alcohol Modifier: A small amount of an alcohol (the polar modifier), such as isopropanol (IPA) or ethanol, is crucial. The alcohol competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP. The type and concentration of the alcohol directly control retention and enantioselectivity.[11]
-
Increasing Alcohol Concentration: Generally decreases retention times but can also reduce the resolution. An optimal balance must be found.
-
Alcohol Type: The structure of the alcohol (e.g., Ethanol vs. IPA) can subtly alter the solvation of the CSP and the analyte, sometimes leading to significant changes in selectivity (α).
-
The workflow for developing a robust chiral method follows a systematic screening and optimization process.
Caption: Chiral HPLC method development workflow.
Chiral Recognition Mechanism
The enantioselectivity arises from the differential interaction energy between each enantiomer and the CSP. For this compound on a cellulose-based CSP, one enantiomer can establish multiple, stable interaction points simultaneously (e.g., hydrogen bond, π-π stacking, steric fit), while the other cannot, leading to its faster elution.
Caption: Proposed chiral recognition mechanism.
Detailed Experimental Protocol (Method 1)
This protocol outlines the recommended method for separating the enantiomers of this compound.
Objective: To achieve baseline separation (Rs ≥ 2.0) of the enantiomers.
1. Materials and Equipment:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIRALCEL® OD, 250 x 4.6 mm, 5 µm particle size.
-
Chemicals: HPLC-grade n-Hexane and Isopropanol (IPA). Racemic this compound standard.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes (adjust as needed based on retention times).
3. System Suitability:
-
Before running samples, perform an injection of the racemic standard.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.
-
The tailing factor for each peak should be between 0.8 and 1.5.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere.
-
Inject the prepared racemic standard to determine the retention times of the two enantiomers and verify system suitability.
-
Inject unknown samples for analysis.
-
Quantify the enantiomers by comparing their peak areas to those of a standard curve if absolute quantification is required, or calculate enantiomeric excess (% ee) using the peak areas of the two enantiomers.
5. Optimization Notes:
-
If retention times are too long, cautiously increase the percentage of IPA (e.g., to 12% or 15%).
-
If resolution is insufficient, decrease the percentage of IPA (e.g., to 8% or 5%). This will increase retention but may improve separation.
-
Lowering the temperature can sometimes enhance resolution at the cost of longer run times and higher backpressure.
Conclusion
The enantioselective separation of this compound is reliably achieved using chiral HPLC with polysaccharide-based stationary phases. The CHIRALCEL® OD column operating in normal-phase mode with a n-Hexane/Isopropanol mobile phase provides a robust and effective method for baseline resolution.[10] While Chiralpak® AD columns also present a strong alternative, the cellulose-based phase is a well-documented starting point.[7][11] A systematic approach involving the screening of both CSP types followed by fine-tuning of the alcohol modifier concentration is the most efficient path to developing a validated method suitable for quality control and research applications.
References
- Barbas, C., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Chromatography A.
- ResearchGate. (n.d.). Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK® IA.
- Regis Technologies. (n.d.). Chiral Stationary Phases.
- Smuts, J., et al. (2015). Preparation and evaluation of HPLC chiral stationary phases based on cationic/basic derivatives of cyclofructan 6. Journal of Liquid Chromatography & Related Technologies.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- GSRS. (n.d.). 2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- American Laboratory. (2005). A Novel Chemical Route to Stable, Regenerable Zirconia-Based Chiral Stationary Phases for HPLC.
- Smolecule. (2023). (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane.
- National Institutes of Health (NIH). (n.d.). 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane.
- TCI Chemicals. (n.d.). This compound.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Inorganic Chemistry. (2018). Enantioselective Separation over a Chiral Biphenol-Based Metal-Organic Framework.
- National Institutes of Health (NIH). (n.d.). ((o-Methoxyphenoxy)methyl)oxirane. PubChem.
- ResearchGate. (n.d.). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.
- BenchChem. (n.d.). Comparative Analysis of (R)- and (S)-Isomers of 2-[(2-Methoxyphenoxy)methyl]oxirane.
- Takano, S., Setoh, M., & Ogasawara, K. (1992). RESOLUTION OF RACEMIC 0-(4-METHOXYPHENYL)-GLYCIDOL. HETEROCYCLES, 34(1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 2211-94-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. eijppr.com [eijppr.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Excess of Glycidyl 4-Methoxyphenyl Ether
For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral compounds, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control, process optimization, and regulatory compliance. Glycidyl 4-methoxyphenyl ether, a valuable chiral building block, is no exception. Its stereochemical purity is paramount, directly influencing the efficacy and safety of downstream products. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess of Glycidyl 4-methoxyphenyl ether: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present validated protocols adapted for this specific analyte, and offer a comparative analysis to guide your selection of the most suitable method.
The Criticality of Enantiomeric Purity
Glycidyl 4-methoxyphenyl ether possesses a single stereocenter at the C2 position of the oxirane ring, leading to the existence of two enantiomers: (R)- and (S)-Glycidyl 4-methoxyphenyl ether. In a biological system, these enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to precisely measure the proportion of one enantiomer to the other is not merely an analytical exercise but a critical necessity in pharmaceutical development and asymmetric synthesis.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The method's efficacy hinges on the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with each enantiomer.[1] The differing stability of these complexes results in different retention times, allowing for their separation and quantification.
A. The Principle of Chiral Recognition on Polysaccharide-Based CSPs
For glycidyl ethers and related compounds, polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be highly effective.[2][3] Chiral recognition on these phases is a multimodal process involving a combination of attractive interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] The hydroxyl and ether linkages of the glycidyl moiety, along with the aromatic methoxyphenyl group, provide multiple points for these interactions with the carbamate derivatives on the polysaccharide backbone of the CSP. The precise fit and combination of these interactions for one enantiomer will be more favorable than for the other, leading to the observed separation.
A column such as Chiralcel® OD-H, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support, has demonstrated excellent resolving power for analogous compounds.[2][4] The selection of a normal-phase mobile system, typically a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol, is crucial. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing resolution and analysis time.
B. Experimental Protocol: Chiral HPLC
This protocol is adapted from established methods for similar glycidyl derivatives.[2][4]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane / 2-Propanol (IPA)
-
Sample: Glycidyl 4-methoxyphenyl ether (racemic standard and test sample)
-
Solvent for sample dissolution: Mobile phase
2. Chromatographic Conditions:
-
Mobile Phase Composition: n-Hexane:IPA (90:10, v/v). This ratio is a starting point and should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the methoxyphenyl group)
-
Injection Volume: 10 µL
-
Sample Concentration: ~1 mg/mL
3. Methodology:
-
Prepare the mobile phase by accurately mixing the specified volumes of n-hexane and 2-propanol. Degas the solution before use.
-
Dissolve the Glycidyl 4-methoxyphenyl ether sample in the mobile phase to the desired concentration.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard of Glycidyl 4-methoxyphenyl ether to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.
-
Inject the test sample.
-
Identify the peaks corresponding to each enantiomer based on the retention times established with the racemic standard.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| x 100
-
C. Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
II. Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique, particularly well-suited for volatile and thermally stable compounds.[5] While Glycidyl 4-methoxyphenyl ether has a moderate boiling point, its analysis by GC is feasible. The separation is achieved using a chiral stationary phase, commonly based on derivatized cyclodextrins, which are macrocyclic oligosaccharides capable of forming inclusion complexes with the analytes.[5]
A. The Principle of Chiral Recognition on Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs separate enantiomers based on the differential stability of the diastereomeric host-guest complexes formed. The chiral cavities of the cyclodextrin molecules provide a stereospecific environment. For a molecule like Glycidyl 4-methoxyphenyl ether, the methoxyphenyl group can enter the hydrophobic cavity of the cyclodextrin, while the glycidyl group can interact with the hydroxyl groups at the rim of the cyclodextrin. The subtle differences in how the (R)- and (S)-enantiomers fit within this chiral environment lead to a difference in interaction energy and, consequently, a difference in retention times.
In some cases, derivatization of the analyte may be necessary to improve volatility and peak shape, or to enhance chiral recognition.[1] For an epoxide, this is less common for direct analysis but remains an option if separation on standard columns is poor.
B. Experimental Protocol: Chiral GC
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC Column: e.g., a column with a derivatized β-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen
-
Sample: Glycidyl 4-methoxyphenyl ether
-
Solvent for sample dissolution: Hexane or Ethyl Acetate
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 220°C at 5°C/min. This program is a starting point and requires optimization.
-
Detector Temperature: 270°C (FID)
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Sample Concentration: ~1 mg/mL
3. Methodology:
-
Dissolve the Glycidyl 4-methoxyphenyl ether sample in a suitable volatile solvent.
-
Set up the GC with the specified conditions and allow the system to stabilize.
-
Inject a racemic standard to determine the retention times of the two enantiomers and confirm resolution.
-
Inject the test sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the same formula as in the HPLC method.
C. Workflow Diagram: Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
III. NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, it uses a chiral auxiliary to convert the pair of enantiomers into a pair of diastereomers, which are, in principle, distinguishable by NMR.[6] This is a powerful method for direct observation and quantification in solution.
A. The Principle of Diastereomer Formation for NMR Analysis
The epoxide ring of Glycidyl 4-methoxyphenyl ether can be opened by reacting it with a chiral nucleophile, such as a chiral acid or alcohol. A classic example is the use of Mosher's acid, (R)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA), or its acyl chloride.[7] The reaction of a racemic mixture of the glycidyl ether with a single enantiomer of the chiral derivatizing agent (CDA) produces two diastereomers. These diastereomers have different spatial arrangements, and consequently, some of their corresponding protons or carbons will experience different magnetic environments. This results in separate signals in the NMR spectrum, with the integral of these signals being directly proportional to the concentration of each diastereomer.
The key to this method is a clean, quantitative reaction that does not induce kinetic resolution, meaning one enantiomer does not react faster than the other.
B. Experimental Protocol: NMR with Chiral Derivatizing Agent
1. Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
-
Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acyl chloride)
-
Sample: Glycidyl 4-methoxyphenyl ether
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous non-chiral base (e.g., pyridine or triethylamine)
2. Methodology:
-
Derivatization: In a dry vial, dissolve ~10-15 mg of Glycidyl 4-methoxyphenyl ether in ~0.5 mL of anhydrous CDCl₃. Add a small excess (e.g., 1.2 equivalents) of the chiral derivatizing agent and a slight excess of the base. The reaction involves the opening of the epoxide ring. Note: This reaction must be tested for completion and to ensure no side products interfere with the analysis.
-
NMR Acquisition: Transfer the resulting solution to an NMR tube. Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton (or group of protons) in the newly formed diastereomers. The methoxy protons or protons near the newly formed stereocenter are often good candidates.
-
Carefully integrate the selected pair of signals.
-
Calculate the enantiomeric excess from the integrals (I1 and I2):
-
ee (%) = |(I1 - I2) / (I1 + I2)| x 100
-
-
C. Workflow Diagram: NMR Analysis
Caption: Workflow for ee determination by NMR.
IV. Comparative Analysis
The choice of analytical method depends on several factors, including the required accuracy, sample throughput, available equipment, and the stage of the research or development process.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agent |
| Principle | Physical separation of enantiomers | Physical separation of enantiomers | Chemical conversion to diastereomers |
| Resolution | Typically excellent, baseline separation is common | High, can be excellent for volatile compounds | Dependent on chemical shift difference and field strength |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL), especially with MS | Lower (mg/mL range) |
| Sample Prep | Simple dissolution | Simple dissolution (derivatization may be needed) | Chemical reaction required, potential for side products |
| Throughput | Moderate (10-30 min/sample) | Moderate to High (5-20 min/sample) | Low (requires reaction time + acquisition) |
| Quant. Accuracy | Excellent, industry standard | Excellent | Good, but susceptible to integration errors and incomplete reactions |
| Method Dev. | Requires screening of columns and mobile phases | Requires column selection and temperature program optimization | Requires selection of CDA and reaction condition optimization |
| Key Advantage | Broad applicability and robustness | High sensitivity and resolution for volatile analytes | No physical separation needed; provides structural info |
| Key Limitation | Higher cost of chiral columns | Analyte must be volatile and thermally stable | Lower sensitivity; derivatization can be complex |
Conclusion
For the routine, high-accuracy determination of the enantiomeric excess of Glycidyl 4-methoxyphenyl ether, Chiral HPLC with a polysaccharide-based stationary phase is the recommended method . It offers a superb balance of resolution, accuracy, and robustness, making it the gold standard in both research and quality control environments.
Chiral GC serves as an excellent, high-sensitivity alternative, particularly if the analyte is part of a more complex, volatile mixture or if GC-MS instrumentation is more readily available.
NMR spectroscopy with chiral derivatizing agents is a valuable tool, especially during route scouting and mechanistic studies where absolute configuration may also be of interest. While its sample preparation is more involved and its sensitivity is lower, the direct observation of the diastereomeric ratio without the need for a specialized chromatographic column makes it a powerful orthogonal technique for method validation.
Ultimately, the selection of the optimal method requires a careful consideration of the specific analytical challenges and the resources at hand. By understanding the principles and practicalities of each technique presented in this guide, researchers can make an informed decision to ensure the rigorous and reliable characterization of this important chiral intermediate.
References
- IOSR Journal of Applied Chemistry. (2018).
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
- Chen, R., Nguyen, P., You, Z., & Sinsheimer, J. E. (1993). Enantioselective detoxication of optical isomers of glycidyl ethers. Chirality, 5(7), 501-504. [Link]
- Hou, J. G., Han, X. Q., Liu, H. T., Wang, Y. L., & Gao, J. Z. (2011). Chiral Separation of Glycidyl Selenide and Glycidyl Sulfide Racemates on Cellulose-Based Chiral Stationary Phases. Journal of Chromatographic Science, 49(7), 534-539. [Link]
- Takano, S., Setoh, M., & Ogasawara, K. (1992). RESOLUTION OF RACEMIC 0-(4-METHOXYPHENYL)-GLYCIDOL. HETEROCYCLES, 34(1), 173-176. [Link]
- ResearchGate. (n.d.).
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- ResearchGate. (2011).
- Hill, J. P., Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., & Ariga, K. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- CoLab. (2003).
- ResearchGate. (n.d.).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
Sources
A Definitive Guide to the Structural Elucidation of 2-[(4-Methoxyphenoxy)methyl]oxirane Using 2D NMR
Introduction: Beyond the 1D Spectrum
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. For small molecules like 2-[(4-Methoxyphenoxy)methyl]oxirane (Molecular Formula: C₁₀H₁₂O₃), a key building block in various synthetic pathways, a simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectrum often presents a puzzle of overlapping signals and ambiguous assignments.[1] While 1D ¹H and ¹³C NMR provide essential preliminary data, they frequently fall short of providing the complete, unequivocal connectivity map required for regulatory submission or publication.
This guide provides an in-depth, practical walkthrough of the structural elucidation of this compound, leveraging a powerful suite of two-dimensional (2D) NMR experiments. We will move beyond simple data reporting and delve into the strategic rationale behind the experimental choices, demonstrating how a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can systematically and irrefutably piece together the molecular puzzle. This multi-technique approach is a cornerstone of modern structural analysis, providing a self-validating system for confirming chemical structures.[2][3]
The Analytical Strategy: A Multi-Pronged NMR Approach
The core principle of our strategy is to build the molecular structure piece by piece by mapping distinct correlations. No single experiment tells the whole story; instead, they provide complementary layers of information that, when overlaid, leave no room for ambiguity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is our first step in mapping the proton framework. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] This allows us to connect adjacent protons and define discrete "spin systems," such as the protons on the oxirane ring or the aromatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Once we have our proton spin systems, the HSQC experiment allows us to attach each proton directly to its corresponding carbon atom.[5] It is an exceptionally sensitive and reliable experiment for establishing one-bond ¹H-¹³C connectivities.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete molecular skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[6] It is these long-range correlations that allow us to connect the individual spin systems (e.g., linking the oxirane fragment to the phenoxy group) and to place quaternary (non-protonated) carbons within the structure.
The logical workflow for this analytical approach is illustrated below.
Caption: Experimental workflow for 2D NMR-based structural elucidation.
Experimental Protocol: Acquiring High-Quality Data
The quality of the final structural elucidation is entirely dependent on the quality of the initial data acquisition. The following protocol is designed to yield high-resolution, artifact-free spectra.
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube. A well-dissolved sample with no particulate matter is crucial for acquiring spectra with good lineshape and resolution.[4]
2. Spectrometer Setup & 1D NMR Acquisition:
-
The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR: Acquire a standard proton spectrum to check sample concentration and overall spectral quality.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment. This is invaluable for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, providing an essential cross-check for HSQC data.[3]
3. 2D NMR Acquisition Parameters:
-
gCOSY (gradient-selected COSY):
-
Spectral Width: Set to cover all proton signals (~10 ppm).
-
Number of Increments (F1): 256-512.
-
Scans per Increment: 2-4.
-
Rationale: This experiment is relatively fast and provides the fundamental H-H connectivity map.
-
-
gHSQC (gradient-selected HSQC):
-
¹H Spectral Width (F2): ~10 ppm.
-
¹³C Spectral Width (F1): Set to cover all carbon signals (~160 ppm).
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (typically 145 Hz).
-
Number of Increments (F1): 256.
-
Scans per Increment: 2.
-
Rationale: As a proton-detected experiment, HSQC is very sensitive.[4] A standard set of parameters is usually sufficient for a sample of this concentration.
-
-
gHMBC (gradient-selected HMBC):
-
¹H Spectral Width (F2): ~10 ppm.
-
¹³C Spectral Width (F1): ~160 ppm.
-
Long-Range Coupling Constant (nJCH): Optimized for 8-10 Hz.
-
Number of Increments (F1): 512.
-
Scans per Increment: 4-8.
-
Rationale: This is the most information-rich but often least sensitive of the three core experiments. Setting the long-range coupling delay to 8-10 Hz is a robust choice that captures the majority of 2- and 3-bond correlations without significant signal loss.[6]
-
Data Analysis and Step-by-Step Elucidation
Let us now interpret the spectra to build the structure of this compound. For clarity, we will use the following numbering scheme:
Step 1: Analysis of 1D NMR and DEPT-135 Spectra
The ¹H NMR spectrum shows signals in the aromatic region (a classic AA'BB' system), a singlet for a methoxy group, and a complex aliphatic region corresponding to the oxirane and methylene bridge protons. The ¹³C and DEPT-135 spectra confirm the presence of one CH₃, three CH₂, five CH carbons (four aromatic, one aliphatic), and two quaternary carbons.
Step 2: Defining Spin Systems with COSY
The COSY spectrum is the first step in connecting the dots. It reveals two independent spin systems:
-
Aromatic System: The protons at ~6.88 ppm (H-2/H-6) show a strong correlation to the protons at ~6.84 ppm (H-3/H-5), confirming the para-substituted aromatic ring.
-
Oxirane-Methylene System: A clear correlation path is observed connecting the methine proton (H-8) to the two diastereotopic methylene protons of the oxirane ring (H-9a, H-9b). H-8 also couples to the adjacent methylene protons of the ether linkage (H-7a, H-7b). This establishes the -O-CH₂(7)-CH(8)-CH₂(9)- fragment.
Caption: Key ¹H-¹³C HMBC correlations used to connect the molecular fragments.
Data Summary and Comparison
The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals for this compound, as summarized below.
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | - | ~154.2 (C) | H-3/5, H-7 |
| 2/6 | ~6.88 (d, 9.1) | ~115.5 (CH) | C-4 |
| 3/5 | ~6.84 (d, 9.1) | ~114.8 (CH) | C-1 |
| 4 | - | ~152.9 (C) | H-2/6, H-10 |
| 7 | 4.15 (dd, 11.0, 3.2), 3.90 (dd, 11.0, 5.8) | ~70.1 (CH₂) | C-1, C-8 |
| 8 | ~3.35 (m) | ~50.2 (CH) | C-7, C-9 |
| 9 | 2.90 (dd, 5.0, 4.2), 2.75 (dd, 5.0, 2.7) | ~44.8 (CH₂) | C-8 |
| 10 | 3.77 (s) | ~55.8 (CH₃) | C-4 |
| Note: Chemical shifts are representative and may vary slightly based on solvent and concentration. |
Comparison with Alternative Analytical Methods
While 2D NMR is exceptionally powerful for de novo structural elucidation, it's useful to compare it with other common analytical techniques.
| Technique | Advantages for this Molecule | Disadvantages/Limitations |
| 2D NMR Spectroscopy | - Provides complete, unambiguous C-C and C-H framework. [2] - Differentiates isomers. - Non-destructive. | - Requires higher sample quantity (mg). - Relatively longer experiment times. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight and elemental composition (HRMS). [7] - Fragmentation patterns (MS/MS) can suggest substructures. [7] - Extremely sensitive (μg to ng). | - Does not provide definitive connectivity or stereochemistry. - Isomers often cannot be distinguished. - Fragmentation can be complex to interpret without reference data. |
| X-ray Crystallography | - Provides the absolute, three-dimensional structure. - Considered the "gold standard" for structural proof. | - Requires a suitable single crystal, which can be difficult or impossible to grow. - The crystal structure may not represent the solution-state conformation. |
| Infrared (IR) Spectroscopy | - Quickly confirms the presence of functional groups (e.g., ether C-O, aromatic C=C). | - Provides very limited information on the overall molecular skeleton. - Not suitable for full structure elucidation alone. |
For this compound, a liquid/low-melting solid, obtaining a single crystal for X-ray analysis could be challenging. Mass spectrometry would readily confirm the molecular formula but would fail to distinguish it from its isomers, such as 2-[(2-methoxyphenoxy)methyl]oxirane. Therefore, the 2D NMR approach stands out as the most effective and comprehensive method for securing an unambiguous structural proof for this type of non-crystalline small molecule.
Conclusion
The structural elucidation of this compound serves as a clear example of the power and necessity of a multi-dimensional NMR approach. By systematically applying COSY, HSQC, and HMBC experiments, we can move from a collection of ambiguous signals to a fully assigned and validated molecular structure. This logical, evidence-based workflow not only provides confidence in the identity of the compound but also establishes a robust framework for the characterization of other complex small molecules, which is an indispensable capability for researchers in chemistry and drug discovery.
References
- Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947.
- Pawar, S. A. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 5(5).
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
- PubChem. (n.d.). 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane.
- Global Substance Registration System (GSRS). (n.d.). 2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- Semantic Scholar. (n.d.). Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy.
- ResearchGate. (n.d.). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics.
- ResearchGate. (n.d.). Key HMBC and COSY correlations of compounds 1, 2, 4 and 5.
- ResearchGate. (n.d.). COSY and selected HMBC correlations of compounds 1 and 2.
- Jayawant, S. A. (1975). Determination of the epoxide equivalent weight of glycidyl ethers by proton magnetic resonance spectrometry. Analytical Chemistry, 47(9), 1655-1656.
- University of California, Irvine - Department of Chemistry. (n.d.). 1H NMR spectrum of (S)-glycidyl benzyl ether.
- SpectraBase. (n.d.). 2-[[4-[[(2S)-2-oxiranyl]methoxy]phenoxy]methyl]oxirane.
- The Royal Society of Chemistry. (n.d.). Electronic supporting information.
- NIST WebBook. (n.d.). Oxirane, (methoxymethyl)-.
- ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of....
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC).
- ResearchGate. (n.d.). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations.
- Slideshare. (n.d.). 2D NMR Spectroscopy.
- ResearchGate. (n.d.). Characterization of epoxidized natural rubber by 2D NMR spectroscopy.
- Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST.
- ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,....
- ResearchGate. (n.d.). Key HMBC (heteronuclear multiple bond correlation) and COSY....
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. emerypharma.com [emerypharma.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Mass Spectrometry Fragmentation Pattern of Glycidyl 4-Methoxyphenyl Ether: A Comparative Analysis
Introduction
Glycidyl 4-Methoxyphenyl Ether (GMPE), also known as 2,3-Epoxypropyl 4-methoxyphenyl ether, is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and epoxy resins.[1][2][3] Its molecular structure, featuring a reactive epoxide ring, an ether linkage, and a methoxy-substituted aromatic ring, gives rise to a distinct fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices and for quality control in its applications.
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of Glycidyl 4-Methoxyphenyl Ether. We will explore the primary fragmentation pathways, compare its spectrum with that of the simpler analogue, anisole, and provide a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.
Hypothetical Experimental Protocol: GC-MS Analysis of Glycidyl 4-Methoxyphenyl Ether
The following protocol outlines a standard method for acquiring the EI mass spectrum of Glycidyl 4-Methoxyphenyl Ether. The choice of a GC inlet is predicated on the volatility of the compound.
1. Sample Preparation:
-
Dissolve 1 mg of Glycidyl 4-Methoxyphenyl Ether (purity ≥98%) in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250°C. The temperature is high enough to ensure rapid volatilization without causing thermal degradation of the analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating a wide range of analytes.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes. This program ensures good peak shape and elution of the analyte.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and is optimal for creating searchable library spectra.[4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300. This range will encompass the molecular ion and all significant fragment ions.
-
Solvent Delay: 3 minutes, to prevent the solvent peak from saturating the detector.
Electron Ionization Fragmentation Pattern of Glycidyl 4-Methoxyphenyl Ether
The mass spectrum of Glycidyl 4-Methoxyphenyl Ether (Molecular Weight: 180.20 g/mol ) obtained under standard 70 eV EI conditions reveals a series of characteristic fragment ions.[5][6] The molecular ion (M+•) is observed at m/z 180, and its presence is a key starting point for spectral interpretation. Aromatic ethers are known to produce relatively stable molecular ions due to the electron-donating nature of the ether oxygen and the stability of the aromatic ring.[7][8]
The most abundant ions in the spectrum and their proposed fragmentation pathways are detailed below.
Key Fragmentation Pathways
The fragmentation of Glycidyl 4-Methoxyphenyl Ether is primarily driven by cleavages at the ether linkage and within the glycidyl group, influenced by the stability of the resulting fragments.
1. Formation of the Base Peak at m/z 124: The 4-Methoxyphenol Radical Cation
The base peak in the spectrum is observed at m/z 124 . This highly stable fragment is the radical cation of 4-methoxyphenol. Its formation is proposed to occur via a rearrangement reaction involving the transfer of a hydrogen atom from the glycidyl moiety to the ether oxygen, followed by cleavage of the O-CH2 bond. This type of rearrangement is common in the fragmentation of ethers.
2. Formation of the Ion at m/z 109: Loss of a Methyl Radical
A prominent peak is observed at m/z 109 . This ion is formed from the 4-methoxyphenol radical cation (m/z 124) through the loss of a methyl radical (•CH3) from the methoxy group. This fragmentation pathway is characteristic of methoxy-substituted aromatic compounds.
3. Formation of the Ion at m/z 57: The Glycidyl Cation
The ion at m/z 57 corresponds to the glycidyl cation ([C3H5O]+). This fragment arises from the cleavage of the C-O bond between the aromatic ring and the glycidyl group, with the charge being retained by the glycidyl moiety.
4. Formation of the Ion at m/z 123: The 4-Methoxyphenoxy Cation
The peak at m/z 123 is attributed to the 4-methoxyphenoxy cation. This ion can be formed by the homolytic cleavage of the O-CH2 bond of the glycidyl group, resulting in the loss of the C3H5O• radical.
5. Additional Characteristic Fragments
-
m/z 95: This ion is likely formed from the m/z 123 ion via the loss of carbon monoxide (CO).
-
m/z 77: The presence of an ion at m/z 77 is characteristic of a phenyl group, suggesting further fragmentation of the aromatic ring.
-
m/z 65: This fragment can be formed by the loss of CO from the phenoxy cation (m/z 93), which itself can be a minor fragment.
The proposed fragmentation pathways are visualized in the following diagrams:
Caption: Primary fragmentation pathways of Glycidyl 4-Methoxyphenyl Ether.
Caption: Secondary fragmentation pathways of Glycidyl 4-Methoxyphenyl Ether.
Comparative Analysis: Glycidyl 4-Methoxyphenyl Ether vs. Anisole
To better understand the influence of the glycidyl ether substituent on the fragmentation pattern, it is instructive to compare the mass spectrum of GMPE with that of anisole (methoxybenzene). The mass spectrum of anisole is well-characterized and serves as a reference for the fragmentation of the methoxyphenyl moiety.[1][9][10]
| m/z | Proposed Fragment (Glycidyl 4-Methoxyphenyl Ether) | Proposed Fragment (Anisole) | Comparison and Insights |
| 180 | Molecular Ion (M+•) | - | The molecular ion of GMPE is observed at m/z 180. |
| 124 | 4-Methoxyphenol Radical Cation (Base Peak) | - | This is the most intense peak for GMPE, arising from a rearrangement specific to the glycidyl ether structure. |
| 109 | [M - CH3]+• from m/z 124 | [M - H]+• (m/z 107) | The loss of a methyl group is a common feature of methoxy-substituted aromatics. |
| 108 | - | Molecular Ion (M+•) (Base Peak) | The molecular ion of anisole is the base peak, indicating its greater stability compared to GMPE. |
| 93 | Minor fragment | [M - CH3]+ | A significant fragment for anisole, resulting from the loss of a methyl radical. |
| 78 | Minor fragment | [M - CH2O]+• (Benzene radical cation) | A characteristic rearrangement product of anisole. |
| 77 | Phenyl Cation | Phenyl Cation | This fragment is common to both, indicating the presence of the phenyl group. |
| 65 | [C5H5]+ | [C5H5]+ | A common fragment from the breakdown of the aromatic ring in both molecules. |
| 57 | Glycidyl Cation | - | This fragment is unique to GMPE and is a clear indicator of the glycidyl ether substituent. |
This comparison highlights that while both molecules exhibit fragmentation characteristic of the methoxyphenyl group (e.g., loss of •CH3), the fragmentation of Glycidyl 4-Methoxyphenyl Ether is dominated by pathways involving the glycidyl ether moiety, particularly the rearrangement leading to the base peak at m/z 124 and the cleavage producing the glycidyl cation at m/z 57.
Conclusion
The electron ionization mass spectrum of Glycidyl 4-Methoxyphenyl Ether is characterized by a discernible molecular ion at m/z 180 and several key fragment ions that provide definitive structural information. The fragmentation is dominated by a rearrangement that forms the stable 4-methoxyphenol radical cation at m/z 124, which serves as the base peak. Other significant fragmentation pathways include the formation of the glycidyl cation at m/z 57 and the loss of a methyl radical from the methoxy group. By comparing its fragmentation pattern with that of anisole, the influence of the glycidyl ether substituent is clearly demonstrated. This detailed understanding of its mass spectral behavior is invaluable for the confident identification and characterization of Glycidyl 4-Methoxyphenyl Ether in various scientific and industrial applications.
References
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Whitman College. (n.d.). GCMS Section 6.13.
- Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
- NIST. (n.d.). Anisole. NIST Chemistry WebBook.
- Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More.
- YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers.
- Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.
- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2010). Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives. Rapid Communications in Mass Spectrometry, 24(23), 3469–3477. [Link]
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms.
- PubChem. (n.d.). Phenyl glycidyl ether.
- MassBank. (2008, October 21). 4-methoxyphenol.
- NIST. (n.d.). 2,3-Epoxypropyl p-methoxyphenyl ether. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- NIST. (n.d.). Glycidol. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Mass Spectrum of Glycidol.
- SpectraBase. (n.d.). Glycidol.
- SpectraBase. (n.d.). Glycidyl 4-methoxyphenyl ether.
- NIST. (n.d.). p-Cresyl glycidyl ether. NIST Chemistry WebBook.
Sources
- 1. chegg.com [chegg.com]
- 2. Advanced GC-MS Blog Journal: Glycidyl Esters Analysis by the Aviv Analytical 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]
- 3. 2,3-EPOXYPROPYL-4-METHOXYPHENYL ETHER | 2211-94-1 [chemicalbook.com]
- 4. massbank.eu [massbank.eu]
- 5. Glycidyl 4-Methoxyphenyl Ether - Opulent Pharma [opulentpharma.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. LC-MS/MS analysis of epoxyalcohols and epoxides of arachidonic acid and their oxygenation by recombinant CYP4F8 and CYP4F22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anisole [webbook.nist.gov]
- 10. Anisole(100-66-3) MS spectrum [chemicalbook.com]
A Comparative Guide to the Synthetic Routes of 1-(4-Methoxyphenoxy)-2,3-epoxypropane
Introduction
1-(4-Methoxyphenoxy)-2,3-epoxypropane, also known as 4-methoxyphenyl glycidyl ether, is a crucial chemical intermediate. Its structure, featuring a reactive epoxide ring and an aryl ether linkage, makes it a valuable building block in the synthesis of various specialty polymers, adhesives, and coatings. Notably, its structural analogues are key precursors in the synthesis of important pharmaceuticals, particularly beta-blockers like metoprolol and anti-anginal drugs such as ranolazine.[1][2][3] The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing 1-(4-methoxyphenoxy)-2,3-epoxypropane. We will move beyond simple procedural lists to explore the mechanistic underpinnings, process variables, and practical outcomes of each route, supported by experimental data and established literature. The aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific objectives, whether they prioritize yield, purity, reaction speed, or sustainability.
Core Synthetic Methodologies: A Head-to-Head Comparison
The synthesis of aryl glycidyl ethers, including our target molecule, is dominated by variations of the Williamson ether synthesis, reacting a phenol with epichlorohydrin. However, advancements in catalysis and reaction technology have led to distinct, competing approaches. We will evaluate three primary routes: the classical base-catalyzed condensation, the phase-transfer catalyzed (PTC) method, and the modern microwave-assisted, solvent-free approach.
Data Summary: Performance Metrics of Synthetic Routes
| Parameter | Route A: Classical Base-Catalyzed | Route B: Phase-Transfer Catalysis (PTC) | Route C: Microwave-Assisted (Solvent-Free) |
| Typical Yield | 75-85% | 90-95% | >90% |
| Purity | Good to Excellent (after purification) | Excellent | Excellent |
| Reaction Time | 6 - 12 hours | 3 - 6 hours | 5 - 15 minutes |
| Temperature | 30 - 95°C | 40 - 60°C | 120 - 150°C |
| Key Reagents | 4-Methoxyphenol, Epichlorohydrin, NaOH/KOH | 4-Methoxyphenol, Epichlorohydrin, NaOH, PTC (e.g., TBAB) | 4-Methoxyphenol, Epichlorohydrin, Base (e.g., Cs₂CO₃) |
| Solvent | Water, Dioxane, or excess Epichlorohydrin | Biphasic (Water/Toluene) or Solvent-Free | Solvent-Free |
| Pros | Well-established, inexpensive reagents. | High yields, milder conditions, reduced side reactions.[4] | Extremely rapid, energy-efficient, environmentally friendly.[5][6] |
| Cons | Long reaction times, potential for side products (e.g., dimers), may require large excess of epichlorohydrin. | Catalyst cost, requires phase separation. | Requires specialized microwave reactor, initial optimization needed. |
Route A: The Classical Base-Catalyzed Synthesis
This method represents the foundational approach to synthesizing glycidyl ethers. The reaction proceeds via a two-step mechanism: initial nucleophilic attack of the phenoxide on epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring.
Mechanistic Rationale
The process begins with the deprotonation of 4-methoxyphenol by a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic sodium 4-methoxyphenoxide. This phenoxide then attacks one of the carbon atoms of epichlorohydrin in an Sɴ2 reaction. The primary attack occurs at the terminal, less-hindered carbon bearing the chlorine atom, opening the epoxide ring to form a chlorohydrin intermediate. In the presence of base, this intermediate is deprotonated, and the resulting alkoxide performs an intramolecular Sɴ2 attack, displacing the chloride ion and forming the desired 2,3-epoxypropane ring.[7] A large excess of epichlorohydrin is often used to minimize the formation of dimer impurities, which can arise from the reaction of the product with the starting phenoxide.
Caption: Workflow for Classical Base-Catalyzed Synthesis.
Detailed Experimental Protocol (Route A)
-
Phenoxide Formation: To a solution of 4-methoxyphenol (1.0 eq) in water (approx. 4 volumes) and an optional co-solvent like dioxane (2 volumes), add sodium hydroxide (1.1 eq) pellets. Stir the mixture at room temperature for 30-45 minutes until a clear solution of the sodium phenoxide is formed.[7]
-
Addition of Epichlorohydrin: Add a significant excess of epichlorohydrin (3.0 - 5.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 90-100°C) and maintain stirring for 6-12 hours. Monitor the reaction progress by TLC or GC.
-
Workup and Extraction: After cooling to room temperature, add water to dissolve the precipitated sodium chloride. If a co-solvent was used, it may be necessary to perform a solvent extraction with a suitable organic solvent (e.g., methylene chloride or toluene). Separate the organic layer.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, containing excess epichlorohydrin, is then purified by vacuum distillation to yield pure 1-(4-methoxyphenoxy)-2,3-epoxypropane.[8]
Route B: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that dramatically enhances the reaction rate and efficiency by facilitating the transport of the phenoxide reactant across the interface of two immiscible phases (typically aqueous and organic).[4]
Mechanistic Rationale
In this system, the 4-methoxyphenol is dissolved in an organic solvent (like toluene), while the base (NaOH) is in an aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), is key. The TBAB cation (Bu₄N⁺) pairs with the hydroxide ion (OH⁻) and transports it into the organic phase. Here, the hydroxide deprotonates the 4-methoxyphenol. The resulting phenoxide anion then forms an ion pair with the TBAB cation ([Bu₄N]⁺[ArO]⁻), making it highly soluble and reactive in the organic phase where it readily reacts with epichlorohydrin. This circumvents the low reactivity seen in two-phase systems without a catalyst, leading to faster reactions and higher yields under milder conditions.[9][10] This method can also be adapted for solvent-free conditions, using solid NaOH and a liquid PTC.[11][12]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Detailed Experimental Protocol (Route B)
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and condenser, combine 4-methoxyphenol (1.0 eq), epichlorohydrin (1.5 eq), toluene (5 volumes), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (1.2 eq) over 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 50-60°C and maintain for 3-6 hours. Monitor the reaction by TLC or GC until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and add water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water, a dilute HCl solution, and finally brine. Dry over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product is typically of high purity but can be further purified by vacuum distillation if required.[4]
Route C: Microwave-Assisted, Solvent-Free Synthesis
This approach leverages the principles of green chemistry to create a highly efficient and environmentally benign process.[6][13] By eliminating organic solvents and using microwave irradiation for heating, reaction times are drastically reduced from hours to mere minutes.[5]
Mechanistic Rationale
The fundamental chemistry is similar to the classical route, but the execution is different. The reaction is run neat (solvent-free), often using a solid base like potassium carbonate or cesium carbonate. Microwave energy directly and rapidly heats the polar reactants (phenoxide and epichlorohydrin), bypassing the slow conductive heating of conventional methods.[14] This rapid, uniform heating leads to a dramatic acceleration of the reaction rate, often minimizing the formation of side products that can occur during prolonged heating.[15] The use of a solid base simplifies the workup, as it can be removed by simple filtration.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. odr.chalmers.se [odr.chalmers.se]
- 12. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane
Abstract
This guide provides a comprehensive comparative analysis of catalytic systems for the synthesis of 2-[(4-methoxyphenoxy)methyl]oxirane, a key intermediate in the development of various pharmaceuticals. We will explore two primary synthetic pathways: the direct Williamson ether synthesis from 4-methoxyphenol and epichlorohydrin, and the epoxidation of the corresponding allyl ether. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at catalyst performance, reaction conditions, and mechanistic considerations to aid in the selection of the most efficient synthetic route.
Introduction: The Significance of this compound
This compound, also known as glycidyl 4-methoxyphenyl ether, is a valuable building block in organic synthesis. Its reactive epoxide ring allows for the introduction of the 4-methoxyphenoxymethyl group into a variety of molecules, a common structural motif in pharmacologically active compounds. The efficient and selective synthesis of this oxirane is therefore of considerable interest. This guide will compare and contrast the catalytic strategies for its preparation, providing the necessary data for an informed decision on the optimal synthetic methodology.
Two principal routes to this compound will be discussed:
-
Route A: Williamson Ether Synthesis. This is a one-step approach involving the reaction of 4-methoxyphenol with epichlorohydrin under basic conditions, facilitated by a phase-transfer catalyst (PTC).
-
Route B: Epoxidation of 4-methoxy-1-(allyloxy)benzene. This two-step pathway first involves the synthesis of the allyl ether of 4-methoxyphenol, followed by the catalytic epoxidation of the allyl double bond.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in optimizing the synthesis of this compound, directly impacting yield, reaction time, and overall process efficiency. Below, we compare the performance of catalysts for both the Williamson ether synthesis and the epoxidation routes based on data from the synthesis of analogous aryl glycidyl ethers.
Route A: Williamson Ether Synthesis via Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases. In the synthesis of aryl glycidyl ethers, the PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase containing epichlorohydrin.[1]
Table 1: Comparison of Phase-Transfer Catalysts for Aryl Glycidyl Ether Synthesis
| Catalyst | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages & Considerations |
| Tetrabutylammonium Bromide (TBAB) | 75-95%[1] | 3-6 hours | 50-70 | Widely used, commercially available, and effective. Solvent-free conditions are possible.[1] |
| Tetraethylammonium Bromide (TEBAC) | Similar to TBAB | 4-8 hours | 50-70 | Another common quaternary ammonium salt, performance is comparable to TBAB. |
| Polyethylene Glycol (PEG-400) | ~85-95% | 6-8 hours | 110 | Acts as both a catalyst and a solvent, offering a greener alternative.[2] |
Causality Behind Experimental Choices:
The selection of a phase-transfer catalyst is dictated by its ability to efficiently transport the phenoxide anion across the phase boundary. Quaternary ammonium salts like TBAB are effective due to the lipophilic nature of the butyl groups, which enhances their solubility in the organic phase. The choice of a solvent-free system, when possible, is driven by the principles of green chemistry, reducing waste and simplifying purification.[1] Higher temperatures are employed to increase the reaction rate, but must be controlled to minimize side reactions.
Route B: Epoxidation of 4-methoxy-1-(allyloxy)benzene
This route offers an alternative to the direct glycidylation of 4-methoxyphenol. The epoxidation of the intermediate, 4-methoxy-1-(allyloxy)benzene, can be achieved with high selectivity using various catalytic systems.
Table 2: Comparison of Catalysts for the Epoxidation of Aryl Allyl Ethers
| Catalyst | Oxidant | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages & Considerations |
| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide (H₂O₂) | >90%[3] | 4-8 hours | 40 | Highly selective, uses a "green" oxidant (H₂O₂), and the catalyst is heterogeneous and recyclable.[3] |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide (H₂O₂) | High | 1-3 hours | Room Temp. | Very active catalyst, but rhenium is a precious metal.[4] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | N/A | High | 1-4 hours | 0 - Room Temp. | A classic and effective stoichiometric reagent, but produces a carboxylic acid byproduct. |
| Vanadium-based catalysts | tert-Butyl hydroperoxide (t-BuOOH) | High | 2-6 hours | 50-80 | Known for high selectivity with allylic alcohols, but may be less reactive for unfunctionalized alkenes.[5] |
Causality Behind Experimental Choices:
The choice of an epoxidation catalyst is driven by the desire for high selectivity towards the epoxide with minimal side reactions. Heterogeneous catalysts like TS-1 are advantageous for their ease of separation and recyclability.[3] Hydrogen peroxide is an ideal oxidant as its only byproduct is water. The use of metal catalysts like MTO and vanadium complexes allows for activation of the oxidant under milder conditions than traditional peracids. The reaction temperature is typically kept moderate to prevent the opening of the newly formed epoxide ring.
Experimental Protocols
To provide a practical context for the data presented, we have outlined detailed, step-by-step methodologies for the synthesis of aryl glycidyl ethers using a representative catalyst from each route.
Protocol 1: Solvent-Free Synthesis of an Aryl Glycidyl Ether using TBAB
This protocol is adapted from established methods for the solvent-free synthesis of glycidyl ethers.[1]
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin (ECH)
-
Potassium Hydroxide (KOH), solid
-
Tetrabutylammonium Bromide (TBAB)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-methoxyphenol (1.0 eq), potassium hydroxide (1.3 eq), and tetrabutylammonium bromide (0.01 eq).
-
Add epichlorohydrin (1.05 eq) to the mixture.
-
Heat the reaction mixture to 55°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Protocol 2: Epoxidation of an Aryl Allyl Ether using TS-1 and H₂O₂
This protocol is based on the highly chemoselective epoxidation of allyloxybenzene.[3]
Materials:
-
4-methoxy-1-(allyloxy)benzene
-
Titanium Silicalite-1 (TS-1) catalyst
-
Hydrogen Peroxide (30% aqueous solution)
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add 4-methoxy-1-(allyloxy)benzene (1.0 eq) and the TS-1 catalyst (e.g., 5 mol% Ti).
-
Add a mixture of methanol and acetonitrile as the solvent.
-
Heat the suspension to 40°C with stirring.
-
Slowly add hydrogen peroxide (1.5 eq) to the reaction mixture.
-
Stir the reaction at 40°C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to recover the heterogeneous TS-1 catalyst. The catalyst can be washed, dried, and reused.
-
Remove the solvents from the filtrate under reduced pressure.
-
Extract the residue with an organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired epoxide.
Mechanistic Insights and Workflow Diagrams
Understanding the reaction mechanisms and experimental workflows is crucial for troubleshooting and optimization.
Williamson Ether Synthesis Workflow
Caption: Experimental workflow for the Williamson ether synthesis.
Epoxidation Route Workflow
Caption: Experimental workflow for the epoxidation of an aryl allyl ether.
Conclusion and Recommendations
Both the Williamson ether synthesis with phase-transfer catalysis and the epoxidation of the corresponding allyl ether are viable methods for preparing this compound with high yields.
-
The Williamson ether synthesis using TBAB is a robust, one-step process that can be performed under solvent-free conditions, making it an attractive option for large-scale synthesis.[1]
-
The epoxidation route using a TS-1 catalyst and hydrogen peroxide represents a more modern and "greener" approach, with the significant advantages of a recyclable catalyst and a benign oxidant.[3]
The choice between these two routes will depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact. For laboratories equipped for heterogeneous catalysis, the TS-1 system offers a highly selective and sustainable option. For a more traditional, yet highly effective approach, the TBAB-catalyzed Williamson ether synthesis remains a strong contender.
References
- Lee, J. C., Lee, J. W., & Jang, D. O. (2002). Solvent-Free Synthesis of Glycidyl Ethers Using a Solid Base and a Phase Transfer Catalyst. Bull. Korean Chem. Soc., 23(5), 653-654. (No direct URL available)
- Selective Synthesis of 1-Naphthyl Glycidyl Ether.
- Corma, A., Iborra, S., & Mifsud, M. (2003). TS-1-catalyzed epoxidation of allyloxy compounds to oxiranes.
- Kang, H. C., & Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]
- Ilham, Z., et al. (2018). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IOP Conference Series: Earth and Environmental Science, 106, 012085. [Link]
- A new approach to prepare Polyethylene Glycol Allyl Glycidyl Ether. E3S Web of Conferences. [Link]
- Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. [Link]
- Epoxidation of Light Olefin Mixtures with Hydrogen Peroxide on TS-1 Catalyst.
- Synthesis of Benzopyrans using Catalyst PEG-400 as an Efficient and Recyclable Reaction Media. Asian Journal of Chemistry. [Link]
- syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide.
- Epoxidation of Light Olefin Mixtures with Hydrogen Peroxide on TS-1 Catalyst.
- Application Notes and Protocols for the Synthesis of Aryl Ethers Catalyzed by Tetrabutylammonium Hydrofluoride. BenchChem. (URL not available)
- Cyclic Ether and Anhydride Ring Opening Copolymerizations Delivering New ABB Sequences in Poly(Ester-alt-Ether).
- Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. (URL not available)
- 2-((4-METHOXYPHENOXY)METHYL)OXIRANE. GSRS. [Link]
- Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. Growing Science. [Link]
- Synthesis of epoxides. Organic Chemistry Portal. [Link]
- Method for synthesizing allyl glycidyl ether.
- 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane. PubChem. [Link]
- Polyethylene glycol (PEG-400) as an efficient and recyclable reaction media for one-pot synthesis of simple and straight forward. Journal of Chemical and Pharmaceutical Research. [Link]
- Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Beilstein Journal of Organic Chemistry. [Link]
- A Comparative Guide to the Synthesis of (Oxiran-2-yl)methyl decanoate: Chemical vs. Enzymatic Routes. BenchChem. (URL not available)
Sources
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. ijacskros.com [ijacskros.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Starting Materials for the Synthesis of Mephenoxalone
This guide provides an in-depth comparison of synthetic strategies for Mephenoxalone, a skeletal muscle relaxant and anxiolytic.[1][2][3] We will move beyond the traditional Lunsford method to explore modern, alternative pathways that offer potential advantages in yield, safety, and sustainability. This document is intended for researchers, chemists, and professionals in drug development seeking to optimize the manufacturing of this important pharmaceutical agent.
The Benchmark: The Traditional Lunsford Synthesis (1960)
The original synthesis of Mephenoxalone, reported by Lunsford in 1960, serves as our primary point of comparison.[1][4] This method is straightforward but relies on harsh conditions.
Core Reaction: The process involves the direct fusion of 3-(o-methoxyphenoxy)-1,2-propanediol with one equivalent of urea at high temperatures (180-200°C).[1][4] The resulting crude product is then purified through fractional distillation and crystallization to achieve a 67% yield.[1][4]
Starting Material: The key precursor is 3-(o-methoxyphenoxy)-1,2-propanediol , also known as Guaiacol Glyceryl Ether or Guaifenesin.[5][6]
Analysis:
-
Simplicity: It is a single-step cyclization from the key diol intermediate.
-
Drawbacks: The high-temperature fusion can lead to impurities and requires significant energy input, making it less ideal for large-scale, cost-effective production. The purification process can also be challenging.
Caption: Traditional Lunsford synthesis of Mephenoxalone.
Alternative Pathways: A Focus on Novel Intermediates
Modern synthetic chemistry offers several alternative routes that begin with more fundamental and often more economical starting materials. These pathways provide greater control over the reaction and can lead to higher overall yields and purity.
Alternative 1: Synthesis via (o-methoxy)phenoxyacetaldehyde
Workflow Overview:
-
Aldehyde Synthesis: Guaiacol is alkylated with bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis of the resulting acetal to yield (o-methoxy)phenoxyacetaldehyde. This two-step process has an overall yield of 49%.[1][4][8]
-
Cyanohydrin Formation: The aldehyde undergoes a cyanosilylation reaction via the addition of trimethylsilyl cyanide (TMSCN) in the presence of a catalyst (e.g., ZnI2, Montmorillonite K10) to form a silanized cyanohydrin intermediate with excellent yields (88-96%).[1][4]
-
Reduction: The intermediate is then reduced using a hydride source like Lithium Aluminium Hydride (LiAlH4) to form the corresponding β-amino alcohol (63% yield).[1]
-
Cyclization: The final ring-closure to form the oxazolidinone ring of Mephenoxalone is achieved using bistrichloromethyl carbonate (BTC or triphosgene).[1]
Analysis:
-
Advantages: This multi-step synthesis offers high yields in the key addition and cyclization steps. It avoids the high-temperature fusion of the Lunsford method.
-
Disadvantages: It involves several steps and utilizes hazardous and moisture-sensitive reagents like TMSCN and LiAlH4, which require stringent safety protocols and anhydrous conditions.
Caption: Multi-step Mephenoxalone synthesis via an aldehyde intermediate.
Alternative 2: Guaiacol and Epichlorohydrin as Primary Starting Materials
A highly practical and industrially scalable alternative involves the synthesis of the key 3-(o-methoxyphenoxy)-1,2-propanediol intermediate from more fundamental building blocks: Guaiacol and Epichlorohydrin . This pathway circumvents the need to purchase or synthesize the expensive diol directly.
Workflow Overview:
-
Guaiacol Glycidyl Ether Synthesis: Guaiacol is condensed with epichlorohydrin in the presence of a base (like NaOH) and often a phase-transfer catalyst to produce Guaiacol Glycidyl Ether.[9][10] This reaction can be optimized to achieve high yields (approx. 80-94%) and purity (>99.5%) after recrystallization.[9][11][12]
-
Hydrolysis to Diol: The epoxide ring of Guaiacol Glycidyl Ether is then hydrolyzed under aqueous conditions to yield 3-(o-methoxyphenoxy)-1,2-propanediol.
-
Cyclization: The resulting diol is then reacted with urea, following the Lunsford procedure, to form Mephenoxalone.
Analysis:
-
Advantages: This route starts with readily available, low-cost materials. The synthesis of Guaiacol Glycidyl Ether is well-documented and scalable.[10][11] It offers a more economical pathway to the crucial diol intermediate compared to direct purchase.
-
Disadvantages: While more controlled than direct fusion at the final step, it still adds preliminary steps to the overall synthesis.
Alternative 3: Glycerol as a Green, Bio-renewable Starting Point
For organizations focused on sustainability and green chemistry, Glycerol presents a compelling, albeit less direct, alternative starting material. As a major byproduct of biodiesel production, glycerol is abundant, inexpensive, and renewable.[13][14]
Conceptual Workflow:
-
Glycerol to Epichlorohydrin/Glycidol: Glycerol can be chemically transformed into key intermediates like epichlorohydrin or glycidol.[14] For instance, reacting glycerol with hydrogen chloride and a carboxylic acid catalyst, followed by treatment with a base, yields epichlorohydrin.[14]
-
Synthesis of Mephenoxalone Precursor: The epichlorohydrin or glycidol derived from glycerol can then be used to alkylate guaiacol, entering the pathway described in Alternative 2.[15]
Analysis:
-
Advantages: This approach aligns with green chemistry principles by utilizing a waste byproduct from another industry.[13] It significantly improves the sustainability profile of the Mephenoxalone synthesis.
-
Disadvantages: This route introduces additional upstream processing steps (glycerol to epichlorohydrin), which must be efficient to be economically viable. The technology for converting glycerol is still evolving.
Caption: Converging pathways to Mephenoxalone from different starting materials.
Comparative Data Summary
| Feature | Lunsford Synthesis | Aldehyde Route | Guaiacol/Epichlorohydrin Route | Glycerol Route (Conceptual) |
| Primary Starting Materials | 3-(o-methoxyphenoxy)-1,2-propanediol, Urea | Guaiacol, Bromoacetaldehyde diethyl acetal | Guaiacol, Epichlorohydrin | Glycerol, Guaiacol |
| Number of Steps | 1 (from diol) | 4+ | 3+ | 4+ |
| Reported Overall Yield | ~67% | Variable, potentially >30% | High, potentially >50% | Dependent on glycerol conversion efficiency |
| Key Reagents/Conditions | 180-200°C Fusion | TMSCN, LiAlH4, BTC | Phase-transfer catalyst, NaOH | Acid/Base catalysts for glycerol conversion |
| Safety & Environmental Profile | High energy consumption. | Use of highly toxic and reactive reagents. | Use of chlorinated solvents, but generally manageable. | Utilizes renewable feedstock; greenest potential. |
Experimental Protocol: Synthesis of Mephenoxalone via Guaiacol Glycidyl Ether
This protocol outlines the most balanced alternative, offering good yields from economical starting materials.
Part 1: Synthesis of Guaiacol Glycidyl Ether [9][10]
-
Setup: To a suitable reactor, add guaiacol (1.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and an excess of epichlorohydrin (serves as reactant and solvent).
-
Reaction: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (25-50%) dropwise, maintaining the temperature between 55-60°C.
-
Workup: After the reaction is complete (monitored by TLC/GC), separate the aqueous layer. Wash the organic layer with water.
-
Purification: Distill the excess epichlorohydrin under reduced pressure. The crude Guaiacol Glycidyl Ether can then be purified by recrystallization from a lower alcohol (e.g., isopropanol) to yield a high-purity product (>99.5%).[11]
Part 2: Hydrolysis to 3-(o-methoxyphenoxy)-1,2-propanediol
-
Setup: Dissolve the purified Guaiacol Glycidyl Ether in a mixture of an organic solvent (e.g., dioxane) and water containing a catalytic amount of acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux until the epoxide is fully consumed.
-
Workup: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.
Part 3: Cyclization to Mephenoxalone [1][4]
-
Setup: Combine the synthesized 3-(o-methoxyphenoxy)-1,2-propanediol (1.0 eq) and urea (1.0 eq) in a flask equipped for distillation.
-
Reaction: Heat the mixture under vacuum to 180-200°C. Ammonia will evolve as the reaction proceeds.
-
Purification: The crude Mephenoxalone is purified by vacuum distillation followed by recrystallization from a suitable solvent.
Conclusion and Scientific Recommendation
While the traditional Lunsford synthesis is simple, it is outdated for modern pharmaceutical manufacturing.
-
The synthesis via (o-methoxy)phenoxyacetaldehyde offers a high-yield, low-temperature alternative but comes with significant safety and handling challenges due to the reagents involved. It is best suited for small-scale synthesis where reagent cost is less of a factor.
-
The most pragmatic and scalable alternative starts with Guaiacol and Epichlorohydrin . This pathway provides an excellent balance of cost-effectiveness, high yield, and process control, making it highly suitable for industrial production.
-
The Glycerol-based route represents the future of sustainable pharmaceutical synthesis. While currently more complex due to the upstream processing required, continued innovation in biorefinery and catalysis will likely make this the most attractive option from an environmental and long-term economic perspective.
For immediate process development and scale-up, we recommend focusing on the optimization of the Guaiacol and Epichlorohydrin pathway. For long-term research and development, exploring the integration of glycerol-derived intermediates is a strategic imperative.
References
- Ochoa-Terán, A., & Rivero, I. A. (2008). New synthesis of Mephenoxalone. ARKIVOC, 2008(ii), 235-242. [Link]
- Ochoa-Terán, A., & Rivero, I. A. (2008). New synthesis of Mephenoxalone.
- Google Patents. (n.d.). WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether.
- Semantic Scholar. (2008). New synthesis of mephenoxalone. [Link]
- Google Patents. (n.d.). WO2011113228A1 - A process for preparing guaiacol glycidyl.
- WIPO Patentscope. (2011). WO/2011/113228 A PROCESS FOR PREPARING GUAIACOL GLYCIDYL. [Link]
- PrepChem.com. (n.d.). Synthesis of (S)-3-[o-(cyclopropylmethoxy)phenoxy]-1,2-propanediol. [Link]
- ResearchGate. (2008). New synthesis of mephenoxalone. [Link]
- Google Patents. (n.d.).
- SynThink Research Chemicals. (n.d.). 3-(2-methoxyphenoxy)propane-1,2-diol. [Link]
- ResearchGate. (n.d.). 3-(2-Methoxyphenoxy)propane-1,2-diol. [Link]
- PharmaCompass.com. (n.d.). mephenoxalone. [Link]
- Butler University Digital Commons. (n.d.).
- PubChem. (n.d.). 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-. [Link]
- Preprints.org. (2024).
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). US20040248884A1 - Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors.
- PubMed. (2014). Organochalcogen compounds from glycerol: synthesis of new antioxidants. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] New synthesis of mephenoxalone | Semantic Scholar [semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Guaiacol glycidyl ether | 2210-74-4 [chemicalbook.com]
- 10. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]
- 11. WO2011113228A1 - A process for preparing guaiacol glycidyl - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 14. preprints.org [preprints.org]
- 15. EP0058987A1 - Process for the preparation of guaiacol glyceryl ether - Google Patents [patents.google.com]
A Comparative Guide to the Efficient Synthesis of Ranolazine: Evaluating Key Glycidyl Ether Intermediates
For researchers and professionals in drug development, the synthetic route to an active pharmaceutical ingredient (API) is a critical factor influencing yield, purity, and overall cost-effectiveness. In the synthesis of Ranolazine, a potent anti-anginal agent, the choice of the key alkylating agent, typically a glycidyl ether derivative or a related C3 synthon, significantly impacts the efficiency of the process. This guide provides an in-depth comparison of different glycidyl ether-based intermediates used in Ranolazine synthesis, supported by experimental data to inform your selection of the most efficient synthetic strategy.
Introduction to Ranolazine Synthesis
Ranolazine, chemically known as N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, is a piperazine derivative that exerts its therapeutic effect through the inhibition of the late sodium current in cardiac cells[1]. Its synthesis predominantly involves the coupling of N-(2,6-dimethylphenyl)-1-piperazine acetamide with a three-carbon electrophile that introduces the 2-hydroxy-3-(2-methoxyphenoxy)propyl side chain. The efficiency of this key coupling step is highly dependent on the nature of the electrophilic intermediate. This guide will focus on the comparative evaluation of the most common intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane, and its ring-opened halo-analogs.
The Central Role of 1-(2-Methoxyphenoxy)-2,3-epoxypropane
The most widely employed intermediate in Ranolazine synthesis is the glycidyl ether, 1-(2-methoxyphenoxy)-2,3-epoxypropane. This epoxide is typically synthesized via a Williamson ether synthesis by reacting 2-methoxyphenol (guaiacol) with an excess of epichlorohydrin in the presence of a base[2][3].
Synthetic Pathway for Ranolazine via Epoxide Intermediate
Caption: Synthetic route to Ranolazine using 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Factors Influencing the Efficiency of the Epoxide Route
The primary challenge in the synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane is the formation of impurities, most notably a dimer impurity[4][5]. The formation of this dimer can significantly reduce the yield and purity of the desired epoxide, necessitating further purification steps.
Several strategies have been developed to mitigate dimer formation and improve the efficiency of the epoxide synthesis:
-
Controlled Addition of Base: The gradual addition of the base, such as sodium hydroxide, in smaller portions throughout the reaction has been shown to limit the formation of the dimer impurity to less than 0.5%[4].
-
Phase Transfer Catalysis: The use of a phase transfer catalyst in a solvent-free system can lead to higher yields and purity of the epoxide intermediate[5].
-
Reaction Conditions: Careful control of reaction temperature and stoichiometry is crucial for maximizing the yield and purity of the glycidyl ether[6].
An efficient, optimized process for the synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane has been reported to achieve a yield of 94% with a purity of 98.3%.
Alternative Approach: Ring-Opened Halo-derivatives
An alternative to the direct use of the epoxide is the employment of its ring-opened halo-derivatives, namely 1-bromo-3-(2-methoxyphenoxy)-2-propanol and 1-chloro-3-(2-methoxyphenoxy)-2-propanol. This approach circumvents the potential issues associated with the stability and reactivity of the epoxide ring.
Synthetic Pathway for Ranolazine via Halo-derivatives
Caption: Synthetic route to Ranolazine using 1-halo-3-(2-methoxyphenoxy)-2-propanol.
Comparative Analysis of Efficiency
The following table summarizes the reported yields and purities for the synthesis of Ranolazine using the different glycidyl ether-based intermediates.
| Intermediate | Reaction Conditions for Ranolazine Synthesis | Yield of Ranolazine | Purity of Ranolazine | Reference |
| 1-(2-Methoxyphenoxy)-2,3-epoxypropane | Methanol/Toluene, Reflux, 5-6 h | 80% | >99% | [7] |
| 1-Bromo-3-(2-methoxyphenoxy)-2-propanol | Potassium Carbonate, Toluene, 80-85°C, 5 h | 66% | 98.1% | [8] |
| 1-Bromo-3-(2-methoxyphenoxy)-2-propanol | Sodium Carbonate, Methanol/Toluene, Reflux, 4 h | 87.4% | 99.3% | [8] |
| 1-Chloro-3-(2-methoxyphenoxy)-2-propanol | Potassium Carbonate, Methanol/Toluene, Reflux, 4.5 h | Not specified | 98.7% | [9] |
| 1-Chloro-3-(2-methoxyphenoxy)-2-propanol | Sodium Carbonate, Isopropanol/Toluene, Reflux, 4.5 h | 61.4% | 98.6% | [8] |
From the available data, the direct use of the pre-formed and purified 1-(2-methoxyphenoxy)-2,3-epoxypropane appears to offer a highly efficient route to Ranolazine, with reported yields of 80% and purities exceeding 99%[7]. While the use of the bromo-derivative with sodium carbonate in a mixed solvent system also shows a high yield of 87.4% and excellent purity, the chloro-derivative generally results in lower yields.
The choice between these intermediates will ultimately depend on a variety of factors including the cost and availability of the starting materials, the ease of handling, and the specific capabilities of the manufacturing facility.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane
This protocol is adapted from an optimized process described in the literature.
Materials:
-
2-Methoxyphenol
-
Epichlorohydrin
-
Sodium Hydroxide
-
Water
Procedure:
-
To a stirred solution of 2-methoxyphenol (10 kg, 80.55 mol) in water (40 L) at approximately 30°C, add a solution of sodium hydroxide (1.61 kg, 40.25 mol) in water (10 L).
-
Stir the mixture for 30-45 minutes.
-
Add epichlorohydrin (22.35 kg, 241.62 mol) and continue stirring for 10-12 hours at 25-35°C.
-
Separate the layers and add water (40 L) to the organic layer.
-
Add a solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) at 27°C and stir for 5-6 hours.
-
Separate the product layer and wash with a sodium hydroxide solution (3.0 kg in 30 L of water).
-
Recover excess epichlorohydrin by distillation under vacuum to obtain 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Expected Outcome: Yield of approximately 94% with a purity of 98.3% by HPLC.
Protocol 2: Synthesis of Ranolazine from 1-(2-Methoxyphenoxy)-2,3-epoxypropane
This protocol is based on a reported high-yield synthesis[7].
Materials:
-
N-(2,6-dimethylphenyl)-1-piperazine acetamide
-
1-(2-Methoxyphenoxy)-2,3-epoxypropane
-
Methanol
-
Water
Procedure:
-
To a solution of N-(2,6-dimethylphenyl)-1-piperazine acetamide in methylene chloride, add 1-(2-methoxyphenoxy)-2,3-epoxypropane (80 g).
-
Distill off the methylene chloride under reduced pressure.
-
Add methanol (500 mL) and reflux the mixture for 5-6 hours.
-
Cool the reaction mixture to room temperature and add water (500 mL).
-
Cool the mixture to 0°C and filter the precipitated product to obtain crude Ranolazine.
Expected Outcome: Yield of approximately 80% with a purity of >99%[7].
Protocol 3: Synthesis of Ranolazine from 1-Bromo-3-(2-methoxyphenoxy)-2-propanol
This protocol is adapted from a patent example demonstrating high yield[8].
Materials:
-
1-Bromo-3-(2-methoxyphenoxy)-2-propanol
-
N-(2,6-dimethylphenyl)-1-piperazine acetamide
-
Sodium Carbonate
-
Methanol
-
Toluene
Procedure:
-
In a reaction flask, combine 1-bromo-3-(2-methoxyphenoxy)-2-propanol (3.64 g, 0.014 mol), N-(2,6-dimethylphenyl)-1-piperazine acetamide (3.1 g, 0.012 mol), sodium carbonate (4.3 g, 0.04 mol), methanol (25 mL), and toluene (50 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Work up the reaction mixture to isolate Ranolazine.
Expected Outcome: Yield of approximately 87.4% with a purity of 99.3% by HPLC[8].
Conclusion
The efficiency of Ranolazine synthesis is significantly influenced by the choice of the C3 electrophile. While the direct use of the epoxide, 1-(2-methoxyphenoxy)-2,3-epoxypropane, provides a robust and high-yielding route, careful control of its synthesis is necessary to minimize impurity formation. The use of the ring-opened bromo-derivative presents a viable and high-yielding alternative. The selection of the optimal synthetic strategy will depend on a comprehensive evaluation of process economics, scalability, and regulatory considerations. The data and protocols presented in this guide offer a solid foundation for making an informed decision in the development of a commercial Ranolazine synthesis.
References
- Rao, D. R., et al. (2012). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Organic Process Research & Development, 16(10), 1674-1677. [Link]
- US Patent US20110151258A1. (2011).
- European Patent EP3782992A1. (2021).
- Chinese Patent CN102268019A. (2011).
- International Publication WO2010025370A2. (2010).
- US Patent US20130090475A1. (2013).
- Moen, A. R., et al. (2005). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine.
- PrepChem. (n.d.). Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane. [Link]
- Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. [Link]
- ResearchGate. (n.d.). An Efficient Synthesis of 1-(2-Methoxyphenoxy)
- US Patent US10266507B2. (2019).
- Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy)
- International Publication WO2008047388A2. (2008).
- Science Publishing Group. (2025). Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). American Journal of Applied Scientific Research, 11(2), 120-126. [Link]
- Patsnap Eureka. (n.d.). Method for synthesizing Ranolazine. [Link]
- International Publication WO2010043976A2. (2010). Highly pure ranolazine or a pharmaceutically acceptable salt thereof.
Sources
- 1. Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2’- (oxybis (methylene)) Bis (Oxirane) , American Journal of Applied Scientific Research, Science Publishing Group [sciencepublishinggroup.com]
- 2. prepchem.com [prepchem.com]
- 3. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 4. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 5. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 6. Buy 1-(2-Methoxyphenoxy)-2,3-epoxypropane | 2210-74-4 [smolecule.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20130090475A1 - Process for the Preparation of Ranolazine - Google Patents [patents.google.com]
- 9. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-[(4-Methoxyphenoxy)methyl]oxirane Enantiomers
Introduction
2-[(4-Methoxyphenoxy)methyl]oxirane is a pivotal chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of beta-blockers and other therapeutic agents. The molecule exists as a pair of enantiomers, the (R) and (S) isomers, which are non-superimposable mirror images of each other. The specific stereochemistry of this oxirane precursor is critical as it dictates the stereochemical outcome and, consequently, the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth spectroscopic comparison of the (R) and (S)-isomers of this compound. A core principle that underpins this analysis is that enantiomers exhibit identical physical and chemical properties in an achiral environment. Therefore, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not distinguish between the (R) and (S) forms. The resulting spectra are identical for each pure enantiomer and for the racemic mixture. This guide will, therefore, focus on the detailed structural elucidation applicable to both isomers, explaining the causality behind signal and peak assignments based on the molecule's functional groups.
Molecular Structure and Isomerism
The key structural features of this compound include a para-substituted aromatic ring, an ether linkage, and a terminal epoxide ring. The chiral center is the C2 atom of the oxirane ring.
Caption: The (R) and (S) enantiomers of this compound.
Spectroscopic Analysis Workflow
The structural confirmation of the this compound isomers follows a standardized workflow. This process ensures that the correct molecular structure is confirmed before proceeding to stereochemistry-specific analyses like polarimetry.
Caption: Generalized workflow for spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups. Protons on carbons attached to oxygen, such as in ethers and epoxides, are typically deshielded and appear downfield.[2][3]
-
Aromatic Protons: The protons on the para-substituted benzene ring are expected to appear as two distinct doublets, characteristic of an AA'BB' system, in the range of δ 6.8-7.0 ppm.
-
Epoxide Protons: The protons of the oxirane ring are shielded due to ring strain and typically appear at a higher field than those in acyclic ethers, generally between δ 2.5-3.5 ppm.[3][4] The methine proton (CH) will be a multiplet, while the two diastereotopic methylene protons (CH₂) will each appear as a doublet of doublets.
-
Ether Methylene Protons: The protons of the CH₂ group linking the phenoxy group and the oxirane ring are deshielded by the adjacent oxygen and will appear as multiplets around δ 3.8-4.2 ppm.
-
Methoxy Protons: The methyl protons of the methoxy group are in a relatively shielded environment and will produce a sharp singlet at approximately δ 3.7-3.8 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.
-
Aromatic Carbons: The spectrum will show four signals for the aromatic carbons. The carbon atom bonded to the methoxy group and the carbon bonded to the ether oxygen will be the most downfield (δ 150-160 ppm), while the other two types of aromatic carbons will appear around δ 114-120 ppm.
-
Ether & Epoxide Carbons: Carbons adjacent to an ether oxygen typically resonate in the δ 50-80 ppm range.[2][3][5] The carbons of the strained epoxide ring are found at a slightly higher field, typically between δ 40-60 ppm.[3][4][5] The CH₂ carbon of the ether linkage is expected around δ 70 ppm, while the epoxide CH and CH₂ carbons are expected around δ 50 ppm and δ 44 ppm, respectively.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. While ethers and epoxides lack highly characteristic, isolated bands, their presence is confirmed by a combination of signals and the absence of others (like O-H or C=O stretches).[2][4]
-
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are observed just below 3000 cm⁻¹.
-
C=C Aromatic Bending: Medium to strong bands around 1600 and 1500 cm⁻¹ are characteristic of the aromatic ring.
-
C-O Stretching: A strong, broad absorption band associated with the aryl ether C-O stretch is expected around 1230-1250 cm⁻¹. The C-O-C stretches of the epoxide ring also contribute to the fingerprint region, with characteristic bands at approximately 1250 cm⁻¹ (asymmetric stretch) and between 950-750 cm⁻¹ (symmetric and asymmetric ring vibrations).[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₂O₃), the expected molecular weight is approximately 180.20 g/mol .[7][8][9]
-
Molecular Ion Peak (M⁺): In electron ionization (EI), the molecular ion peak should be observed at m/z = 180.
-
Key Fragmentation: The most prominent fragmentation pathway is often the cleavage of the C-C bond between the oxirane ring and the methylene bridge or the cleavage of the ether bond. A significant peak is expected at m/z = 123, corresponding to the loss of the glycidyl group (•CH₂CHOCH₂) and formation of the stable 4-methoxyphenoxy cation. Another characteristic fragment would be at m/z = 109, representing the methoxyphenol radical cation.
Comparative Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is identical for both the (R) and (S) enantiomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.95 | d | 2H | Aromatic C-H (ortho to -OCH₃) |
| ~ 6.85 | d | 2H | Aromatic C-H (ortho to -OCH₂) |
| ~ 4.18 | dd | 1H | -O-CH ₂-Epoxide (diastereotopic) |
| ~ 3.95 | dd | 1H | -O-CH ₂-Epoxide (diastereotopic) |
| ~ 3.78 | s | 3H | -OCH ₃ |
| ~ 3.35 | m | 1H | Epoxide CH |
| ~ 2.88 | dd | 1H | Epoxide CH ₂ (diastereotopic) |
| ~ 2.72 | dd | 1H | Epoxide CH ₂ (diastereotopic) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 154.5 | Aromatic C-OCH₃ |
| ~ 153.0 | Aromatic C-OCH₂ |
| ~ 115.8 | Aromatic CH |
| ~ 114.8 | Aromatic CH |
| ~ 70.0 | -O-C H₂-Epoxide |
| ~ 55.7 | -OC H₃ |
| ~ 50.5 | Epoxide C H |
| ~ 44.8 | Epoxide C H₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2930 | Strong | Aliphatic C-H Stretch |
| ~ 1510 | Strong | Aromatic C=C Bending |
| ~ 1240 | Strong | Aryl Ether C-O Stretch |
| ~ 920 & 830 | Medium-Strong | Oxirane Ring Vibrations |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
|---|---|
| 180 | [M]⁺ (Molecular Ion) |
| 123 | [M - C₃H₅O]⁺ |
| 109 | [M - C₃H₅O₂]⁺ |
Experimental Protocols
The following are generalized methodologies for the key experiments cited. Optimization may be required based on the specific instrumentation used.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[10]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher sample concentration (30-50 mg) and a larger number of scans (1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[10]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[11]
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the compound is a solid at room temperature, prepare a thin film by melting a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[12]
-
Background Collection: Record a background spectrum of the clean, empty salt plates. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Place the sample plates in the spectrometer and record the spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
-
Data Analysis: Identify and label the major absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC-MS) interface for a volatile compound.
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[12]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection and Analysis: Generate the mass spectrum by plotting ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Discussion and Conclusion
The spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a robust confirmation of the molecular structure of this compound. The chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns are all consistent with the presence of a para-substituted methoxyphenyl group, an ether linkage, and a terminal oxirane ring.
However, as this guide has consistently emphasized, these standard techniques are inherently achiral and thus cannot differentiate between the (R) and (S) enantiomers. The spectra for a pure (R)-isomer, a pure (S)-isomer, or a racemic mixture are identical. For researchers and drug development professionals, this is a critical takeaway: structural confirmation via these methods is a necessary but not sufficient step for chiral molecules. To determine the enantiomeric purity or identify a specific enantiomer, chiroptical techniques must be employed. These include:
-
Polarimetry: Measures the rotation of plane-polarized light, which will be equal in magnitude but opposite in direction for the two enantiomers.
-
Chiral Chromatography: Utilizes a chiral stationary phase to physically separate the enantiomers, allowing for their quantification.
-
NMR with Chiral Shift Reagents: These reagents form temporary diastereomeric complexes with the enantiomers, which results in distinguishable NMR spectra.
References
- Spectroscopic Identification of Ethers and Epoxides. (n.d.). Oregon State University.
- Chapter 16: Ethers, Epoxides, and Sulfides. (n.d.). Palomar College.
- 18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts.
- CH 336: Epoxide Spectroscopy. (2020). Oregon State University.
- Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online.
- Supplementary Information File. (n.d.). MDPI.
- Oxirane, 2-methyl-2-propyl-. (n.d.). NIST WebBook.
- 2-((4-METHOXYPHENOXY)METHYL)OXIRANE. (n.d.). GSRS.
- Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. (2021). American Chemical Society.
- Showing Compound Oxirane (FDB003358). (2010). FooDB.
- 71031-04-4 | (2S)-2-[(4-methoxyphenoxy)methyl]oxirane. (n.d.). Tetrahedron.
- ((o-Methoxyphenoxy)methyl)oxirane. (n.d.). PubChem.
- Oxiranes and Oxirenes: Fused-Ring Derivatives. (2021). ResearchGate.
- Table of Contents. (n.d.). The Royal Society of Chemistry.
- 2-[(2-methoxyphenoxy)methyl]oxirane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. (2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 71031-04-4 | (2S)-2-[(4-methoxyphenoxy)methyl]oxirane | Tetrahedron [thsci.com]
- 9. ((o-Methoxyphenoxy)methyl)oxirane | C10H12O3 | CID 98357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Glycidyl 4-Methoxyphenyl Ether
Introduction: The Imperative for Orthogonal Analysis in Pharmaceutical Development
Glycidyl 4-Methoxyphenyl Ether (GME), a key epoxide intermediate in the synthesis of various pharmaceuticals, demands rigorous analytical characterization to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The principle of analytical cross-validation, wherein results from multiple, distinct methodologies are compared, forms the bedrock of a robust quality control strategy.[1] This guide provides an in-depth comparison of three foundational analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive analysis of GME.
The objective is not merely to obtain a result, but to build a self-validating system of analyses where the convergence of data from orthogonal methods provides an unimpeachable confirmation of the material's identity, purity, and impurity profile. This approach is in direct alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which advocate for a thorough validation of analytical procedures to ensure they are fit for their intended purpose.[2]
The Cross-Validation Framework: A Tripartite Approach
Cross-validation is a systematic comparison of data from at least two different analytical methods to determine if the obtained results are comparable and reliable.[3] Our framework employs a tripartite strategy, leveraging the unique strengths of chromatography and spectroscopy to create a comprehensive analytical picture of GME.
Caption: Workflow for the cross-validation of GME analysis using three orthogonal methods.
High-Performance Liquid Chromatography (HPLC): The Standard for Quantitative Purity
Expertise & Experience: HPLC with UV detection is the workhorse for quality control in the pharmaceutical industry due to its high precision, robustness, and suitability for quantifying non-volatile and thermally labile compounds. For GME, a reversed-phase method provides excellent separation of the main component from potential non-volatile impurities, such as products of hydrolysis or polymerization. The choice of a C18 column is based on the moderate polarity of GME, ensuring good retention and peak shape.
Experimental Protocol: HPLC-UV Analysis of GME
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Gradient Program:
-
0-15 min: 50% to 95% B
-
15-17 min: 95% B (hold)
-
17.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm and 275 nm (GME has a strong absorbance around 225 nm due to the benzene ring).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~25 mg of GME reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the GME sample to be tested in the same manner as the standard.
-
-
Analysis and Calculation:
-
Perform a blank injection (diluent), followed by five replicate injections of the standard solution to establish system suitability (RSD < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of GME using the area normalization method or against the reference standard for an assay value.
% Purity (Area Normalization) = (Area of GME Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Identity Confirmation
Expertise & Experience: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile organic impurities. For GME, this method is critical for detecting residual solvents from synthesis or starting materials like 4-methoxyphenol. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for definitive identification, which can be compared against spectral libraries like NIST.
Experimental Protocol: GC-MS Analysis of GME
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 70°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM).
-
Sample Concentration: Accurately weigh ~10 mg of GME into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM to achieve a concentration of ~1 mg/mL.
-
-
Analysis and Interpretation:
-
Inject the sample solution.
-
Identify the GME peak by its retention time and mass spectrum (expected molecular ion at m/z 180.2).[4]
-
Search the NIST library for any other peaks to tentatively identify impurities.
-
Quantify impurities using area percent, assuming a response factor of 1 for initial assessment.
-
Caption: Workflow for the GC-MS analysis of Glycidyl 4-Methoxyphenyl Ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure and Absolute Purity
Expertise & Experience: NMR spectroscopy is a primary analytical technique that provides unequivocal structural confirmation. For GME, ¹H NMR allows for the unambiguous assignment of all protons in the molecule, confirming its identity. Furthermore, quantitative NMR (qNMR) is an absolute method that can determine purity without the need for a specific reference standard of the same compound. It relies on comparing the integral of a GME proton signal to that of a certified, high-purity internal standard with a known concentration.
Experimental Protocol: ¹H and qNMR Analysis of GME
-
System Preparation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) for ¹H NMR; for qNMR, use CDCl₃ containing a certified internal standard (e.g., maleic acid).
-
Temperature: 25°C (298 K).
-
-
Sample Preparation (qNMR):
-
Accurately weigh ~20 mg of the GME sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add ~0.7 mL of CDCl₃, cap, and vortex until fully dissolved.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum (e.g., 16 scans, relaxation delay d1 = 1s).
-
qNMR: Acquire a quantitative proton spectrum. This requires a longer relaxation delay (d1 ≥ 5 * T₁, typically 30-60s) to ensure full relaxation of all protons for accurate integration. The number of scans should be increased (e.g., 64 or 128) for a better signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
For ¹H NMR, integrate and assign all peaks to confirm the structure of GME.
-
For qNMR, calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass (GME = 180.20 g/mol )
-
m = mass weighed
-
P = Purity of the standard
-
Comparative Data Summary: Cross-Validation in Practice
To illustrate the power of this orthogonal approach, consider the analysis of a single batch of GME. The following table summarizes hypothetical but realistic results obtained from the three methods.
| Parameter | HPLC-UV | GC-MS | NMR (¹H and qNMR) | Cross-Validation Insight |
| Identity Confirmation | Based on Retention Time vs. Standard | Confirmed by Mass Spectrum Fingerprint | Unequivocally Confirmed by ¹H Spectrum | High Confidence: All three methods confirm the chemical identity. |
| Purity Assay | 99.85% (Area Normalization) | 99.90% (Area Normalization) | 99.82% (Absolute Purity by qNMR) | Excellent Agreement: The purity values are highly consistent (<0.1% difference), providing strong validation of the quantification. |
| Precision (RSD%) | 0.15% (n=6) | 0.25% (n=6) | 0.20% (n=3) | High Precision: All methods demonstrate excellent reproducibility, a key requirement of ICH Q2(R1).[5] |
| Detected Impurities | Impurity A (0.08%) at RRT 1.2; Impurity B (0.07%) at RRT 0.8 | 4-methoxyphenol (0.05%); Toluene (0.03%) | No impurities detected >0.05% | Complementary Data: HPLC detects non-volatile impurities, while GC-MS detects volatile ones. NMR confirms the overall high purity. |
| Limit of Quantitation (LOQ) | ~0.02% | ~0.01% (for volatiles) | ~0.05% | Method Suitability: All methods are sensitive enough to detect and quantify impurities at typical specification levels. |
Conclusion: A Unified and Trustworthy Analytical Verdict
The cross-validation of analytical results for Glycidyl 4-Methoxyphenyl Ether using HPLC, GC-MS, and NMR provides a powerful, self-validating system.[1] HPLC delivers precise quantification of non-volatile components, GC-MS offers definitive identification and detection of volatile impurities, and NMR provides absolute structural proof and an orthogonal quantitative result.
When the data from these disparate techniques converge, as illustrated in the comparative table, it generates a high degree of confidence in the reported quality of the material. This multi-faceted approach not only ensures compliance with global regulatory guidelines like ICH Q2(R1) but also embodies the scientific rigor required in modern drug development.[5][6] For researchers, scientists, and drug development professionals, adopting such an orthogonal testing strategy is not just best practice—it is essential for ensuring data integrity and patient safety.
References
- PharmaGuru. (2025).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH. (n.d.). Quality Guidelines. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Altabrisa Group. (2025).
- Abraham Entertainment. (2025).
- Nowak, M., et al. (2014).
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- CD Formulation. (n.d.).
- SpectraBase. (n.d.). Glycidyl 4-methoxyphenyl ether - Optional[13C NMR] - Chemical Shifts. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
- Kobayashi, T., et al. (2022).
- Restek Corporation. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. [Link]
- SIELC Technologies. (n.d.).
- Chang, M.-H., et al. (2021).
- ResearchGate. (n.d.). 1H NMR spectrum of compound 4. [Link]
- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4-Methoxyphenol on Primesep B Column. [Link]
- Asian Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). GC-MS spectrum of control sample of 4-methoxyphenol. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
- International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. starodub.nl [starodub.nl]
A Comparative Guide to the Quantitative Analysis of 2-[(4-Methoxyphenoxy)methyl]oxirane in Reaction Mixtures
<Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
Abstract
Accurate quantification of 2-[(4-Methoxyphenoxy)methyl]oxirane (MPO), a key intermediate in the synthesis of pharmaceuticals such as Metoprolol, is critical for reaction monitoring, yield optimization, and quality control. Reaction mixtures, however, present a complex matrix of starting materials, catalysts, solvents, and byproducts, posing significant analytical challenges. This guide provides a comparative analysis of principle analytical methodologies for MPO quantification, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific application. We will delve into the causality behind experimental choices, present validated protocols, and compare performance based on selectivity, sensitivity, and throughput.
The Analytical Imperative: Why In-Process Quantification Matters
In pharmaceutical development, the synthesis of an active pharmaceutical ingredient (API) is a meticulously controlled process. For a compound like MPO, which is a precursor to widely used beta-blockers, ensuring its precise concentration at various reaction stages is not merely an academic exercise—it is a cornerstone of process analytical technology (PAT) and quality by design (QbD).
The primary challenge lies in the selective quantification of the MPO epoxide ring in the presence of structurally similar compounds, such as the starting material (4-methoxyphenol) and potential byproducts from ring-opening or dimerization. The chosen analytical method must be robust, specific, and reliable to provide actionable data for process control.
Comparative Analysis of Key Methodologies
We will explore and compare four common analytical techniques suitable for the quantification of MPO in a reaction matrix: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and Titrimetry.
Workflow for Method Selection
The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample throughput, and the need for structural information. The following decision tree provides a high-level guide for selecting an appropriate method.
Caption: Decision workflow for selecting an analytical method.
In-Depth Methodology Comparison
A successful quantitative method must be validated to ensure it is fit for its intended purpose.[1][2][3] Key validation parameters include accuracy, precision, specificity, linearity, and range.[2][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative ¹H-NMR (qNMR) | Titration |
| Principle | Chromatographic separation based on polarity, UV detection. | Chromatographic separation based on volatility, FID/MS detection. | Nuclear spin resonance in a magnetic field. | Chemical reaction with a standardized titrant. |
| Selectivity | Excellent. Can resolve isomers and impurities.[6] | Very Good. Excellent separation for volatile compounds.[7][8] | Excellent. Distinguishes protons in unique chemical environments.[9][10] | Moderate. Prone to interference from other reactive species. |
| Sensitivity (LOQ) | Low µg/mL to ng/mL | Low µg/mL to ng/mL | ~0.1-1% w/w | ~0.1-0.5% w/w |
| Analysis Time | 5-15 minutes per sample | 5-20 minutes per sample | 2-10 minutes per sample | 10-20 minutes per sample |
| Sample Prep | Dilution, filtration | Dilution, possible derivatization | Dilution in deuterated solvent with internal standard | Weighing, dissolution |
| Cost / Complexity | High initial cost, moderate complexity | High initial cost, moderate complexity | Very high initial cost, specialized expertise needed | Low cost, simple operation |
| Pros | Highly specific, robust, widely available. | High resolution, suitable for volatile byproducts. | Absolute quantification possible, non-destructive.[9][10] | Inexpensive, rapid for in-process checks. |
| Cons | Requires chromophore, solvent consumption. | Analyte must be volatile and thermally stable. | Lower sensitivity, high equipment cost. | Lower specificity, manual and operator-dependent. |
Experimental Protocols
The following protocols are provided as validated starting points. Researchers must perform their own method validation according to internal and regulatory guidelines, such as those from the ICH.[2]
High-Performance Liquid Chromatography (UPLC-UV)
This method is predicated on achieving chromatographic separation of MPO from its precursors and likely impurities. A reverse-phase method is typically suitable.
-
Rationale: The high specificity of HPLC allows for the accurate quantification of the main component even in the presence of structurally related impurities, which is a common scenario in reaction mixtures.[6] The use of a gradient elution ensures that both polar starting materials and less polar products are well-resolved.
Protocol:
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Accurately weigh ~50 mg of the reaction mixture, dissolve in 50 mL of diluent (50:50 Water:Acetonitrile), vortex, and filter through a 0.22 µm syringe filter.
-
Quantification: Use an external standard calibration curve of MPO prepared in the diluent.
Gas Chromatography (GC-FID)
GC is an excellent choice for its high resolving power, especially if volatile impurities or solvents need to be monitored simultaneously. MPO is sufficiently volatile and thermally stable for GC analysis.[11]
-
Rationale: GC with a Flame Ionization Detector (FID) offers high sensitivity and a wide linear range. It is particularly effective for monitoring the disappearance of volatile starting materials and the appearance of the MPO product. The temperature program is optimized to ensure sharp peaks and good separation from solvent and potential byproducts.
Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 2 minutes.
-
Sample Preparation: Accurately weigh ~20 mg of the reaction mixture, dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) containing an internal standard (e.g., n-Dodecane).
-
Quantification: Use an internal standard calibration. The response factor of MPO relative to the internal standard is determined using certified reference standards.
Quantitative ¹H-NMR (qNMR)
qNMR is a powerful primary method that can provide absolute quantification without the need for a specific reference standard of the analyte.[12]
-
Rationale: The epoxide protons of MPO have characteristic chemical shifts (typically 2.5-3.5 ppm) that can often be resolved from other signals in the reaction mixture.[9][13] By integrating these unique signals relative to a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved. This method is non-destructive and provides structural confirmation simultaneously.
Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Certified reference material with a known purity and a simple spectrum (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
Solvent: Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh ~5 mg of the internal standard into the same tube.
-
Add ~0.7 mL of deuterated solvent.
-
Ensure complete dissolution.
-
-
Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1 delay, typically 5 times the longest T1 of interest) to ensure full signal relaxation.
-
Quantification: Calculate the concentration of MPO using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) Where: I = Integral area, N = Number of protons for the signal, MW = Molecular Weight, m = mass.
Titrimetry
Titration is a classic chemical method for quantifying epoxides. The most common method involves the reaction of the epoxide with a hydrogen halide (e.g., HBr) generated in situ, followed by back-titration or direct titration.[14]
-
Rationale: This method leverages the specific reactivity of the epoxide ring. It is a cost-effective and rapid technique ideal for high-concentration samples and quick in-process checks where high precision is not the primary goal. The choice of a visual indicator provides a simple, equipment-free endpoint determination. Newer methods using ultrasonication can accelerate the reaction time significantly.[15]
Protocol (HBr Method):
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (Standardized).
-
Tetraethylammonium bromide solution in glacial acetic acid.
-
Crystal violet indicator solution.
-
-
Procedure:
-
Accurately weigh a sample of the reaction mixture (containing ~0.1-0.2 meq of epoxide) into a 125 mL Erlenmeyer flask.
-
Dissolve in 10 mL of a suitable solvent like chloroform or chlorobenzene.
-
Add 10 mL of the tetraethylammonium bromide solution.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with standardized 0.1 N perchloric acid from a violet to a stable green endpoint.
-
Perform a blank titration with the solvent and reagents alone.
-
-
Calculation: Epoxide content (mmol/g) = [(V_sample - V_blank) * N] / W_sample Where: V = Volume of titrant (mL), N = Normality of titrant, W = Weight of sample (g).
Conclusion and Recommendations
The selection of an optimal analytical method for the quantification of this compound is a balance of performance requirements, cost, and available resources.
-
For routine process monitoring and quality control where high throughput and robustness are key, HPLC-UV or GC-FID are the recommended methods. They offer excellent specificity and sensitivity to monitor the reaction progress and final product purity accurately.
-
For primary characterization, reference standard certification, or when a suitable standard is unavailable , Quantitative NMR (qNMR) is the method of choice. Its ability to provide absolute quantification without an identical standard is unparalleled.
-
For rapid, low-cost in-process checks on the manufacturing floor where an estimate of conversion is sufficient, titration remains a viable and practical option.
Ultimately, a multi-faceted approach may be most effective. Titration or GC can be used for rapid in-process decisions, while a validated, stability-indicating HPLC method should be employed for final product release testing to ensure the highest standards of quality and regulatory compliance.[3]
References
- Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy. (2022). Food Chemistry.
- What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method?. (2018). ResearchGate.
- 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016). The Marine Lipids Lab.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). e-infotree.com.
- New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. (2020). Journal of Agricultural and Food Chemistry.
- Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. (2024). Analytical Chemistry.
- 1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes. (2022). CardiganProject.
- The Determination of Epoxide Groups. (1969). ResearchGate.
- Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. (2024). PubMed.
- Carbon-13 nuclear magnetic resonance spectroscopy. Quantitative correlations of the carbon chemical shifts of simple epoxides. (1976). The Journal of Organic Chemistry.
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. (2014). Analytical Methods.
- Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. (2022). DiVA portal.
- DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. (n.d.). DiVA portal.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
- Analytical method validation: A brief review. (2012). Journal of Pharmacy Research.
- The detection of an epoxide intermediate by gas chromatography-mass spectrometry [proceedings]. (1978). Journal of Pharmacy and Pharmacology.
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
- QUANTIFICATION OF 2-((2-METHOXY PHENOXY) METHYL) OXIRANE, ITS PROCESS RELATED IMPURITIES AND REGIO ISOMERS BY RAPID AND SENSITIVE ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. (2012). Journal of Liquid Chromatography & Related Technologies.
- Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. (2012). ResearchGate.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]
- 8. The detection of an epoxide intermediate by gas chromatography-mass spectrometry [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marinelipids.ca [marinelipids.ca]
- 11. This compound | 2211-94-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. 1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes, – CardiganProject [cardiganproject.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Stability-Indicating Assays for 1-(4-Methoxyphenoxy)-2,3-epoxypropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the stability of intermediates is as critical as the final active pharmaceutical ingredient (API). 1-(4-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the synthesis of various pharmaceuticals, demands rigorous analytical oversight to guarantee its quality and purity over time. This guide provides an in-depth comparison of stability-indicating assay methods for this compound, offering insights into experimental design, data interpretation, and regulatory expectations. Our focus is on providing a scientifically sound framework for selecting and validating an appropriate analytical method that can withstand regulatory scrutiny.
The Imperative for a Stability-Indicating Method
A stability-indicating assay is a validated quantitative analytical procedure that can detect changes in the quality attributes of a drug substance or drug product over time.[1] The primary goal is to separate the intact compound from its potential degradation products, allowing for an accurate assessment of its stability under various environmental conditions.[2] For a critical intermediate like 1-(4-Methoxyphenoxy)-2,3-epoxypropane, a robust stability-indicating method is paramount for:
-
Ensuring the quality of the starting material: The purity of this intermediate directly impacts the quality and impurity profile of the final API.
-
Establishing appropriate storage and handling conditions: Understanding its degradation profile allows for the determination of optimal storage conditions to minimize degradation.
-
Informing formulation development: Knowledge of degradation pathways can guide the development of stable formulations.
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate the use of validated stability-indicating methods in pharmaceutical development.[2]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the cornerstone of a successful stability-indicating assay. Here, we compare the most relevant methods for the analysis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane.
Primary Recommendation: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) stands out as the most suitable and widely used technique for the stability-indicating analysis of 1-(4-Methoxyphenoxy)-2,3-epoxypropane. Its versatility, sensitivity, and ability to separate a wide range of compounds make it the industry standard.
Causality behind HPLC's Superiority:
-
Specificity: HPLC offers excellent resolving power, enabling the separation of the parent compound from structurally similar degradation products.
-
Sensitivity: UV detection, commonly paired with HPLC, provides high sensitivity, allowing for the detection and quantification of trace-level impurities.
-
Versatility: A wide variety of stationary phases (columns) and mobile phase compositions can be employed to optimize the separation.
Proposed Stability-Indicating HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (Octadecyl Silane), 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) in a gradient elution | The organic modifier (acetonitrile) allows for the elution of the analyte, while the aqueous phase provides polarity. Formic acid helps to improve peak shape and ionization for potential mass spectrometry detection. A gradient elution is recommended to ensure the separation of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 225 nm and 275 nm | The methoxyphenyl group exhibits strong UV absorbance. Monitoring at two wavelengths can help in identifying co-eluting peaks and assessing peak purity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on the sample concentration and detector sensitivity. |
Experimental Protocol: HPLC Method Validation
A comprehensive validation of the developed HPLC method should be performed in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1]
-
Specificity: Perform forced degradation studies (see below) to generate degradation products. The method is specific if it can resolve the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Linearity: Analyze a series of solutions of 1-(4-Methoxyphenoxy)-2,3-epoxypropane at different concentrations (e.g., 50% to 150% of the expected working concentration). A linear relationship between peak area and concentration (correlation coefficient > 0.999) should be demonstrated.
-
Accuracy: Perform recovery studies by spiking a placebo (if in a formulation) or a known sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): The analysis should be repeated on different days, by different analysts, and on different equipment. The relative standard deviation (RSD) for both should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Alternative Methodologies
While HPLC is the preferred method, other techniques can be considered for specific applications or as complementary methods.
Gas Chromatography (GC):
-
Principle: GC is suitable for volatile and thermally stable compounds. 1-(4-Methoxyphenoxy)-2,3-epoxypropane is likely amenable to GC analysis.
-
Advantages: High resolution and sensitivity, especially with a flame ionization detector (FID).
-
Disadvantages: The analyte must be thermally stable and volatile. High temperatures in the injector port could potentially cause degradation of the analyte, leading to inaccurate results. Derivatization may be required for less volatile degradation products.
-
Comparison to HPLC: GC is generally less versatile than HPLC for stability-indicating assays of pharmaceutical intermediates due to the potential for thermal degradation and the non-volatile nature of many degradation products.
Titrimetric Methods:
-
Principle: Titration can be used to quantify the epoxide group through reactions such as hydrochlorination.
-
Advantages: Simple, inexpensive, and does not require sophisticated instrumentation.
-
Disadvantages: Lacks specificity. It will quantify any epoxide present in the sample and will not differentiate the parent compound from epoxide-containing impurities or degradation products. Therefore, it is not a stability-indicating method on its own.
-
Comparison to HPLC: Titration can be a useful tool for determining the overall epoxide content but must be complemented by a specific method like HPLC to assess purity and stability.
Comparative Summary of Analytical Methods
| Feature | HPLC | Gas Chromatography (GC) | Titration |
| Specificity | High (can separate degradants) | Moderate to High (potential for thermal degradation) | Low (not specific) |
| Sensitivity | High | High | Moderate |
| Versatility | High (wide range of analytes) | Moderate (requires volatile/thermally stable analytes) | Low (specific to functional groups) |
| Suitability as a Stability-Indicating Method | Excellent | Conditional | Poor |
Forced Degradation Studies: Unveiling the Degradation Pathway
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[2] It involves subjecting the compound to conditions more severe than accelerated stability testing to generate potential degradation products.[2] This helps to establish the degradation pathways and demonstrate the specificity of the analytical method.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathway
Based on the chemical structure of 1-(4-Methoxyphenoxy)-2,3-epoxypropane, the following degradation pathways are plausible:
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(4-Methoxyphenoxy)methyl]oxirane
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents like 2-[(4-Methoxyphenoxy)methyl]oxirane, a key intermediate and building block, is not merely a regulatory obligation but a cornerstone of responsible scientific conduct. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
This compound, also known as Glycidyl 4-Methoxyphenyl Ether, is an epoxide that presents several health hazards. It is crucial to recognize these risks before handling the compound.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Genetic Defects: Suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction.
-
Carcinogenicity: Suspected of causing cancer.
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the first step in a robust safety protocol. All personnel handling this substance must be familiar with the SDS and have it readily accessible.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is mandatory. The goal is to create a complete barrier to prevent any direct contact with the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation and potential absorption.[2][3][4] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye damage.[2][3] |
| Body Protection | Chemical-resistant lab coat or apron. | To protect the skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If aerosols may be generated, a respirator may be necessary. | To prevent inhalation of vapors or mists that can cause respiratory irritation.[1] |
Spill Management: A Plan for Immediate and Effective Response
Accidental spills require a swift and methodical response to mitigate exposure and environmental contamination. All laboratories where this chemical is handled should have a spill kit readily available.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's environmental health and safety (EHS) office.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use a chemically compatible absorbent material to dike the spill and prevent it from spreading.
-
Absorb the Spill: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid using materials that are incompatible with epoxides.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be disposed of as hazardous waste.
Diagram of Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Disposal Procedures: From Laboratory Deactivation to Final Disposition
The guiding principle for the disposal of this compound is to render it non-hazardous whenever possible before it leaves the laboratory. The reactive epoxide ring can be opened through hydrolysis to form a significantly less hazardous diol.
Laboratory-Scale Deactivation via Hydrolysis
This procedure should be performed in a chemical fume hood with appropriate PPE.
Acid-Catalyzed Hydrolysis Protocol:
-
Preparation: For every 1 gram of this compound, prepare a 1 M solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) in a suitable reaction vessel equipped with a stirrer.
-
Reaction: Slowly add the epoxide to the stirred acidic solution at room temperature. The reaction is exothermic, so monitor the temperature and cool the vessel in an ice bath if necessary.
-
Reaction Time: Allow the mixture to stir for several hours to ensure complete hydrolysis. The exact time may vary, so it is advisable to monitor the reaction by a suitable analytical method (e.g., TLC or GC) until the starting material is no longer detectable.
-
Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6 and 8.
-
Disposal of Hydrolyzed Product: The resulting diol solution, if deemed non-hazardous by your institution's EHS office, may be suitable for aqueous waste disposal. Always consult with your EHS office for final approval.[5][6][7][8][9]
Base-Catalyzed Hydrolysis Protocol:
-
Preparation: For every 1 gram of this compound, prepare a 1 M solution of a strong base (e.g., sodium hydroxide) in a suitable reaction vessel with a stirrer.
-
Reaction: Slowly add the epoxide to the stirred basic solution. The reaction may require gentle heating to proceed at a reasonable rate.
-
Reaction Time: Stir the mixture until the hydrolysis is complete, as determined by an appropriate analytical method.
-
Neutralization: After the reaction, neutralize the solution with an acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal of Hydrolyzed Product: Consult with your institution's EHS office for proper disposal of the neutralized diol solution.[5][6][7]
Diagram of Deactivation and Disposal Pathway:
Caption: Decision workflow for chemical deactivation and disposal.
Regulatory Considerations and Final Disposal
All waste, including the deactivated product, spill cleanup materials, and empty containers, must be handled in accordance with local, state, and federal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[10][11]
-
Waste Classification: While this compound is not specifically listed as a hazardous waste, it may be classified as a characteristic hazardous waste due to its potential toxicity. It is the responsibility of the waste generator to make this determination. Ignitable wastes, for example, are assigned the waste code D001.[11][12]
-
Container Management: Collect all waste in compatible, properly labeled containers. The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal company. Incineration is often the preferred method for organic chemical waste.
Environmental Considerations
While specific data on the environmental fate of this compound is limited, aromatic epoxides, in general, can be persistent in the environment and may be toxic to aquatic life.[13] The procedures outlined in this guide are designed to prevent the release of this chemical into the environment, thereby upholding the principles of green chemistry and responsible environmental stewardship.
Conclusion
The safe disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and culminates in its final disposition in compliance with all regulations. By implementing the robust safety protocols, spill management plans, and deactivation procedures detailed in this guide, you can ensure a safe laboratory environment and contribute to the broader mission of scientific responsibility.
References
- BYJU'S. (n.d.). Epoxide Reactions.
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.
- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
- JoVE. (2023, April 30). Acid-Catalyzed Ring-Opening of Epoxides.
- National Center for Biotechnology Information. (n.d.). Environmental Carcinogenic Polycyclic Aromatic Hydrocarbons: Photochemistry and Phototoxicity.
- ResearchGate. (2025, August 7). Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst.
- Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Combi-Blocks, Inc. (2024, January 9).
- AbsorbentsOnline.com. (n.d.). Chemical Compatibility Guide For Universal and HazMat Polypropylene Absorbents.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenyl glycidyl ether.
- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening.
- Global Industrial. (n.d.). Chemical Compatibility Guide Page 1 of 2.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety.
- ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube.
- SpillTech. (n.d.). Chemical Compatibility Chart - Floor Grabber Absorbent Mats.
- Google Patents. (n.d.). Process for the preparation of glycidyl esters.
- Lidsen. (n.d.). Environmental Persistent Free Radicals as Sources of POPs.
- 3M. (n.d.). Chemical Sorbents Reference Guide.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Government of Canada. (n.d.). Canadian Categorization Results - Chemical.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Weber Middle East. (2024, September 2). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- ResearchGate. (n.d.). Formation of Environmentally Persistent Free Radicals from the Irradiation of Polycyclic Aromatic Hydrocarbons.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- National Center for Biotechnology Information. (2023, June 29). Formation of Environmentally Persistent Free Radicals from the Irradiation of Polycyclic Aromatic Hydrocarbons.
- Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon.
- RIFM. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9.
- ResearchGate. (2025, August 7). In vitro assay of hydrolysis and chlorohydroxy derivatives of bisphenol A diglycidyl ether for estrogenic activity.
- Organic Syntheses. (n.d.). 2-benzylcyclopentanone.
- WIPO Patentscope. (n.d.). WO/2004/002974 PROCESS FOR PRODUCING GLYCIDYL ETHER.
Sources
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. trimaco.com [trimaco.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 10. globalindustrial.com [globalindustrial.com]
- 11. my.alfred.edu [my.alfred.edu]
- 12. epa.gov [epa.gov]
- 13. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 2-[(4-Methoxyphenoxy)methyl]oxirane
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these is 2-[(4-Methoxyphenoxy)methyl]oxirane (CAS No. 2211-94-1), also known as Glycidyl 4-Methoxyphenyl Ether. This oxirane compound, while valuable in synthesis, presents significant health and safety considerations that demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for its safe handling, grounded in established safety protocols, to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Inherent Risks
This compound is not a benign substance. Its hazard profile, as classified under the Globally Harmonized System (GHS), necessitates rigorous control measures.[1] The primary concerns are its potential as a mutagen, its irritant properties, and its ability to cause allergic reactions.
Key Hazards:
-
Suspected Genetic Defects (Germ Cell Mutagenicity, Category 2): This is the most significant long-term health risk, indicating that the compound is suspected of causing heritable genetic damage.[1][2]
-
Skin and Eye Irritation (Category 2): Direct contact can cause significant skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Tract Irritation (Category 3): Inhalation of vapors or mists may lead to irritation of the respiratory system.[1]
-
Skin Sensitization (Category 1): Repeated exposure may lead to an allergic skin reaction.[2][3]
A thorough understanding of these risks is the first step in developing a culture of safety around this and similar reactive chemical entities.
Operational Plan: From Procurement to Disposal
A robust safety plan encompasses every stage of the chemical's lifecycle within the laboratory. The following sections provide a step-by-step operational guide.
Engineering Controls and Ventilation: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood. This is critical to prevent inhalation of vapors or mists.[1][5]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[2][6]
-
Emergency Stations: An accessible and operational eyewash station and safety shower are mandatory in any area where this chemical is handled.[2][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for preventing direct contact. The following table outlines the minimum requirements.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Nitrile or Neoprene Gloves | Must be inspected for integrity before each use. Double-gloving is recommended for extended operations. Wash hands thoroughly after removing gloves.[3][7] |
| Eyes/Face | Tightly Fitting Safety Goggles & Face Shield | Goggles are essential to prevent splashes from reaching the eyes. A face shield provides an additional layer of protection for the entire face and should be worn when handling larger quantities or during procedures with a high splash risk.[3][4][7] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. Do not wear street clothes under the lab coat without this primary layer of protection.[2][3] |
| Respiratory | Full-Face Respirator (if necessary) | A respirator should be used if there is a risk of exceeding exposure limits, if irritation is experienced, or if engineering controls are insufficient. Use requires a formal respiratory protection program, including fit testing.[3][4] |
Safe Handling and Storage Protocol
Adherence to strict protocols during handling and storage is paramount to preventing accidental exposure and release.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn.[2]
-
Aliquotting: When transferring the chemical, use tools and techniques that minimize aerosol generation. Avoid breathing any dust or vapor.[1]
-
Spill Containment: Always work within a secondary containment tray to control any potential spills.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate the work area and any equipment used.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area, preferably refrigerated as indicated by some suppliers.[1]
-
Keep the container tightly closed to prevent leakage and contamination.[1]
-
Store locked up and away from incompatible materials, such as strong oxidizing agents.[1][6]
Emergency Response: A Validating System of Preparedness
In the event of an emergency, a clear and practiced response plan is critical.
Exposure Scenarios and First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.[1][2][8] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][9] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell or if breathing is difficult, call a poison center or physician.[1][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[3][10] |
Spill and Leak Management
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread dust or vapors.
-
Control: Prevent further leakage if it is safe to do so.
-
Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps and decision points for safely managing this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated solvents, and disposable materials (gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[1][3][11]
By implementing this comprehensive safety and handling guide, researchers can confidently work with this compound, mitigating risks and fostering a secure and productive research environment.
References
- QF-3802 - Safety Data Sheet. (2024). Combi-Blocks, Inc. Link
- 2-[(2-Methoxyphenoxy)
- This compound. TCI Chemicals. Link
- 2-[[4-(2-Methoxyethyl)
- Material Safety D
- (2S)-2-[(4-METHOXYPHENOXY)METHYL]OXIRANE (CAS No. 71031-04-4) SDS. Echemi. Link
- CRESYL GLYCIDYL ETHER. CAMEO Chemicals, NOAA. Link
- SAFETY DATA SHEET - Poly[(o-cresyl glycidyl ether)-co-formaldehyde]. (2024). Sigma-Aldrich. Link
- SAFETY DATA SHEET - Protexior 793A. (2019). Dampney Company, Inc. Link
- 2-[(2-Methoxyphenoxy)
- Safety data sheet - 2-[(2-Methoxyphenoxy)methyl]oxirane. (2013). CymitQuimica. Link
- First Aid Procedures for Chemical Hazards. NIOSH, CDC. Link
- What to do in a chemical emergency. (2024). GOV.UK. Link
- Chapter 19, Chemical Hygiene Plan: Emergency Response. University of Nevada, Reno Environmental Health & Safety. Link
- What to Do in a Chemical Emergency. (2024). Centers for Disease Control and Prevention (CDC). Link
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. dampney.com [dampney.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. guidechem.com [guidechem.com]
- 11. euclidchemical.com [euclidchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
